molecular formula C26H40O5 B12326507 15(S)-Latanoprost

15(S)-Latanoprost

Cat. No.: B12326507
M. Wt: 432.6 g/mol
InChI Key: GGXICVAJURFBLW-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15(S)-Latanoprost is a useful research compound. Its molecular formula is C26H40O5 and its molecular weight is 432.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

IUPAC Name

propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+

InChI Key

GGXICVAJURFBLW-FPYGCLRLSA-N

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Origin of Product

United States

Foundational & Exploratory

A Comparative Analysis of the Biological Activity of 15(S)-Latanoprost and 15(R)-Latanoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its therapeutic effect is primarily mediated by its active form, latanoprost acid, which is the 15(R)-epimer. The stereochemistry at the C15 hydroxyl group is a critical determinant of its biological activity. This technical guide provides a detailed comparative analysis of the biological activity of the naturally occurring, active 15(R)-Latanoprost and its synthetic epimer, 15(S)-Latanoprost. Understanding the differences in their receptor engagement, signaling, and physiological effects is paramount for drug development and optimization in this class of therapeutics.

Latanoprost is administered as an isopropyl ester prodrug, which readily penetrates the cornea.[1] In the eye, esterases hydrolyze it to its biologically active free acid form, 15(R)-Latanoprost.[1] This guide will focus on the comparative biological activities of the two stereoisomers at the C15 position: the active 15(R)-epimer and the significantly less active 15(S)-epimer.

Quantitative Analysis of Biological Activity

The biological activity of the two epimers has been assessed through receptor binding assays and in vivo studies on intraocular pressure (IOP). The following tables summarize the available quantitative data.

Table 1: Comparative Receptor Binding Affinity
CompoundReceptorAssay TypePreparationIC50 (nM)Reference
Latanoprost Acid (15(R)-epimer)FPReceptor BindingCat iris sphincter muscle3.6[2]
This compound AcidFPReceptor BindingCat iris sphincter muscle24[2]

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative In Vivo Efficacy
CompoundAnimal ModelDoseEffect on IOPReference
This compoundNormotensive Cynomolgus Monkeys3 µg1 mmHg reduction[2]

Signaling Pathways

The primary target for latanoprost acid is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). The FP receptor is predominantly coupled to the Gq alpha subunit of the heterotrimeric G-protein.

FP Receptor Signaling Cascade

Activation of the FP receptor by an agonist like 15(R)-Latanoprost initiates a well-defined signaling cascade:

  • Gq Protein Activation: Ligand binding induces a conformational change in the FP receptor, leading to the activation of the associated Gq protein. This involves the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C.

  • Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Downstream Effects:

    • IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.

    • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This signaling pathway ultimately leads to the physiological responses responsible for lowering intraocular pressure, primarily by increasing the uveoscleral outflow of aqueous humor. While this compound is a significantly weaker agonist, it is presumed to act through the same signaling pathway.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Latanoprost 15(R)-Latanoprost (Latanoprost Acid) FP_receptor FP Receptor (GPCR) Latanoprost->FP_receptor Binds G_protein Gq Protein (α, β, γ subunits) FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Response Physiological Response (Increased Uveoscleral Outflow) PKC->Response Leads to

FP Receptor Gq Signaling Pathway

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. The following sections outline the general methodologies for the key experiments cited in the comparison of this compound and 15(R)-Latanoprost.

Prostaglandin Receptor Binding Assay

Objective: To determine the binding affinity of a ligand to a specific prostaglandin receptor.

General Protocol:

  • Receptor Preparation:

    • Cell membranes are prepared from tissues endogenously expressing the receptor of interest (e.g., cat iris sphincter muscle for the FP receptor) or from cell lines recombinantly overexpressing the human receptor.

    • The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Binding Reaction:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]PGF2α for the FP receptor) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor ligand (e.g., latanoprost acid or this compound acid).

    • The incubation is carried out in a specific buffer at a defined temperature and for a sufficient duration to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the free radioligand to pass through.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value of the competitor ligand. The Ki (inhibitory constant) can then be calculated from the IC50 using the Cheng-Prusoff equation.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Receptor_Prep Receptor Preparation (Cell Membranes) Incubation Incubation (Receptors + Radioligand + Competitor) Receptor_Prep->Incubation Ligand_Prep Ligand Preparation (Radiolabeled & Competitor) Ligand_Prep->Incubation Filtration Rapid Filtration (Separation of Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50/Ki) Counting->Data_Analysis

Receptor Binding Assay Workflow
In Vivo Measurement of Intraocular Pressure in Cynomolgus Monkeys

Objective: To assess the effect of a test compound on intraocular pressure in a non-human primate model.

General Protocol:

  • Animal Acclimation and Baseline Measurement:

    • Cynomolgus monkeys are acclimated to the experimental conditions.

    • Baseline IOP is measured using a calibrated tonometer (e.g., a pneumatonometer or a rebound tonometer) in conscious or lightly sedated animals. Measurements are typically taken at multiple time points to establish a diurnal curve.

  • Drug Administration:

    • A precise volume of the test compound (e.g., 3 µg of this compound in solution) is administered topically to one eye. The contralateral eye may receive a vehicle control.

  • Post-Dose IOP Measurement:

    • IOP is measured in both eyes at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).

  • Data Analysis:

    • The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP between the treated and control eyes is also determined to account for diurnal variations and any systemic effects.

IOP_Measurement_Workflow cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment Acclimation Animal Acclimation Baseline Baseline IOP Measurement Acclimation->Baseline Admin Topical Drug Administration Baseline->Admin Post_IOP Post-Dose IOP Measurement (Multiple Time Points) Admin->Post_IOP Analysis Data Analysis (Change from Baseline) Post_IOP->Analysis

In Vivo IOP Measurement Workflow

Discussion and Conclusion

The available data clearly indicate that the stereochemistry at the C15 position of latanoprost is crucial for its biological activity. The 15(R)-epimer, latanoprost acid, is a potent agonist at the FP receptor, with an IC50 in the low nanomolar range. In contrast, the 15(S)-epimer exhibits a significantly reduced affinity for the FP receptor, as evidenced by its approximately 6.7-fold higher IC50 value.[2]

This reduced receptor affinity translates to a diminished in vivo effect. A 3 µg dose of this compound resulted in only a 1 mmHg reduction in IOP in normotensive cynomolgus monkeys, a modest effect compared to the robust IOP-lowering activity of 15(R)-Latanoprost at similar doses.[2]

The primary mechanism of action for both epimers is through the activation of the FP receptor and the subsequent Gq-PLC-IP3/DAG signaling cascade. However, the lower potency of the 15(S)-epimer means that a much higher concentration is required to elicit a comparable physiological response.

References

In-Depth Technical Guide: Pharmacokinetics and Metabolism of 15(S)-Latanoprost In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of Latanoprost, a prostaglandin F2α analogue widely used in the treatment of open-angle glaucoma and ocular hypertension. The focus is on the parent prodrug, its active metabolite latanoprost acid, and its stereoisomer 15(S)-Latanoprost. This document is intended for researchers, scientists, and professionals in drug development.

Introduction

Latanoprost is an isopropyl ester prodrug that is rapidly hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1][2] This activation is crucial for its therapeutic effect, which involves increasing the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure (IOP).[1][3] The systemic exposure to latanoprost acid is low, and it is quickly metabolized and eliminated from the body.[4][5] Understanding the pharmacokinetic and metabolic profile of latanoprost is essential for optimizing its clinical use and for the development of new ophthalmic therapies. This guide details its absorption, distribution, metabolism, and excretion (ADME) properties, supported by quantitative data and experimental methodologies.

Pharmacokinetics

Latanoprost is administered topically to the eye. Following administration, it is absorbed through the cornea and undergoes rapid hydrolysis to latanoprost acid.

Absorption and Distribution

The peak concentration of latanoprost acid in the aqueous humor is reached approximately 1-2 hours after topical administration.[6][7] Systemic absorption also occurs, with peak plasma concentrations of latanoprost acid observed within 5 minutes of topical application.[6][7] The volume of distribution of latanoprost acid is small.[6][8]

Table 1: Pharmacokinetic Parameters of Latanoprost Acid in Humans Following Topical Ocular Administration

ParameterAqueous HumorPlasmaReference(s)
Tmax (Time to Peak Concentration) 1-2 hours5 minutes[6],[7]
Cmax (Peak Concentration) 15-30 ng/mL (~10⁻⁷ M)53 pg/mL (~10⁻¹⁰ M)[6],[7],[8]
t1/2 (Elimination Half-life) 2-3 hours17 minutes[6],[7],[4]
Volume of Distribution (Vd) -0.16 ± 0.02 L/kg (IV) / 0.36 L/kg (ocular)[6],[8]
Systemic Clearance (CL) -0.40 ± 0.04 L/h·kg (IV) / 0.88 L/h·kg (ocular)[6]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Animal Models Following Topical Ocular Administration

SpeciesMatrixCmaxTmaxAUC(0-inf)t1/2Reference(s)
New Zealand White Rabbit Plasma (BAK-free formulation)174.1 pg/mL0.25 hours--[9],[10]
New Zealand White Rabbit Plasma (formulation with BAK)217.2 pg/mL0.25 hours--[9],[10]
New Zealand White Rabbit Aqueous Humor (BAK-free formulation)--133.1 hr·ng/mL1.4 - 41.4 hours[9]
New Zealand White Rabbit Aqueous Humor (formulation with BAK)--119.6 hr·ng/mL1.5 - 27.4 hours[9]
Cynomolgus Monkey Plasma7.87 ± 3.18 ng eq./mL (Day 1)~10 minutes-13.8 ± 1.7 min (Day 1)[11]
Cynomolgus Monkey Plasma9.31 ± 4.21 ng eq./mL (Day 21)~10 minutes-12.4 ± 4.8 min (Day 21)[11]

Metabolism

The metabolism of latanoprost is a two-step process. The initial and most critical step is the hydrolysis of the isopropyl ester to the active latanoprost acid. This occurs primarily in the cornea, mediated by esterases.[1][4] Once in the systemic circulation, latanoprost acid undergoes further metabolism, mainly in the liver, through fatty acid β-oxidation.[4][5][8] This process shortens the carboxylic acid side chain, leading to the formation of the 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid metabolites.[6][8] These metabolites are pharmacologically inactive and are the primary forms excreted.

G Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Moiety) Latanoprost->Latanoprost_Acid Esterase Hydrolysis (Cornea) Metabolites 1,2-dinor and 1,2,3,4-tetranor Metabolites (Inactive) Latanoprost_Acid->Metabolites Fatty Acid β-Oxidation (Liver) Excretion Renal and Fecal Excretion Metabolites->Excretion

Metabolic pathway of Latanoprost.

Excretion

The metabolites of latanoprost are primarily eliminated via the kidneys.[4] Approximately 88% of a topically administered dose is recovered in the urine, with the remainder found in the feces.[6] Unchanged latanoprost or latanoprost acid are not detected in the urine.[6]

The Stereoisomer: this compound

This compound, also known as 15-epi-Latanoprost, is a stereoisomer of latanoprost where the hydroxyl group at the C-15 position is in the (S) configuration instead of the (R) configuration found in the active drug. This structural difference significantly impacts its biological activity. The free acid form of this compound has a lower binding affinity for the prostaglandin FP receptor compared to latanoprost acid.[12] Consequently, its ability to lower intraocular pressure is substantially reduced.[12]

Experimental Protocols

Animal Pharmacokinetic Studies

A common experimental design for evaluating the pharmacokinetics of latanoprost in animal models is as follows:

  • Animal Model: New Zealand White rabbits or Cynomolgus monkeys are frequently used.[9][11][13]

  • Dosing: A single drop of the latanoprost formulation (e.g., 0.005%) is instilled into the eye(s) of the animal.[13][14]

  • Sample Collection: Blood samples are collected at various time points post-dose (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours).[10] For ocular tissue distribution, animals are euthanized at specific time points, and aqueous humor, vitreous humor, and other ocular tissues are collected.[9]

  • Sample Analysis: The concentration of latanoprost acid in plasma and ocular tissues is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[15][16]

G cluster_0 Pre-Dosing cluster_1 Dosing & Sampling cluster_2 Analysis cluster_3 Data Interpretation Animal_Selection Animal Model Selection (e.g., NZW Rabbits) Acclimation Acclimation Period Animal_Selection->Acclimation Dosing Topical Ocular Administration of Latanoprost Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Tissue_Harvesting Ocular Tissue Collection (Terminal) Dosing->Tissue_Harvesting Sample_Processing Sample Preparation Blood_Sampling->Sample_Processing Tissue_Harvesting->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis for Latanoprost Acid Sample_Processing->LC_MS_Analysis PK_Analysis Pharmacokinetic Modeling LC_MS_Analysis->PK_Analysis Report Data Reporting PK_Analysis->Report

Workflow for a typical preclinical pharmacokinetic study of Latanoprost.
Human Pharmacokinetic Studies

Studies in human volunteers or patients undergoing cataract surgery are conducted to determine the ocular and systemic pharmacokinetics of latanoprost.

  • Subjects: Healthy volunteers or patients scheduled for cataract surgery.[6]

  • Dosing: Topical administration of the clinical dose of latanoprost.[7]

  • Sample Collection: Aqueous humor samples may be collected from patients undergoing surgery.[6] Blood samples are drawn at frequent intervals after dosing.[17] Urine and feces are collected to determine the route and extent of excretion.[6]

  • Analytical Methods: Radioimmunoassay or HPLC-MS/MS are used to measure the concentration of latanoprost acid in biological matrices.[6][7]

Conclusion

Latanoprost is an effective IOP-lowering agent with a well-characterized pharmacokinetic and metabolic profile. Its conversion to the active latanoprost acid in the cornea, followed by rapid systemic metabolism and elimination, contributes to its favorable safety profile. The stereoisomer this compound demonstrates significantly reduced activity, highlighting the stereospecificity of the prostaglandin FP receptor. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of ophthalmic drugs.

References

The Definitive Guide to 15(S)-Latanoprost's Role in the Uveoscleral Outflow Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular and physiological mechanisms by which 15(S)-Latanoprost, a prostaglandin F2α analogue, enhances uveoscleral outflow to reduce intraocular pressure (IOP).

Introduction

Latanoprost is a cornerstone in the management of open-angle glaucoma and ocular hypertension.[1] Its primary mechanism of action is the significant reduction of intraocular pressure (IOP) by increasing the outflow of aqueous humor through the uveoscleral pathway.[1][2][3] This pathway, distinct from the conventional trabecular meshwork outflow route, involves the passage of aqueous humor through the ciliary muscle bundles and the suprachoroidal space. Latanoprost, an isopropyl ester prodrug, is hydrolyzed in the cornea to its biologically active form, latanoprost acid, which is a selective prostanoid FP receptor agonist.[1][4]

Mechanism of Action at the Cellular and Molecular Level

The IOP-lowering effect of latanoprost is a multi-faceted process initiated by the binding of latanoprost acid to prostaglandin F (FP) receptors on ciliary muscle cells.[1][2] This interaction triggers a cascade of intracellular events leading to two primary outcomes: relaxation of the ciliary muscle and remodeling of the extracellular matrix (ECM).[1]

FP Receptor Signaling

Latanoprost acid's agonistic activity at the FP receptor, a G-protein coupled receptor, is the critical initiating step.[1] This binding activates downstream signaling pathways that ultimately modulate gene expression and protein synthesis within the ciliary muscle cells.

Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F (FP) Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein G-Protein Signaling Cascade FP_Receptor->G_Protein Activates Cellular_Response Downstream Cellular Responses G_Protein->Cellular_Response

Initial signaling cascade of Latanoprost.
Extracellular Matrix Remodeling

A key mechanism by which latanoprost increases uveoscleral outflow is through the remodeling of the extracellular matrix (ECM) within the ciliary muscle.[1][5] This process involves the upregulation of matrix metalloproteinases (MMPs) and the downregulation of various ECM components.

The activation of FP receptors leads to increased transcription and secretion of MMPs, a family of enzymes responsible for degrading ECM proteins.[6][7] Specifically, latanoprost has been shown to increase the expression and activity of MMP-1, MMP-2, MMP-3, and MMP-9.[5][6][8][9] These MMPs target and break down collagens (types I, III, IV, and VI), fibronectin, laminin, and hyaluronan within the interstitial spaces of the ciliary muscle.[1][5] The reduction of these structural components leads to a widening of the intermuscular spaces, thereby reducing the hydraulic resistance to aqueous humor outflow through the uveoscleral pathway.[10][11]

cluster_0 FP Receptor Activation cluster_1 Gene Expression Changes cluster_2 ECM Remodeling FP_Receptor FP Receptor MMP_up Upregulation of MMP-1, -2, -3, -9 Genes FP_Receptor->MMP_up ECM_down Downregulation of Collagen, Fibronectin, Laminin, Hyaluronan Genes FP_Receptor->ECM_down ECM_degradation Degradation of Extracellular Matrix MMP_up->ECM_degradation causes ECM_down->ECM_degradation contributes to Wider_spaces Widening of Intermuscular Spaces ECM_degradation->Wider_spaces Increased_outflow Increased Uveoscleral Outflow Wider_spaces->Increased_outflow

Latanoprost-induced ECM remodeling pathway.
Ciliary Muscle Relaxation

In addition to ECM remodeling, latanoprost induces relaxation of the ciliary smooth muscle.[1] This relaxation is thought to contribute to the increased uveoscleral outflow by physically altering the configuration of the ciliary body and surrounding tissues, creating larger spaces for aqueous humor to pass through. While the exact signaling pathway for this relaxation is not fully elucidated, it is a recognized component of latanoprost's mechanism of action.

Quantitative Effects on Aqueous Humor Dynamics

The clinical efficacy of latanoprost is well-documented, with significant reductions in IOP and increases in uveoscleral outflow.

ParameterVehicle/ControlLatanoprost 0.005%Percentage ChangeReference
Intraocular Pressure (IOP)
Human Study (2 weeks)Baseline IOP25% decrease-25%[11]
Mouse Study (2 hours)15.7 ± 1.0 mm Hg14.0 ± 0.8 mm Hg-10.8%[12][13]
Beagle Dog Study (5 days)16.1 ± 1.1 mm Hg12.3 ± 0.6 mm Hg-23.6%[14]
Outflow Facility
Human Study (2 weeks)No significant changeSignificant increase-[11]
Mouse Study (2 hours)0.0053 ± 0.0014 µL/min/mm Hg0.0074 ± 0.0016 µL/min/mm Hg+39.6%[12][13]
Uveoscleral Outflow
Human Study-Substantial increase-[15]
Human Crossover Study-Significant increase-[16][17]

Experimental Protocols

The understanding of latanoprost's mechanism of action has been built upon a variety of in vitro and in vivo experimental models.

Cell Culture and Molecular Analysis
  • Cell Lines: Primary cultures of human ciliary muscle (HCM) cells are commonly used.

  • Treatment: Cells are grown to confluence and then treated with latanoprost acid (the active form of latanoprost) at varying concentrations (e.g., 1 nM to 10 µM) and for different durations (e.g., 6, 18, 24 hours).[7][18]

  • Gene Expression Analysis: Total RNA is isolated from treated and control cells. The expression of mRNAs for MMPs (e.g., MMP-1, -2, -3, -9) and tissue inhibitors of metalloproteinases (TIMPs) is quantified using real-time polymerase chain reaction (RT-PCR).[6][7][18]

  • Protein Analysis: Western blot analysis is used to determine the relative protein concentrations of MMPs and TIMPs.[8]

Start Human Ciliary Muscle Cells Treatment Treat with Latanoprost Acid Start->Treatment RNA_Isolation Isolate Total RNA Treatment->RNA_Isolation Protein_Isolation Isolate Total Protein Treatment->Protein_Isolation RT_PCR Real-Time PCR (mRNA quantification) RNA_Isolation->RT_PCR Analysis Analyze Changes in MMP/TIMP Expression RT_PCR->Analysis Western_Blot Western Blot (Protein quantification) Protein_Isolation->Western_Blot Western_Blot->Analysis

In vitro experimental workflow for molecular analysis.
Zymography for MMP Activity

  • Principle: Gelatin zymography is an electrophoretic technique used to measure the enzymatic activity of MMPs, particularly gelatinases like MMP-2 and MMP-9.

  • Procedure: Conditioned media from latanoprost-treated and control cell cultures are collected. The proteins in the media are separated by SDS-PAGE in a gel containing gelatin. After electrophoresis, the gel is incubated in a buffer that allows for enzymatic activity. MMPs in the gel digest the gelatin, creating clear bands against a stained background. The size and intensity of these bands indicate the presence and activity of specific MMPs.[5][7][18]

In Vivo Measurement of Aqueous Humor Dynamics
  • Animal Models: Studies are often conducted in non-human primates, rabbits, and mice.[5][9][12][13][14]

  • Drug Administration: A single dose or repeated topical application of latanoprost ophthalmic solution is administered to one eye, with the contralateral eye serving as a control.[5][9][12][13]

  • IOP Measurement: Intraocular pressure is measured at baseline and at various time points after treatment using a tonometer.

  • Outflow Facility Measurement: Techniques such as tonography or constant-pressure perfusion are used to determine the total outflow facility.[12][13][16]

  • Uveoscleral Outflow Calculation: Uveoscleral outflow is typically calculated indirectly using the Goldmann equation: F_total = (C * (IOP - EVP)) + U, where F_total is the total aqueous humor outflow, C is the trabecular outflow facility, IOP is the intraocular pressure, EVP is the episcleral venous pressure, and U is the uveoscleral outflow.[13][16]

The Role of Other Signaling Pathways

While the FP receptor-mediated ECM remodeling is the primary mechanism, other signaling pathways may also be involved.

  • Rho Kinase (ROCK) Pathway: The Rho/ROCK signaling pathway is a key regulator of cell shape and contractility. While ROCK inhibitors are a distinct class of glaucoma medications that primarily target the trabecular meshwork, there is potential for crosstalk with prostaglandin-mediated pathways.[19][20][21][22][23] The relaxation of ciliary muscle cells induced by latanoprost may involve modulation of the ROCK pathway.

  • Nitric Oxide (NO) Pathway: Latanoprost itself does not directly act on the nitric oxide pathway.[24] However, a newer therapeutic, latanoprostene bunod, is a dual-action molecule that metabolizes to latanoprost acid and a nitric oxide-donating moiety.[25][26][27][28][29] The nitric oxide component enhances outflow through the conventional trabecular meshwork pathway, complementing the uveoscleral outflow enhancement by latanoprost acid.[25][26][27][28][29]

Conclusion

This compound remains a highly effective and well-tolerated first-line therapy for reducing intraocular pressure. Its mechanism of action is centered on the activation of FP receptors in the ciliary muscle, leading to a cascade of events that culminates in the remodeling of the extracellular matrix and relaxation of the ciliary muscle. This comprehensive understanding of its molecular and physiological effects continues to inform the development of novel and improved therapies for glaucoma. The elucidation of these pathways provides a solid foundation for further research into targeted drug development for ocular diseases.

References

15(S)-Latanoprost: A Technical Guide for Investigating Glaucoma Pathophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 15(S)-Latanoprost, an isomer of the widely used glaucoma medication Latanoprost, and its application as a research tool to elucidate the complex pathophysiology of glaucoma. This document details its mechanism of action, relevant signaling pathways, and established experimental protocols, presenting quantitative data in a structured format for comparative analysis.

Introduction: Understanding Latanoprost and its Isomer

Latanoprost is a prostaglandin F2α analogue that has revolutionized glaucoma management by effectively lowering intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy.[1][2][3][4] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases to its biologically active form, latanoprost acid.[5][6][7] The therapeutic effect of latanoprost stems from its action as a selective agonist of the prostaglandin F receptor (FP receptor), which leads to an increase in the uveoscleral outflow of aqueous humor.[2][8][9]

This compound, also known as 15-epi Latanoprost, is a stereoisomer of latanoprost where the hydroxyl group at the 15th carbon is in the (S) configuration, as opposed to the (R) configuration in the parent molecule.[10][11][12][13] This structural difference, while seemingly minor, has significant implications for its biological activity, making it a valuable tool for researchers to probe the specific interactions between prostaglandin analogues and their receptors, and to understand the downstream cellular and molecular events that regulate aqueous humor dynamics. While less potent than latanoprost, its activity provides crucial insights into the stereochemical requirements for FP receptor activation and subsequent IOP reduction.[]

Quantitative Data: Comparative Analysis

The following tables summarize key quantitative data for this compound and its parent compound, Latanoprost, providing a basis for understanding their relative activities.

Table 1: Receptor Binding and Functional Potency

CompoundReceptorAssayIC50 / EC50Source
Latanoprost AcidFP ReceptorBinding Assay (cat iris sphincter muscle)3.6 nM[11][15]
This compound AcidFP ReceptorBinding Assay (cat iris sphincter muscle)24 nM[11][13][15]
Latanoprost AcidFP ReceptorPhosphoinositide Turnover (human trabecular meshwork cells)34.7 ± 2.4 nM[16]
Travoprost AcidFP ReceptorPhosphoinositide Turnover (human trabecular meshwork cells)2.4 ± 0.7 nM[16]
Bimatoprost AcidFP ReceptorPhosphoinositide Turnover (human trabecular meshwork cells)112 ± 55 nM[16]

Table 2: In Vivo Efficacy on Intraocular Pressure (IOP)

CompoundAnimal ModelDoseIOP ReductionSource
This compoundNormotensive Cynomolgus Monkeys3 µg1 mmHg[11][13][15]
Latanoprost (0.005%)Glaucomatous Monkey EyesOnce daily for 5 days6.6 ± 0.6 mmHg (20%)[8]
Latanoprost (60 ng)Wistar RatsSingle dosePeak reduction of 5.2 ± 0.7 mmHg[17]
Latanoprost (0.005%)Glaucoma Patients12 months32% (from 25.3 to 17.4 mmHg)[18]
Latanoprost (0.005%)Glaucoma Patients6 months35% (evening dose)[19]

Signaling Pathways in Glaucoma Pathophysiology

The primary mechanism of action for latanoprost and its analogues involves the activation of the FP receptor, a G-protein coupled receptor. This initiates a cascade of intracellular events, particularly in the ciliary muscle and trabecular meshwork, leading to increased aqueous humor outflow.

Uveoscleral Outflow Pathway

Activation of FP receptors in the ciliary muscle is the principal mechanism for IOP reduction by latanoprost.[2][9] This leads to the relaxation of the ciliary smooth muscles and remodeling of the extracellular matrix (ECM).[2][5] The ECM remodeling is mediated by the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, MMP-2, MMP-3, and MMP-9, which degrade collagen and other ECM components in the uveoscleral pathway, thereby reducing hydraulic resistance and enhancing aqueous outflow.[5][20]

G Latanoprost Latanoprost Acid FP_Receptor FP Receptor (Ciliary Muscle) Latanoprost->FP_Receptor G_Protein Gq/11 FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Gene_Expression Altered Gene Expression Ca_PKC->Gene_Expression MMPs ↑ MMPs (MMP-1, -3, -9) Gene_Expression->MMPs ECM ECM Remodeling (Collagen degradation) MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Uveoscleral outflow signaling pathway activated by Latanoprost.
Trabecular Meshwork Outflow Pathway

While the primary effect of latanoprost is on the uveoscleral pathway, evidence suggests it also influences the trabecular meshwork (TM), the conventional outflow pathway.[20][21] Studies have shown that latanoprost can increase the expression of certain MMPs (MMP-1, -3, -17, -24) and their tissue inhibitors (TIMPs) in human TM cells.[20][22] This indicates a role in the regulation of ECM turnover within the TM, which is crucial for maintaining normal outflow resistance.[20] The use of this compound in comparative studies can help to dissect the specific receptor interactions and downstream signaling events that modulate this pathway.

G Latanoprost Latanoprost Acid FP_Receptor_TM FP Receptor (Trabecular Meshwork) Latanoprost->FP_Receptor_TM Signaling_Cascade Intracellular Signaling Cascade FP_Receptor_TM->Signaling_Cascade MMP_TIMP_Expression ↑ MMP & TIMP Expression Signaling_Cascade->MMP_TIMP_Expression ECM_Turnover ECM Turnover Modulation MMP_TIMP_Expression->ECM_Turnover TM_Outflow ↑ Trabecular Meshwork Outflow Facility ECM_Turnover->TM_Outflow IOP ↓ Intraocular Pressure TM_Outflow->IOP

Caption: Trabecular meshwork outflow signaling pathway influenced by Latanoprost.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols for utilizing this compound as a research tool.

In Vitro: Trabecular Meshwork Cell Culture and Gene Expression Analysis

This protocol is designed to investigate the effects of this compound on gene expression in human trabecular meshwork (h-TM) cells.

Objective: To determine the relative changes in the expression of MMPs and TIMPs in h-TM cells following treatment with this compound compared to latanoprost acid.

Methodology:

  • Cell Culture: Primary h-TM cells are isolated from donor eyes and cultured in appropriate media until confluent.

  • Treatment: Cells are treated with vehicle control, latanoprost acid (e.g., 100 nM), and varying concentrations of this compound acid for 24 hours.

  • RNA Isolation: Total RNA is isolated from the treated cells using a suitable commercial kit.

  • Reverse Transcription: First-strand cDNA is synthesized from the isolated RNA.

  • Real-Time Quantitative PCR (RT-qPCR): The expression levels of target genes (e.g., MMP-1, MMP-3, TIMP-2) and a housekeeping gene (e.g., GAPDH) are quantified using RT-qPCR.

  • Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

G cluster_0 Cell Culture & Treatment cluster_1 Molecular Analysis cluster_2 Data Analysis Culture Culture h-TM cells Treat Treat with Vehicle, Latanoprost Acid, This compound Acid Culture->Treat RNA_Isolation RNA Isolation Treat->RNA_Isolation RT Reverse Transcription RNA_Isolation->RT qPCR RT-qPCR RT->qPCR Analysis Relative Gene Expression Analysis qPCR->Analysis

Caption: Experimental workflow for gene expression analysis in h-TM cells.
Ex Vivo: Anterior Segment Perfusion Culture

This protocol allows for the direct assessment of the effects of this compound on trabecular outflow facility in a system that eliminates the uveoscleral pathway.

Objective: To measure the change in outflow facility in cultured human anterior segments after perfusion with this compound.

Methodology:

  • Tissue Preparation: Paired human donor eyes are dissected to isolate the anterior segments.

  • Perfusion Culture: One anterior segment from each pair is placed in a perfusion organ culture system and perfused with a control vehicle. The contralateral anterior segment is perfused with the experimental compound (this compound).

  • Outflow Facility Measurement: Outflow facility is continuously measured by monitoring the flow rate at a constant pressure.

  • Histological Analysis: At the end of the experiment, tissues can be fixed and processed for histological examination to assess morphological changes in the trabecular meshwork.

In Vivo: Animal Models of Glaucoma

Animal models are essential for evaluating the IOP-lowering efficacy and understanding the in vivo mechanism of action of this compound.

Objective: To determine the effect of topical administration of this compound on IOP in normotensive and hypertensive animal models.

Methodology:

  • Animal Selection: Common models include cynomolgus monkeys, beagle dogs, and various rodent strains (e.g., Wistar rats).[17][23] The choice of model is critical as IOP responses can vary between species.[23]

  • Baseline IOP Measurement: Baseline IOP is measured using a tonometer appropriate for the animal species.

  • Drug Administration: A single drop of this compound solution is administered topically to one eye, with the contralateral eye receiving a vehicle control.

  • IOP Monitoring: IOP is measured at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course and magnitude of the IOP response.

  • Dose-Response Studies: The experiment can be repeated with different concentrations of this compound to establish a dose-response relationship.

Conclusion

This compound serves as a critical research tool for dissecting the intricate mechanisms underlying glaucoma pathophysiology. Its differential activity compared to latanoprost allows for a deeper understanding of the structure-activity relationships of prostaglandin analogues at the FP receptor. By employing the detailed experimental protocols and considering the quantitative data presented in this guide, researchers can further elucidate the signaling pathways that regulate aqueous humor dynamics, paving the way for the development of novel and more effective therapeutic strategies for glaucoma.

References

In Vitro Effects of 15(S)-Latanoprost on Ciliary Muscle Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro effects of 15(S)-Latanoprost, the active acid form of the prostaglandin analogue Latanoprost, on ciliary muscle cells. Latanoprost is a first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor.[2][3] In vitro studies on ciliary muscle cells have been instrumental in elucidating the cellular and molecular mechanisms underlying this effect, primarily focusing on the remodeling of the extracellular matrix.

Latanoprost-Induced Extracellular Matrix Remodeling

In vitro evidence strongly suggests that latanoprost induces significant remodeling of the extracellular matrix (ECM) in ciliary muscle cells. This process is believed to reduce the hydraulic resistance in the uveoscleral outflow pathway, thereby facilitating aqueous humor drainage. The key molecular players in this remodeling are matrix metalloproteinases (MMPs) and their endogenous inhibitors, the tissue inhibitors of metalloproteinases (TIMPs).

Latanoprost acid has been shown to upregulate the expression of several MMPs while modulating the expression of TIMPs and various ECM components.

Quantitative Effects on MMP and TIMP Expression

The following tables summarize the quantitative data from in vitro studies on the effects of latanoprost acid on the expression of MMPs and TIMPs in cultured human and rabbit ciliary muscle cells.

Table 1: Dose-Dependent Effects of Latanoprost Acid on MMP and TIMP mRNA Expression in Human Ciliary Muscle (HCM) Cells

Target GeneLatanoprost Acid ConcentrationExposure TimeChange in mRNA ExpressionReference
MMP-18 nM, 40 nM, 200 nM24 hoursDose-dependent increase (3- to 13-fold at 200 nM)[4]
MMP-2Not specified24 hoursReduced[4]
MMP-3Not specified24 hoursIncreased[4]
MMP-9Not specified24 hoursIncreased[4]
TIMP-11 µM, 10 µM18 hours45% ± 17% and 54% ± 13% increase, respectively[5][6]
TIMP-21 nM to 1 µM6 hoursUp to 11.3% ± 0.2% increase[5][6]

Table 2: Time-Course of Latanoprost Acid (200 nM) Effects on MMP-1 mRNA Expression in HCM Cells

Exposure TimeChange in MMP-1 mRNA ExpressionReference
4, 6, 12, 24 hoursIncrease with peak expression at 6 to 12 hours, followed by a decline[4]

Table 3: Effects of Latanoprost Acid on MMP and TIMP Protein/Activity in HCM Cells

Target Protein/ActivityLatanoprost Acid ConcentrationExposure TimeChange in Protein/ActivityReference
MMP-1 Activity1 nM to 1 µM6, 18, 24 hoursDose-dependent increases[5]
MMP-2 Activity1 nM to 1 µM24 hoursDose-dependent increases[5]
TIMP-1 Protein1 nM to 10 µM24 hoursDose-dependent increase (5% to 42%)[6]
TIMP-2 Protein1 nM to 10 µM24 hoursLittle effect[6]

Table 4: Effects of Latanoprost Acid on MMP and TIMP mRNA Expression in Rabbit Ciliary Muscle (RCM) Cells

Target GeneLatanoprost Acid ConcentrationExposure TimeChange in mRNA ExpressionReference
MMP-12 x 10⁻⁷ M (optimum)24 hoursIncreased (peak expression)[7]
TIMP-15 x 10⁻⁷ M (optimum)24 hoursDecreased (trough expression)[7]
TIMP-22 x 10⁻⁷ M (optimum)36 hoursDecreased (trough expression)[7]
Effects on Extracellular Matrix Components

Studies have demonstrated that latanoprost acid reduces the expression of several key components of the extracellular matrix in cultured human ciliary muscle cells. After 1-2 days of treatment, immunostaining revealed reductions in:

  • Collagen I, III, and IV[3]

  • Fibronectin[3]

  • Laminin[3]

  • Hyaluronan[3]

Signaling Pathways Involved in Latanoprost Action

The induction of gene expression by latanoprost in ciliary muscle cells is mediated by specific intracellular signaling pathways. The activation of the prostaglandin F2α (FP) receptor by latanoprost acid is the initial step.

Protein Kinase C (PKC) Pathway in TIMP-1 Induction

In human ciliary muscle cells, the upregulation of TIMP-1 by latanoprost acid appears to be mediated by the Protein Kinase C (PKC) pathway.[5] This was demonstrated by experiments showing that a direct activator of PKC, phorbol 12-myristate 13-acetate (PMA), mimicked the effect of latanoprost on TIMP-1 expression.[5][6] Furthermore, the induction of TIMP-1 by latanoprost was inhibited by the PKC inhibitor bisindolylmaleimide I, but not by a PKA inhibitor.[5][6]

latanoprost_pkc_pathway cluster_cell Ciliary Muscle Cell Latanoprost Latanoprost Acid FP_Receptor FP Receptor Latanoprost->FP_Receptor binds PKC PKC FP_Receptor->PKC activates TIMP1_Gene TIMP-1 Gene (Transcription) PKC->TIMP1_Gene induces TIMP1_Protein TIMP-1 Protein TIMP1_Gene->TIMP1_Protein leads to

Latanoprost-induced TIMP-1 expression via the PKC pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used in the in vitro studies of latanoprost on ciliary muscle cells.

Cell Culture
  • Cell Source: Primary cultures of human ciliary muscle (HCM) cells are established from donor eyes with no known history of glaucoma or other eye diseases.[6] Rabbit ciliary muscle (RCM) cells are also used.[7]

  • Culture Conditions: Cells are grown to confluence in appropriate culture media. Before treatment, cells are often serum-starved to synchronize their cell cycles and reduce baseline signaling activity.[5]

Drug Treatment
  • Drug Form: Latanoprost acid, the biologically active form of latanoprost, is used for in vitro experiments.[5] Latanoprost itself is an isopropyl ester prodrug that is hydrolyzed to the active acid by esterases in the cornea.[1]

  • Concentrations: A range of concentrations, typically from nanomolar (nM) to micromolar (µM), are used to determine dose-dependent effects.[4][5]

  • Incubation Times: Cells are exposed to the drug for various durations, such as 6, 18, and 24 hours, to assess the time-course of the response.[5][6]

Gene and Protein Expression Analysis
  • RNA Isolation and RT-PCR: Total RNA is isolated from treated and control cells. Reverse transcription-polymerase chain reaction (RT-PCR) or real-time PCR is then used to quantify the mRNA levels of target genes like MMPs and TIMPs.[4][5][7]

  • Zymography: Gelatin zymography is a common technique to assess the activity of MMPs, particularly MMP-2 and MMP-9, in the culture medium.[3][5]

  • Western Blot: This technique is used to detect and quantify the levels of specific proteins, such as TIMP-1 and TIMP-2, in cell lysates or conditioned media.[6]

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis start Isolate & Culture Ciliary Muscle Cells confluence Grow to Confluence start->confluence serum_starve Serum Starvation confluence->serum_starve treatment Treat with Latanoprost Acid (various doses & times) serum_starve->treatment rna_analysis RNA Isolation & RT-PCR (MMP, TIMP mRNA) treatment->rna_analysis protein_analysis Collect Conditioned Media treatment->protein_analysis zymography Gelatin Zymography (MMP Activity) protein_analysis->zymography western_blot Western Blot (TIMP Protein) protein_analysis->western_blot

General experimental workflow for in vitro studies.

Conclusion

In vitro studies utilizing cultured ciliary muscle cells have provided significant insights into the mechanism of action of this compound. The collective evidence points towards a robust induction of extracellular matrix remodeling, driven by the upregulation of MMPs and modulation of TIMPs and ECM components. The activation of the FP receptor and subsequent engagement of intracellular signaling pathways, such as the PKC pathway, are central to these effects. This body of research not only explains the clinical efficacy of latanoprost in lowering intraocular pressure but also provides a foundation for the development of novel therapeutic agents targeting the uveoscleral outflow pathway.

References

The Emergence of a Key Stereoisomer: A Technical Guide to the Discovery and Initial Characterization of 15-epi-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a cornerstone in the management of open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is primarily mediated through its agonistic activity at the prostaglandin F (FP) receptor, which enhances the uveoscleral outflow of aqueous humor. The synthesis of this complex molecule, however, presents significant stereochemical challenges. One of the most critical impurities arising during its manufacture is 15-epi-Latanoprost, also known as 15(S)-Latanoprost. This diastereomer, with an inverted stereochemistry at the C-15 hydroxyl group, exhibits a distinct pharmacological profile compared to the active pharmaceutical ingredient. This technical guide provides a comprehensive overview of the discovery, initial characterization, and analytical methodologies for 15-epi-Latanoprost.

Discovery and Significance

The discovery of 15-epi-Latanoprost is intrinsically linked to the development and synthesis of Latanoprost itself. As a stereoisomer that can be formed during the reduction of the C-15 ketone precursor in the synthetic route to Latanoprost, it was identified as a process-related impurity.[1] The control of this impurity is critical to ensure the safety and efficacy of the final drug product. The distinct pharmacological activity of 15-epi-Latanoprost, although weaker than that of Latanoprost, necessitates its careful monitoring and separation during manufacturing.

Physicochemical and Pharmacological Characterization

15-epi-Latanoprost shares the same molecular formula and mass as Latanoprost but differs in the spatial orientation of the hydroxyl group at the 15th carbon position. This seemingly minor structural change has a significant impact on its biological activity.

Table 1: Physicochemical Properties of 15-epi-Latanoprost
PropertyValueReference
CAS Number 145773-22-4[2][3]
Molecular Formula C₂₆H₄₀O₅[2][3]
Molecular Weight 432.61 g/mol [3]
Synonyms This compound, Latanoprost Impurity E[2][4]
Table 2: Pharmacological Profile of Latanoprost Acid and 15-epi-Latanoprost Acid
ParameterLatanoprost Acid15-epi-Latanoprost AcidReference
FP Receptor Binding Affinity (IC₅₀) 3.6 nM24 nM[5]
In Vivo IOP Reduction (in monkeys) Significant reduction1 mmHg reduction with a 3 µg dose[5]

The data clearly indicates that the R-configuration at the C-15 position is crucial for potent FP receptor binding and significant IOP reduction. The S-epimer exhibits a markedly lower affinity for the receptor and, consequently, a diminished physiological response.

Experimental Protocols

The accurate detection and quantification of 15-epi-Latanoprost are paramount for quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for this purpose.

High-Performance Liquid Chromatography (HPLC) Method for the Separation of Latanoprost and 15-epi-Latanoprost

This protocol is based on established methods for the separation of Latanoprost and its isomers.[1]

Objective: To achieve baseline separation of Latanoprost and its 15-epi diastereomer.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Amino (NH₂) column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Heptane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Deionized Water

  • Latanoprost Reference Standard

  • 15-epi-Latanoprost Reference Standard

Chromatographic Conditions:

  • Mobile Phase: Heptane:2-Propanol:Acetonitrile (93:6:1 v/v/v) with a small addition of water (e.g., 0.05%)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation: Prepare individual standard solutions of Latanoprost and 15-epi-Latanoprost in the mobile phase at a concentration of approximately 10 µg/mL. Prepare a mixed standard solution containing both compounds.

  • Sample Preparation: Dissolve the Latanoprost drug substance or product in the mobile phase to a suitable concentration.

  • Chromatographic Run: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Identify the peaks of Latanoprost and 15-epi-Latanoprost based on the retention times obtained from the individual standard injections. Quantify the amount of 15-epi-Latanoprost in the sample by comparing its peak area to that of the standard.

Signaling Pathway

Latanoprost exerts its therapeutic effect by acting as an agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor primarily couples to the Gq/11 family of G proteins, initiating a downstream signaling cascade.

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Latanoprost Latanoprost / 15-epi-Latanoprost FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates MMPs Matrix Metalloproteinases (MMPs) PKC->MMPs activates Outflow Increased Uveoscleral Outflow MMPs->Outflow leads to

Caption: FP Receptor Signaling Pathway.

Upon binding of an agonist like Latanoprost, the FP receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, along with Ca²⁺, activates protein kinase C (PKC). This cascade ultimately leads to the activation of matrix metalloproteinases (MMPs), which remodel the extracellular matrix of the ciliary muscle, reducing hydraulic resistance and increasing uveoscleral outflow. While 15-epi-Latanoprost also activates this pathway, its lower affinity for the FP receptor results in a significantly reduced signaling output.

Conclusion

15-epi-Latanoprost is a critical process-related impurity in the synthesis of Latanoprost, arising from the non-selective reduction of a key intermediate. Its initial characterization has revealed a significantly lower pharmacological activity compared to Latanoprost, underscoring the importance of strict stereochemical control during manufacturing. The analytical methods outlined in this guide provide a framework for the effective monitoring and control of this impurity, ensuring the quality and therapeutic efficacy of Latanoprost formulations. Further research into the nuanced differences in the signaling pathways activated by these two diastereomers could provide deeper insights into the structure-activity relationships of prostaglandin F2α analogues.

References

An In-depth Technical Guide to the Hydrolysis of 15(S)-Latanoprost to its Active Acid Form

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of the prodrug 15(S)-Latanoprost into its biologically active metabolite, Latanoprost acid. The document details the enzymatic conversion, pharmacokinetics, and the subsequent signaling pathways activated by Latanoprost acid, which are crucial for its therapeutic effect in reducing intraocular pressure (IOP).

Introduction to Latanoprost and its Mechanism of Action

Latanoprost is a prostaglandin F2α analogue and a widely prescribed topical medication for the treatment of open-angle glaucoma and ocular hypertension.[1][2] It is administered as an isopropyl ester prodrug, which is inactive and more lipophilic, facilitating its penetration through the cornea.[3][4] Following administration, Latanoprost is rapidly hydrolyzed in the eye to its active form, Latanoprost acid.[2][5]

The primary mechanism of action of Latanoprost acid is the reduction of intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[6] This is achieved through its activity as a selective agonist of the prostaglandin F (FP) receptor.[7] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a cascade of cellular events leading to the remodeling of the extracellular matrix, which in turn reduces the resistance to aqueous humor outflow.[6]

The Hydrolysis of Latanoprost: From Prodrug to Active Metabolite

The conversion of Latanoprost to Latanoprost acid is a critical step for its pharmacological activity. This bioactivation is an enzymatic process that occurs primarily within the eye.

The Chemical Transformation

The hydrolysis of this compound involves the cleavage of the isopropyl ester bond, resulting in the formation of the free carboxylic acid, Latanoprost acid. This transformation significantly increases the molecule's polarity.

Enzymatic Basis of Hydrolysis

The hydrolysis of Latanoprost is catalyzed by esterase enzymes that are abundantly present in ocular tissues, particularly the cornea.[2][3] These enzymes efficiently convert the prodrug into its active form as it permeates the cornea.

Location of Hydrolysis

In vitro studies using human ocular tissues have demonstrated that Latanoprost is extensively hydrolyzed in several parts of the eye. When normalized for tissue weight, the rate of hydrolysis is highest in the choroid, followed by the ciliary body, cornea, and conjunctiva.[1] Most of the administered Latanoprost is hydrolyzed within 2 hours of incubation with these tissues.[1]

Quantitative Analysis of Latanoprost Hydrolysis and Pharmacokinetics

The following tables summarize the available quantitative data regarding the hydrolysis and pharmacokinetics of Latanoprost.

Table 1: Pharmacokinetic Parameters of Latanoprost Acid Following Topical Administration

Parameter Value Reference
Peak Concentration in Aqueous Humor 15-30 ng/mL [5][8]
Time to Peak Concentration in Aqueous Humor 2 hours [2][9]
Half-life in Aqueous Humor 2-3 hours [5][8]
Peak Concentration in Systemic Circulation 53 pg/mL [5][8]
Time to Peak Concentration in Systemic Circulation 5 minutes [5][8]

| Elimination Half-life from Plasma | 17 minutes |[2][5] |

Table 2: In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

Tissue Relative Rate of Hydrolysis (Normalized for Tissue Weight) Extent of Conversion Reference
Choroid Highest 40-90% of the dose at the end of incubation [1]
Ciliary Body High (≈ Cornea ≈ Conjunctiva) 40-90% of the dose at the end of incubation [1]
Cornea High (≈ Ciliary Body ≈ Conjunctiva) 40-90% of the dose at the end of incubation [1]
Conjunctiva High (≈ Ciliary Body ≈ Cornea) 40-90% of the dose at the end of incubation [1]

| Aqueous Humor | Negligible | - |[1] |

Experimental Protocols

This section outlines the methodologies for key experiments related to the hydrolysis of Latanoprost.

In Vitro Hydrolysis of Latanoprost in Human Ocular Tissues

This protocol is based on the methodology described in studies investigating the enzymatic activity in various human ocular tissues.[1]

Objective: To determine the rate and extent of Latanoprost hydrolysis in different human ocular tissues.

Materials:

  • Whole human eyes (obtained from tissue banks within 24 hours post-mortem)

  • Glutathione-bicarbonated Ringer's (GBR) buffer, pH 7.4

  • Latanoprost solution (e.g., 20 μM in GBR buffer)

  • Incubator (37°C)

  • Dissection tools

  • LC-MS/MS system

Procedure:

  • Tissue Dissection: Dissect the human eyes to isolate the aqueous humor, cornea, conjunctiva, ciliary body, retina, choroid, and sclera.

  • Tissue Preparation: Divide each tissue into two replicates, blot to remove excess fluid, and weigh.

  • Incubation: Transfer each tissue replicate to a separate incubation tube containing a known volume of GBR buffer.

  • Dosing: Add Latanoprost solution to each tube to a final concentration of 20 μM.

  • Sampling: Incubate the tubes at 37°C. Collect samples from the incubation buffer at predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).

  • Analysis: Analyze the collected samples for the disappearance of Latanoprost and the formation of Latanoprost acid using a validated LC-MS/MS method.

Quantification of Latanoprost and Latanoprost Acid by LC-MS/MS

This protocol provides a general framework for the quantitative analysis of Latanoprost and its active metabolite.

Objective: To quantify the concentrations of Latanoprost and Latanoprost acid in biological matrices.

Sample Preparation:

  • Aqueous Humor/Incubation Buffer: Protein precipitation is a common method. Add a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated Latanoprost acid) to the sample. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can then be directly injected or evaporated and reconstituted in the mobile phase.

  • Tissues (Cornea, Ciliary Body, etc.): Homogenize the tissue in a suitable buffer. Perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or a solid-phase extraction (SPE) to isolate the analytes from the tissue matrix.

Chromatographic Conditions:

  • Column: A C18 or C8 reversed-phase column is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Latanoprost, Latanoprost acid, and the internal standard are monitored.

Signaling Pathways of Latanoprost Acid

Upon its formation, Latanoprost acid activates specific signaling pathways that lead to its therapeutic effects.

Primary IOP-Lowering Pathway: FP Receptor and Matrix Metalloproteinases

Latanoprost acid is a potent agonist of the prostaglandin F (FP) receptor, a G-protein-coupled receptor (GPCR).[7] The activation of the FP receptor in ciliary muscle cells is predominantly coupled to Gq proteins.[7] This initiates a signaling cascade that leads to the upregulation of various matrix metalloproteinases (MMPs), including MMP-1, MMP-2, MMP-3, and MMP-9.[6][10][11] These enzymes are responsible for the degradation and remodeling of the extracellular matrix in the uveoscleral pathway.[6] This remodeling increases the spaces between the ciliary muscle bundles, thereby facilitating the outflow of aqueous humor and reducing intraocular pressure. The expression of tissue inhibitors of metalloproteinases (TIMPs) is also modulated, contributing to the overall regulation of extracellular matrix turnover.[10]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_ecm Extracellular Matrix Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor binds Gq_protein Gq Protein FP_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates IP3_DAG IP3 & DAG PLC->IP3_DAG produces PKC Protein Kinase C (PKC) IP3_DAG->PKC activates MAPK_pathway MAP Kinase Pathway PKC->MAPK_pathway activates Gene_Expression ↑ Gene Expression of MMPs (1, 2, 3, 9) & TIMPs MAPK_pathway->Gene_Expression regulates ECM_Remodeling ECM Remodeling Gene_Expression->ECM_Remodeling leads to Aqueous_Outflow ↑ Uveoscleral Aqueous Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ Intraocular Pressure Aqueous_Outflow->IOP_Reduction PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_effects Cellular Effects Latanoprost_Acid Latanoprost Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor binds PI3K PI3K FP_Receptor->PI3K activates Akt Akt (Protein Kinase B) PI3K->Akt activates mTOR mTOR Akt->mTOR activates Neurite_Outgrowth ↑ Neurite Outgrowth mTOR->Neurite_Outgrowth Cell_Survival ↑ Cell Survival mTOR->Cell_Survival

References

Methodological & Application

Application Note: HPLC Separation of Latanoprost Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Introduction

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension.[1][2][3] During its synthesis and storage, several related substances, including diastereomers, can arise as impurities.[1][4] The quantitative control of these impurities is crucial for ensuring the quality, safety, and efficacy of the final drug product. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) method for the effective separation of latanoprost from its key diastereomers, specifically the 15(S)-latanoprost and 5,6-trans-latanoprost isomers.

Latanoprost's chemical name is isopropyl-(Z)-7[(1R,2R,3R,5S)3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate.[3][5] The presence of multiple chiral centers in the molecule gives rise to the possibility of several stereoisomers. The method described herein provides a robust and reliable approach for the separation and quantification of these closely related compounds.

Experimental Protocols

Two primary HPLC methods have been successfully employed for the separation of latanoprost diastereomers: a Normal-Phase (NP-HPLC) method and a Reversed-Phase (RP-HPLC) method.

Protocol 1: Normal-Phase HPLC Method

This method achieves baseline separation of latanoprost from its this compound and 5,6-trans-latanoprost isomers.[1][6][7]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • NH2 column (e.g., 250 x 4.6 mm, 5 µm)

  • Heptane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Latanoprost reference standard and samples

  • This compound and 5,6-trans-latanoprost impurity standards

2. Chromatographic Conditions

ParameterCondition
Stationary Phase NH2 column
Mobile Phase Heptane : 2-Propanol : Acetonitrile (93:6:1, v/v/v) with 0.5 mL/L water
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Column Temperature Ambient

3. Standard and Sample Preparation

  • Standard Solution: Prepare individual stock solutions of latanoprost and its isomers in the mobile phase. A mixed standard solution can be prepared by diluting the stock solutions to the desired concentration.

  • Sample Solution: Dissolve the sample containing latanoprost in the mobile phase to achieve a suitable concentration for analysis.

4. System Suitability

  • Inject the mixed standard solution and verify the resolution between the latanoprost and isomer peaks.

  • The relative standard deviation (RSD) for replicate injections of the standard solution should be less than 2.0%.

5. Analysis

  • Inject the sample solutions and identify the peaks based on the retention times obtained from the standard chromatogram.

  • Quantify the impurities based on the peak area response relative to the latanoprost peak.

Protocol 2: Reversed-Phase HPLC Method

This method provides an alternative approach for the separation of latanoprost and its stereoisomers.[8]

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade), pH adjusted to 3.0 with acetic acid

  • Latanoprost reference standard and samples

  • Impurity standards

2. Chromatographic Conditions

ParameterCondition
Stationary Phase Zorbax SB-C18 (4.6 mm x 250 mm, 5 µm)
Mobile Phase Methanol : Acetonitrile : Water (pH 3.0 with acetic acid) (56:14:30, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 100 µL
Column Temperature Ambient

3. Standard and Sample Preparation

  • Follow the same procedure as described in the Normal-Phase HPLC Method, using the reversed-phase mobile phase as the diluent.

4. System Suitability and Analysis

  • Follow the same procedures as described in the Normal-Phase HPLC Method.

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described HPLC methods.

Table 1: Chromatographic Parameters for Normal-Phase HPLC Method

CompoundRetention Time (min) (Approx.)
5,6-trans-Latanoprost6.5
Latanoprost8.0
This compound9.5

Table 2: Validation Summary of a Reversed-Phase HPLC Method for Latanoprost and Related Substances [9]

ParameterLatanoprostRelated Substances
Linearity Range 40–60 µg/mL0.05–2.77 µg/mL
Correlation Coefficient (r) > 0.999> 0.999
Recovery 98.0–102.0%90.0–110.0%
Limit of Detection (LOD) 0.025 µg/mL-
Limit of Quantification (LOQ) 0.35 µg/mL-

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC analysis of latanoprost diastereomers.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions (Latanoprost & Isomers) hplc_system HPLC System Setup (Column, Mobile Phase, Flow Rate) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Samples & Standards hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection at 210 nm separation->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification of Diastereomers peak_integration->quantification report Generate Report quantification->report

References

Application Note: Chiral Chromatography Protocol for the Analysis of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Latanoprost is a prostaglandin F2α analogue used in the treatment of glaucoma and ocular hypertension. The therapeutic efficacy of Latanoprost is attributed to the (15R)-epimer. However, during its synthesis, the epimeric impurity, 15(S)-Latanoprost (also known as 15-epi Latanoprost), can be formed.[1][2] Due to potential differences in pharmacological activity and to ensure the quality and safety of the drug product, it is crucial to separate and quantify the 15(S)-epimer from the active 15(R)-Latanoprost. This application note provides a detailed protocol for the chiral separation of this compound from Latanoprost using High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Two primary methods are presented for the chiral separation of Latanoprost and its 15(S)-isomer. Method 1 utilizes a normal-phase amino (NH2) column, which has demonstrated successful baseline separation.[1] Method 2 employs a more complex system combining chiral and cyano columns for the simultaneous analysis of multiple Latanoprost isomers and related substances.[3][4]

Method 1: Normal-Phase HPLC with an Amino Column

This method provides a baseline separation of Latanoprost, this compound, and the 5,6-trans-Latanoprost isomer.[1]

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • NH2 (Amino) column.

  • Reference standards for Latanoprost and this compound.

  • Heptane (HPLC grade).

  • 2-Propanol (HPLC grade).

  • Acetonitrile (HPLC grade).

  • Purified water.

2. Chromatographic Conditions

  • Column: NH2 column

  • Mobile Phase: Heptane: 2-Propanol: Acetonitrile (93:6:1 v/v/v), with the addition of a small amount of water (e.g., 0.5 mL per liter of mobile phase).[5]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 210 nm.[6][7]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

3. Standard and Sample Preparation

  • Standard Stock Solutions: Accurately weigh and dissolve Latanoprost and this compound reference standards in the mobile phase or a suitable solvent to prepare individual stock solutions.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to a final concentration within the linear range (e.g., 40-60 µg/mL for Latanoprost).[6][3]

  • Sample Preparation: Dilute the Latanoprost drug substance or product formulation with the mobile phase to achieve a concentration within the calibrated range.

4. System Suitability

  • Inject the mixed standard solution in replicate (n=5).

  • The system is deemed suitable if the resolution between the Latanoprost and this compound peaks is ≥ 1.5 and the relative standard deviation (RSD) for the peak areas is ≤ 2.0%.

Method 2: Combined Chiral and Cyano Column System

This advanced method is capable of separating Latanoprost from its 15(S)-isomer, enantiomer, and other related substances simultaneously.[6][3][4]

1. Instrumentation and Materials

  • HPLC or UPLC system with a UV detector.

  • Chiral stationary phase column (e.g., Chiralcel).[3]

  • Cyano (CN) column.

  • Reference standards for Latanoprost and its impurities.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Orthophosphoric acid or a phosphate buffer.

2. Chromatographic Conditions

  • Column System: A combined system comprising a chiral column and a cyano column. The chiral column is primarily for the separation of isomers, while the cyano column helps in retaining and separating other components like preservatives (e.g., benzalkonium chloride).[3]

  • Mobile Phase: A gradient elution using a mixture of water (with orthophosphoric acid or a buffer to adjust pH, e.g., pH 3.0) and acetonitrile.[3] The specific gradient program should be optimized based on the column dimensions and system dwell volume.

  • Flow Rate: As per column manufacturer's recommendation, typically in the range of 0.8 - 1.5 mL/min.

  • Detection Wavelength: 210 nm.[6][3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Controlled, e.g., 25°C.

3. Standard and Sample Preparation

  • Follow the same procedure as in Method 1, using the mobile phase as the diluent.

4. System Suitability

  • Inject a system suitability solution containing Latanoprost and its key impurities (including the 15(S)-isomer and enantiomer).

  • Acceptance criteria should be set for resolution between critical peak pairs (e.g., Rs > 1.5 for Latanoprost enantiomer/impurity E [this compound]).[3]

Data Presentation

The following table summarizes the quantitative data from validated methods for Latanoprost and its related substances.

ParameterLatanoprostRelated Substances (including this compound)Reference
Linearity Range 40 - 60 µg/mL0.05 - 2.77 µg/mL[6][3]
Correlation Coefficient (r) > 0.999> 0.999[6][3]
Limit of Detection (LOD) 0.025 µg/mL~0.39 µg/mL for 15(S)-isomer[1][6]
Limit of Quantification (LOQ) 0.35 µg/mL~0.42 µg/mL for 15(S)-isomer[1][6]
Recovery 98.0 - 102.0%90.0 - 110.0%[6][3]
Precision (RSD%) < 2.0%< 3.7%[1][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the chiral analysis of this compound.

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis prep_std Prepare Reference Standard Solutions (Latanoprost & this compound) hplc Inject into HPLC System (Chiral Column Setup) prep_std->hplc prep_sample Prepare Sample Solution (Dilute Drug Product/Substance) prep_sample->hplc separation Chromatographic Separation of Epimers hplc->separation detection UV Detection (210 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration quantification Quantify this compound (Using Reference Standard) integration->quantification

Caption: Workflow for Chiral HPLC Analysis of this compound.

References

Application Note: Quantification of 15(S)-Latanoprost Impurity in Pharmaceutical Preparations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely used medication for the treatment of glaucoma and ocular hypertension. During its synthesis and storage, various impurities can arise, which may affect the efficacy and safety of the drug product. One of the critical impurities is the 15(S)-Latanoprost, an epimer of the active pharmaceutical ingredient (API).[1][2] Regulatory agencies require strict control over the levels of such impurities in pharmaceutical formulations. This document provides detailed protocols for the quantification of this compound and other related substances in Latanoprost pharmaceutical preparations using High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

The primary method for the quantification of this compound and other related impurities is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique offers the necessary selectivity and sensitivity to separate and quantify these closely related compounds. Stability-indicating methods, which are able to separate the API from its degradation products, are crucial for ensuring the quality and stability of the final product.[3]

Experimental Protocols

Protocol 1: Isocratic RP-HPLC Method for Latanoprost and its Impurities

This protocol is adapted from a validated method for the quantification of Latanoprost and its related substances.

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Agilent Eclipse XDB-C18 column (150 x 4.6 mm i.d., 3.5 µm particle size) or equivalent.[1]

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Latanoprost reference standard

  • This compound reference standard

  • Pharmaceutical preparation of Latanoprost

3. Chromatographic Conditions

ParameterCondition
Mobile Phase Acetonitrile and water (70:30, v/v) containing 0.1% v/v Trifluoroacetic acid, adjusted to pH 3.0.[1]
Flow Rate 1.0 mL/min[1]
Column Temperature Ambient
Detection Wavelength 205 nm[1]
Injection Volume 20 µL
Run Time Approximately 3 minutes[1]

4. Standard Solution Preparation

  • Latanoprost Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of Latanoprost reference standard in the mobile phase.

  • This compound Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solutions with the mobile phase to cover the expected concentration range of the impurities.

5. Sample Preparation

  • Accurately measure a volume of the Latanoprost pharmaceutical preparation and dilute it with the mobile phase to obtain a final concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

6. Data Analysis

  • Identify the peaks of Latanoprost and this compound based on their retention times compared to the reference standards.

  • Construct a calibration curve by plotting the peak area against the concentration for the this compound standard solutions.

  • Quantify the amount of this compound impurity in the sample using the linear regression equation from the calibration curve.

Protocol 2: Stability-Indicating Gradient RP-HPLC Method

This protocol is designed to separate Latanoprost from its potential degradation products, including this compound, and is based on a stability-indicating method.

1. Instrumentation

  • HPLC system with a gradient pump and UV detector.

  • Hypersil BDS CN (250 × 4.6 mm), 5 μm column or equivalent.

2. Reagents and Materials

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (pH 3.2)

  • Latanoprost reference standard

  • This compound reference standard

  • Pharmaceutical preparation of Latanoprost

3. Chromatographic Conditions

ParameterCondition
Mobile Phase A mixture of phosphate buffer (pH 3.2), acetonitrile, and methanol.
Elution Gradient
Detection Wavelength 210 nm and 295 nm
Injection Volume 80 µL

4. Standard and Sample Preparation

  • Follow the procedures outlined in Protocol 1 for the preparation of standard and sample solutions, using the mobile phase from this protocol as the diluent.

5. Forced Degradation Studies (for method validation)

  • To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Latanoprost sample.[3]

  • Acidic Conditions: Treat the sample with 0.1 M HCl.

  • Alkaline Conditions: Treat the sample with 0.1 M NaOH.

  • Oxidative Conditions: Treat the sample with 3% H₂O₂.

  • Thermal Stress: Expose the sample to heat (e.g., 60°C).

  • Photolytic Stress: Expose the sample to UV light.

  • Analyze the stressed samples using the developed HPLC method to ensure that the degradation product peaks are well-resolved from the Latanoprost and this compound peaks.

Quantitative Data Summary

The following tables summarize the quantitative data from validated analytical methods for the determination of Latanoprost and its impurities.

Table 1: Method Validation Parameters for Latanoprost and Impurities

ParameterLatanoprostThis compound (Impurity I)5,6-trans-Latanoprost (Impurity II)Reference
Linearity Range 40–60 µg/mL0.5 to 15 µg/mL3 to 24 µg/mL[4][5]
Correlation Coefficient (r²) > 0.999> 0.98> 0.98[4][5]
LOD 0.025 µg/mL0.39 µg/mL0.42 µg/mL[1][4]
LOQ 0.035 µg/mLNot ReportedNot Reported[1]
Recovery 98.0–102.0%90.0–110.0%Not Reported[1][5]
Precision (RSD %) < 2%< 3.7%< 3.7%[4][6]

Table 2: Limits of Detection and Quantification for Other Related Substances

ImpurityLOD (µg/mL)LOQ (µg/mL)Reference
Latanoprost Acid Not Reported0.030
15-keto Latanoprost Not Reported0.068

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound impurity in pharmaceutical preparations.

G Workflow for this compound Impurity Quantification cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Quantification prep_sample Prepare Pharmaceutical Sample Solution hplc Inject into HPLC System prep_sample->hplc prep_std Prepare this compound Reference Standard prep_std->hplc separation Chromatographic Separation hplc->separation detection UV Detection separation->detection peak_id Peak Identification (Retention Time) detection->peak_id calibration Generate Calibration Curve detection->calibration quantification Quantify Impurity Concentration peak_id->quantification calibration->quantification

Caption: General workflow for impurity analysis.

Logical Relationship of Latanoprost and its Impurities

This diagram shows the relationship between Latanoprost and its primary related substances.

G Relationship of Latanoprost and Key Impurities Latanoprost Latanoprost (API) Impurity_S This compound (Epimer) Latanoprost->Impurity_S Synthesis Impurity Impurity_trans 5,6-trans-Latanoprost (Geometric Isomer) Latanoprost->Impurity_trans Synthesis/Degradation Degradation_acid Latanoprost Acid (Hydrolysis Product) Latanoprost->Degradation_acid Degradation Degradation_keto 15-keto-Latanoprost (Oxidation Product) Latanoprost->Degradation_keto Degradation

Caption: Latanoprost and its related impurities.

References

Application Notes and Protocols for Measuring Intraocular Pressure with 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Latanoprost is a stereoisomer of Latanoprost, a prostaglandin F2α analogue widely used in the management of glaucoma and ocular hypertension.[1][2] Like Latanoprost, this compound is believed to lower intraocular pressure (IOP) by increasing the uveoscleral outflow of aqueous humor.[3][4] This document provides a detailed experimental protocol for the in-vivo measurement of IOP in non-human primates following the topical administration of this compound. The protocols outlined below are based on established methodologies for ocular hypotensive agent evaluation and specific data available for this compound.

Mechanism of Action: Signaling Pathway

This compound, as an analogue of prostaglandin F2α, is presumed to exert its IOP-lowering effect through the activation of the prostaglandin F receptor (FP receptor), a G-protein-coupled receptor.[3] Activation of the FP receptor in the ciliary muscle cells initiates a signaling cascade that leads to the remodeling of the extracellular matrix. This remodeling, which involves the regulation of matrix metalloproteinases (MMPs), increases the permeability of the uveoscleral pathway, facilitating the outflow of aqueous humor and consequently reducing intraocular pressure.[3]

Latanoprost Signaling Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_response Cellular Response 15_S_Latanoprost This compound (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) 15_S_Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin FP Receptor Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Increased Intracellular Ca2+ IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Gene_Expression Altered Gene Expression (e.g., MMPs) PKC_Activation->Gene_Expression ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Increased_Outflow Increased Uveoscleral Aqueous Outflow ECM_Remodeling->Increased_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Increased_Outflow->IOP_Reduction

Caption: Signaling pathway of this compound in ciliary muscle cells.

Experimental Protocol: Measurement of Intraocular Pressure in Cynomolgus Monkeys

This protocol describes the methodology for evaluating the IOP-lowering effects of a single topical dose of this compound in conscious, trained cynomolgus monkeys.

1. Animal Model

  • Species: Cynomolgus monkey (Macaca fascicularis).

  • Health Status: Healthy, adult animals with no signs of ocular disease.

  • Acclimation: Animals should be acclimated to the experimental procedures, including restraint and IOP measurement, to minimize stress-induced IOP fluctuations.[5]

2. Materials and Reagents

  • This compound solution (e.g., dissolved in a sterile ophthalmic vehicle).

  • Vehicle control (e.g., the same solution without the active pharmaceutical ingredient).

  • Topical proparacaine hydrochloride ophthalmic solution (0.5%) for local anesthesia (if required by the tonometry method).

  • Calibrated rebound tonometer (e.g., TonoVet® or Tono-Pen®).[6][7]

  • Animal restraint system.

3. Experimental Design and Procedure

Experimental_Workflow Acclimation Animal Acclimation (Restraint & Tonometry) Baseline_IOP Baseline IOP Measurement (Time 0) Acclimation->Baseline_IOP Drug_Administration Topical Drug Administration (this compound or Vehicle) Baseline_IOP->Drug_Administration Post_Dose_IOP Post-Dose IOP Measurements (e.g., 2, 4, 6, 8, 12, 24 hours) Drug_Administration->Post_Dose_IOP Data_Analysis Data Analysis and Comparison (Treatment vs. Vehicle) Post_Dose_IOP->Data_Analysis

Caption: Experimental workflow for IOP measurement.

Step-by-Step Protocol:

  • Animal Preparation and Restraint:

    • Gently restrain the conscious and trained monkey in a primate chair. Allow the animal to settle for a few minutes before any procedures.

  • Baseline IOP Measurement (Time 0):

    • If using a tonometer that requires it, instill one drop of proparacaine hydrochloride (0.5%) into the conjunctival sac of each eye.

    • Measure the baseline IOP in both eyes using a calibrated rebound tonometer.[6] Record at least three consecutive readings and calculate the mean for each eye.

  • Drug Administration:

    • Administer a single topical dose of this compound (e.g., 3 µg in a 30 µL volume) to one eye (the treated eye).[1]

    • Administer an equal volume of the vehicle control to the contralateral eye (the control eye).

    • The administration should be performed carefully to avoid contact with the cornea and to ensure the full dose is delivered into the conjunctival sac.

  • Post-Dose IOP Measurements:

    • Measure the IOP in both eyes at predetermined time points post-administration. A suggested time course would be 2, 4, 6, 8, 12, and 24 hours after drug instillation to capture the onset, peak, and duration of the IOP-lowering effect.[3]

    • Follow the same IOP measurement procedure as for the baseline reading.

  • Data Analysis:

    • Calculate the change in IOP from baseline for each eye at each time point.

    • Compare the IOP reduction in the this compound-treated eye to the vehicle-treated control eye.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the IOP-lowering effect.

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the experimental protocol.

Table 1: Intraocular Pressure (mmHg) Following a Single Topical Dose of this compound (3 µ g/eye ) in Cynomolgus Monkeys (Hypothetical Data)

Time (hours)Vehicle Control Eye (Mean ± SEM)This compound Treated Eye (Mean ± SEM)
0 (Baseline) 20.5 ± 0.820.7 ± 0.9
2 20.1 ± 0.718.2 ± 0.6
4 19.8 ± 0.816.5 ± 0.7
6 19.5 ± 0.615.8 ± 0.5
8 19.7 ± 0.716.1 ± 0.6
12 20.2 ± 0.817.5 ± 0.7
24 20.4 ± 0.919.8 ± 0.8

Table 2: Change in Intraocular Pressure (ΔIOP, mmHg) from Baseline (Hypothetical Data)

Time (hours)Vehicle Control Eye (Mean ± SEM)This compound Treated Eye (Mean ± SEM)
2 -0.4 ± 0.3-2.5 ± 0.4
4 -0.7 ± 0.4-4.2 ± 0.5
6 -1.0 ± 0.3-4.9 ± 0.4
8 -0.8 ± 0.4-4.6 ± 0.5
12 -0.3 ± 0.3-3.2 ± 0.4
24 -0.1 ± 0.2-0.9 ± 0.3

Conclusion

This document provides a comprehensive guide for the experimental measurement of intraocular pressure following the administration of this compound. Adherence to these protocols will enable researchers to obtain reliable and reproducible data on the ocular hypotensive activity of this compound. Further dose-response and long-term studies are recommended to fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols for the Structural Elucidation of 15(S)-Latanoprost using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost is a prostaglandin F2α analogue used in the management of glaucoma and ocular hypertension. Its biological activity is critically dependent on its stereochemistry, particularly at the C-15 position. The (15R)-epimer is the active pharmaceutical ingredient, while the (15S)-epimer, also known as 15-epi-Latanoprost, is a common impurity that can arise during synthesis or degradation. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation and differentiation of these stereoisomers. This document provides detailed application notes and protocols for the use of ¹H and ¹³C NMR spectroscopy in the structural characterization of 15(S)-Latanoprost.

Principle

NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus. The coupling between neighboring nuclei (J-coupling) provides information about the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a detailed three-dimensional structure of a molecule can be determined. For the differentiation of the 15(R) and 15(S) epimers of Latanoprost, key differences in the chemical shifts of the protons and carbons in the vicinity of the C-15 stereocenter are expected.

Data Presentation

Table 1: ¹H NMR Spectral Data of Latanoprost in CDCl₃ [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.32 - 7.17m-Ar-H
5.45 - 5.35m-H-5, H-6
5.01sept6.2CH (isopropyl)
4.18m-H-11
4.11m-H-15
3.95m-H-9
2.80 - 2.65m-Ar-CH₂
2.35 - 2.10m-CH₂, CH
2.05 - 1.40m-CH₂, CH
1.22d6.2CH₃ (isopropyl)

Note: This is a representative dataset. Actual chemical shifts and multiplicities may vary slightly depending on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data of Latanoprost [2]

Chemical Shift (δ) ppmAssignment
173.5C-1
142.2Ar-C
130.0C-6
129.5C-5
128.5Ar-CH
128.4Ar-CH
125.9Ar-CH
78.9C-9
75.0C-11
71.6C-15
67.8CH (isopropyl)
53.0C-8
52.0C-12
42.6C-10
39.4C-13
36.0C-14
34.1C-2
32.1Ar-CH₂
29.8C-7
26.7C-4
25.0C-3
21.9CH₃ (isopropyl)

Note: This is a predicted dataset and should be used as a reference. Experimental verification is required.

For this compound, the most pronounced changes in the ¹H NMR spectrum are expected for the H-15 signal, which will likely appear at a different chemical shift and may exhibit different coupling constants to the neighboring H-14 and H-16 protons due to the change in the dihedral angle. In the ¹³C NMR spectrum, the chemical shift of C-15 is expected to be the most affected, with smaller shifts anticipated for the adjacent C-14 and C-16 carbons.

Experimental Protocols

The following are detailed protocols for acquiring high-quality ¹H and ¹³C NMR spectra of this compound for structural elucidation.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid interference from other impurities.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for Latanoprost and its analogs. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used if solubility is an issue. The choice of solvent will affect the chemical shifts.

  • Concentration: Prepare a solution of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence (e.g., zg30) is typically used.

    • Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds.

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy
  • Spectrometer: Use the same spectrometer as for the ¹H NMR experiments.

  • Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the solvent signal.

2D NMR Experiments (Optional but Recommended)

For a complete and unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To identify proton-proton couplings and establish the connectivity of the proton spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and connecting different spin systems.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

Visualization of the Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_processing Data Processing & Analysis Sample This compound Sample NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube H1_NMR 1H NMR NMR_Tube->H1_NMR C13_NMR 13C NMR NMR_Tube->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Tube->TwoD_NMR Processing Fourier Transform, Phasing, Calibration H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Assignment Signal Assignment Processing->Assignment Coupling_Analysis Coupling Constant Analysis Assignment->Coupling_Analysis Structure_Elucidation Structural Elucidation Coupling_Analysis->Structure_Elucidation

Caption: Workflow for NMR-based structural elucidation.

Conclusion

NMR spectroscopy is an indispensable tool for the structural characterization of this compound and for distinguishing it from its active (15R)-epimer. By following the detailed protocols outlined in these application notes, researchers, scientists, and drug development professionals can obtain high-quality NMR data. The provided reference data for Latanoprost serves as a valuable guide for the interpretation of the spectra of this compound. The combination of 1D and 2D NMR techniques allows for a complete and confident structural assignment, which is essential for quality control, impurity profiling, and regulatory compliance in the pharmaceutical industry.

References

Application Notes and Protocols for the Detection of 15(S)-Latanoprost Metabolites using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Latanoprost, a prostaglandin F2α analogue, is a widely prescribed medication for reducing intraocular pressure in patients with open-angle glaucoma and ocular hypertension. As an isopropyl ester prodrug, latanoprost is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[1] Understanding the metabolic fate of latanoprost is crucial for comprehensive pharmacokinetic studies and for the development of new and improved ophthalmic therapies. This document provides detailed application notes and protocols for the detection and quantification of 15(S)-latanoprost and its major metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Metabolic Pathway of Latanoprost

Latanoprost undergoes a two-step metabolic conversion. The initial and critical activation step occurs in the cornea, where esterases hydrolyze the isopropyl ester of latanoprost to form the active metabolite, latanoprost acid.[1] Systemically absorbed latanoprost acid is then further metabolized in the liver, primarily through fatty acid β-oxidation, to yield 1,2-dinor-latanoprost acid and 1,2,3,4-tetranor-latanoprost acid.[1][2][3] These metabolites are subsequently excreted, mainly through the kidneys.[1][2] Another reported active metabolite is 15-ketolatanoprost.[4][5]

Latanoprost Metabolic Pathway Metabolic Pathway of Latanoprost Latanoprost Latanoprost (Isopropyl Ester Prodrug) Latanoprost_Acid Latanoprost Acid (Active Metabolite) Latanoprost->Latanoprost_Acid Esterase Hydrolysis (in Cornea) Beta_Oxidation Fatty Acid β-Oxidation (in Liver) Latanoprost_Acid->Beta_Oxidation Dinor 1,2-dinor-Latanoprost Acid Beta_Oxidation->Dinor Tetranor 1,2,3,4-tetranor-Latanoprost Acid Beta_Oxidation->Tetranor Excretion Renal Excretion Dinor->Excretion Tetranor->Excretion Experimental Workflow General Workflow for Latanoprost Metabolite Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection (Aqueous Humor, Plasma, etc.) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Extraction Extraction (Protein Precipitation or LLE) IS_Spiking->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Liquid Chromatography Separation Evaporation->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification & Analysis Data_Acquisition->Quantification

References

Application Notes and Protocols for 15(S)-Latanoprost Studies in Animal Models of Ocular Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for inducing ocular hypertension (OHT) in animal models and for the subsequent evaluation of the intraocular pressure (IOP)-lowering effects of 15(S)-Latanoprost. This document is intended for researchers, scientists, and drug development professionals working in the field of glaucoma research.

Introduction

Glaucoma is a leading cause of irreversible blindness worldwide, characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is a major risk factor for the development and progression of glaucoma. Animal models of ocular hypertension are crucial for understanding the pathophysiology of the disease and for the preclinical evaluation of potential therapeutic agents like this compound. Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for glaucoma that lowers IOP by increasing the uveoscleral outflow of aqueous humor.

This document outlines two common methods for inducing ocular hypertension in rodent models: microbead-induced ocular hypertension and the circumlimbal suture model. It also provides protocols for the topical administration of this compound and presents expected outcomes based on available literature.

Methods for Inducing Ocular Hypertension

Several methods have been established to induce ocular hypertension in animal models, each with its own advantages and limitations. The choice of model can influence the observed efficacy of therapeutic agents.

Microbead-Induced Ocular Hypertension in Mice

This model involves the injection of microbeads into the anterior chamber of the eye, which physically obstructs the trabecular meshwork, leading to reduced aqueous humor outflow and elevated IOP.

Protocol:

  • Animal Preparation: Adult C57BL/6J mice are anesthetized with an appropriate anesthetic agent.

  • Microbead Suspension: Prepare a sterile suspension of polystyrene microbeads (e.g., 15 µm diameter) in sterile phosphate-buffered saline (PBS).

  • Intracameral Injection: Using a 33-gauge needle attached to a Hamilton syringe, carefully puncture the cornea and inject 1-2 µL of the microbead suspension into the anterior chamber. The contralateral eye can be injected with an equal volume of sterile saline to serve as a control.

  • Post-operative Care: Apply a topical antibiotic to the operated eye to prevent infection. Monitor the animals for any signs of distress or complications.

  • IOP Measurement: Measure IOP at baseline and at regular intervals post-injection using a rebound tonometer (e.g., TonoLab) in conscious or lightly anesthetized animals. A significant elevation in IOP is typically observed within a few days and can be maintained for several weeks.

Note on Latanoprost Efficacy in this Model: Studies have shown that in the microbead-induced ocular hypertension model in mice, topical administration of Latanoprost failed to decrease IOP. This is because the model works by physically blocking the aqueous outflow pathway, and Latanoprost's primary mechanism of action is to enhance this pathway. Therefore, this model is more suitable for screening compounds that suppress aqueous humor production.

Circumlimbal Suture Model in Rats and Mice

This method involves placing a suture around the equator of the eye, posterior to the limbus, which compresses the episcleral veins and reduces aqueous humor outflow, leading to a sustained elevation in IOP.

Protocol:

  • Animal Preparation: Anesthetize adult Long Evans rats or C57BL/6 mice.

  • Suture Placement: Using a surgical microscope, pass a "purse-string" suture (e.g., 10-0 nylon) through the conjunctiva and Tenon's capsule, encircling the globe posterior to the limbus.

  • Suture Tightening: Gently tighten the suture to achieve the desired level of IOP elevation. The degree of tightening can be adjusted to induce different levels of hypertension.

  • Post-operative Care: Administer a topical antibiotic and monitor the animals.

  • IOP Monitoring: Measure IOP at baseline and regularly throughout the study period. This model can produce a moderate and chronic elevation of IOP.

Protocol for this compound Administration

Topical administration is the standard route for Latanoprost in both clinical and preclinical settings.

Materials:

  • This compound solution (e.g., 0.005% or 50 µg/mL). Commercially available formulations or custom preparations can be used.

  • Vehicle control (e.g., the formulation vehicle without the active pharmaceutical ingredient, or sterile saline).

  • Micropipette.

Procedure:

  • Animal Restraint: Gently restrain the animal. For rodents, this can be done manually or using a specialized restrainer.

  • Topical Instillation: Using a micropipette, apply a small volume (e.g., 2-5 µL for mice, 5-10 µL for rats) of the Latanoprost solution or vehicle to the corneal surface of one eye. The contralateral eye can serve as a control.

  • Dosing Regimen: Administration is typically once daily, often in the evening.

  • IOP Measurement: Measure IOP at baseline (before the first dose) and at various time points after administration (e.g., 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.

Expected Quantitative Outcomes

The IOP-lowering effect of Latanoprost can vary depending on the animal model and baseline IOP. The following tables summarize representative data from the literature.

Table 1: Effect of Topical Latanoprost on IOP in Normotensive Rodents

Animal ModelLatanoprost ConcentrationTime Point of Peak EffectPeak IOP Reduction (mmHg)Reference
Brown Norway Rat60 ng5 hours-4.79 ± 0.65
Wistar Rat60 ng6 hours-5.22 ± 0.74
NIH Swiss Mouse0.01%2 hours~2.1 (14% reduction)

Table 2: IOP in Circumlimbal Suture-Induced Ocular Hypertension in Rodents (Illustrative Data)

Animal ModelBaseline IOP (mmHg)Peak IOP Post-Suture (mmHg)Chronic IOP Elevation (mmHg above baseline)Reference
Long Evans Rat~11~58~9 (for 8 weeks)
C57BL/6 Mouse~14~48~5 (for 12 weeks)

Table 3: Effect of Topical Latanoprost in Other Animal Models

Animal ModelConditionLatanoprost ConcentrationPeak IOP ReductionReference
Albino RabbitNormotensive0.005%5.75 mmHg (43%)
Glaucomatous CatInherited Glaucoma0.005%63% reduction

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for inducing ocular hypertension and evaluating the therapeutic effect of this compound.

G cluster_0 Phase 1: OHT Induction cluster_1 Phase 2: Latanoprost Treatment cluster_2 Phase 3: Data Analysis Animal Acclimatization Animal Acclimatization Baseline IOP Measurement Baseline IOP Measurement Animal Acclimatization->Baseline IOP Measurement OHT Induction OHT Induction (e.g., Microbead Injection or Circumlimbal Suture) Baseline IOP Measurement->OHT Induction IOP Monitoring IOP Monitoring OHT Induction->IOP Monitoring Randomization Randomization IOP Monitoring->Randomization Treatment Group Topical Latanoprost Administration Randomization->Treatment Group Vehicle Control Group Topical Vehicle Administration Randomization->Vehicle Control Group IOP Measurement Post-Treatment IOP Measurement Post-Treatment Treatment Group->IOP Measurement Post-Treatment Vehicle Control Group->IOP Measurement Post-Treatment Data Analysis Data Analysis IOP Measurement Post-Treatment->Data Analysis Evaluation of Efficacy Evaluation of Efficacy Data Analysis->Evaluation of Efficacy G Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Esterases FP_Receptor Prostaglandin F2α (FP) Receptor (in Ciliary Muscle) Latanoprost_Acid->FP_Receptor Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMP_Upregulation->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Application Notes and Protocols: Use of 15(S)-Latanoprost in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Latanoprost is a stereoisomer of Latanoprost, a prostaglandin F2α (FP) receptor agonist widely used in the treatment of glaucoma and ocular hypertension. The stereochemistry at the 15th carbon position is crucial for its biological activity and binding affinity to the FP receptor. While Latanoprost (the 15R-isomer) is the pharmacologically active agent, this compound is often studied as a key impurity and for comparative pharmacological purposes to understand the stereochemical requirements of the FP receptor.[1][2][3] Competitive binding assays are a fundamental tool to determine the affinity of ligands, such as this compound, for their target receptors. This document provides detailed application notes and protocols for utilizing this compound in competitive binding assays against the human prostaglandin F2α (FP) receptor.

Principle of Competitive Binding Assays

Competitive binding assays are used to determine the binding affinity of an unlabeled test compound (the "competitor," e.g., this compound acid) by measuring its ability to displace a labeled ligand (typically a radioligand with high affinity for the receptor, e.g., [³H]PGF2α) from its binding site.[4][5][6] The assay is performed by incubating a constant concentration of the radioligand and the receptor source (e.g., cell membranes expressing the FP receptor) with increasing concentrations of the unlabeled competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity (Kd) of the radioligand.

Data Presentation

The following tables summarize the quantitative data for the binding of Latanoprost acid and its 15(S)-isomer to the prostaglandin FP receptor. It is important to note that Latanoprost is an isopropyl ester prodrug that is hydrolyzed in vivo to its biologically active acid form.[1] Therefore, binding assays are typically performed with the acid form.

Table 1: IC50 Values for Latanoprost Acid and this compound Acid at the FP Receptor

CompoundIC50 (nM)Receptor SourceRadioligandReference
Latanoprost Acid3.6Cat iris sphincter muscleNot Specified[7]
This compound Acid24Cat iris sphincter muscleNot Specified[7]

Table 2: Binding Affinities (Ki) of Latanoprost Acid for Prostaglandin Receptor Subtypes

CompoundReceptor SubtypeKi (nM)Reference
Latanoprost AcidFP98[8]
EP1119[9]
EP3>10,000[8]

Signaling Pathway and Experimental Workflow Visualization

To aid in the understanding of the molecular mechanisms and experimental procedures, the following diagrams illustrate the FP receptor signaling pathway and the general workflow of a competitive binding assay.

FP_Receptor_Signaling_Pathway FP Receptor Signaling Pathway Latanoprost Latanoprost Acid / PGF2α FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Smooth Muscle Contraction, MAPK Activation) PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Competitive_Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Receptor Source (e.g., Membranes from HEK293 cells expressing FP receptor) Incubation Incubate: Receptor Membranes + Fixed [³H]PGF2α + Varying concentrations of This compound Acid Receptor_Prep->Incubation Ligand_Prep Prepare Ligand Solutions: - Radioligand ([³H]PGF2α) - Unlabeled Competitor (this compound Acid) Ligand_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity on filters) Filtration->Counting Analysis Data Analysis: - Plot % Inhibition vs. [Competitor] - Determine IC50 - Calculate Ki Counting->Analysis

Caption: Competitive Radioligand Binding Assay Workflow.

Experimental Protocols

The following protocols are detailed methodologies for performing a competitive radioligand binding assay to determine the affinity of this compound acid for the human FP receptor.

Protocol 1: Preparation of Cell Membranes from HEK293 Cells Stably Expressing the Human FP Receptor

Objective: To prepare a crude membrane fraction from cultured cells that can be used as the source of the FP receptor for the binding assay.

Materials:

  • HEK293 cells stably transfected with the human FP receptor gene.

  • Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).

  • Phosphate-Buffered Saline (PBS), ice-cold.

  • Cell Scrapers.

  • Homogenization Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold.

  • High-speed refrigerated centrifuge.

  • Dounce homogenizer or sonicator.

  • BCA or Bradford protein assay kit.

Procedure:

  • Culture HEK293-FP cells to confluency in appropriate culture vessels.

  • Wash the cell monolayer twice with ice-cold PBS.

  • Harvest the cells by scraping them into ice-cold PBS.

  • Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in ice-cold Homogenization Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or sonication on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in an appropriate volume of Assay Buffer (see Protocol 2) or a storage buffer (e.g., Homogenization Buffer with 10% glycerol).

  • Determine the protein concentration of the membrane preparation using a BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the IC50 and subsequently the Ki of this compound acid for the human FP receptor.

Materials:

  • FP receptor-containing cell membranes (from Protocol 1).

  • Radioligand: [³H]Prostaglandin F2α ([³H]PGF2α).

  • Unlabeled Competitor: this compound acid.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Non-specific binding control: A high concentration of unlabeled PGF2α (e.g., 10 µM).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

  • Filtration apparatus (cell harvester).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Preparation of Reagents:

    • Thaw the membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 20-50 µg of protein per well).

    • Prepare a stock solution of [³H]PGF2α and dilute it in Assay Buffer to a final concentration of approximately its Kd value (e.g., 2-5 nM).

    • Prepare serial dilutions of this compound acid in Assay Buffer (e.g., from 10⁻¹¹ M to 10⁻⁵ M). Also, prepare the unlabeled PGF2α for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of [³H]PGF2α solution, and 100 µL of the diluted membrane preparation to designated wells.

    • Non-specific Binding: Add 50 µL of 10 µM unlabeled PGF2α, 50 µL of [³H]PGF2α solution, and 100 µL of the diluted membrane preparation to designated wells.

    • Competitive Binding: Add 50 µL of each concentration of this compound acid, 50 µL of [³H]PGF2α solution, and 100 µL of the diluted membrane preparation to the remaining wells.

  • Incubation:

    • Incubate the plate at room temperature (or a specified temperature, e.g., 25°C) for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.

  • Counting:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and allow them to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • For the competition curve, express the binding at each concentration of this compound acid as a percentage of the specific binding in the absence of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Conclusion

These application notes and protocols provide a comprehensive guide for researchers interested in characterizing the binding properties of this compound at the prostaglandin FP receptor. The provided data and methodologies will enable the accurate determination of its binding affinity, contributing to a better understanding of the structure-activity relationships of prostaglandin analogs and their interaction with the FP receptor. The use of a well-defined system, such as a stable cell line expressing the human receptor, is recommended for obtaining reproducible and translatable results.

References

Application Notes: Formulation of 15(S)-Latanoprost for Topical Ophthalmic Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Latanoprost is a prostaglandin F2α analogue and a highly effective first-line treatment for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2] It is an isopropyl ester prodrug that, after topical administration, is hydrolyzed by corneal esterases into its biologically active form, latanoprost acid.[1][3][4] The clinically approved and active form is the 15(R) stereoisomer. Its stereoisomer, 15(S)-Latanoprost, is a derivative primarily used for research purposes.[][6] While less potent, this compound is invaluable for studying stereochemical requirements, receptor binding, and the development of novel ophthalmic delivery systems.[][7]

A significant challenge in formulating latanoprost is its poor water solubility.[3][8] Conventional ophthalmic solutions often rely on preservatives like benzalkonium chloride (BAK), which can cause ocular surface toxicity, and excipients that may not provide sustained drug delivery, leading to poor patient compliance.[1][9][10] This has driven research into advanced formulations designed to enhance solubility, improve ocular bioavailability, provide sustained release, and reduce side effects. These notes detail various formulation strategies and protocols relevant to the research and development of topical ophthalmic delivery systems for this compound.

Mechanism of Action: Latanoprost Signaling Pathway

Latanoprost acid, the active metabolite, is a selective agonist for the prostaglandin F (FP) receptor.[11][12] By binding to FP receptors located in the ciliary muscle and other tissues, it initiates a signaling cascade that leads to the remodeling of the extracellular matrix.[12][13] This process increases the outflow of aqueous humor through the uveoscleral pathway, which is the primary mechanism for its IOP-lowering effect.[1][4][11] This can reduce IOP by approximately 25-30% from baseline.[11]

Latanoprost_Signaling_Pathway cluster_0 Cornea cluster_1 Ciliary Muscle Cell cluster_2 Physiological Effect Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor FP Receptor Latanoprost_Acid->FP_Receptor Binds Signaling Intracellular Signaling Cascade (e.g., NF-κB) FP_Receptor->Signaling MMPs ↑ MMP Expression (MMP-2, MMP-3, MMP-9) Signaling->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Uveoscleral Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP Formulation_Development_Workflow cluster_invitro cluster_invivo F_Design Formulation Design (e.g., Nanoemulsion, Liposome) Preparation Preparation & Optimization (Protocol 1) F_Design->Preparation Characterization Physicochemical Characterization (Protocol 2) Preparation->Characterization Stability Stability Studies (ICH Guidelines) Characterization->Stability InVitro In Vitro Evaluation Characterization->InVitro Release Drug Release (Protocol 3) InVitro->Release Permeation Corneal Permeation InVitro->Permeation Toxicity Cytotoxicity Assay InVitro->Toxicity InVivo In Vivo Evaluation (Rabbit Model) InVitro->InVivo Efficacy IOP Reduction (Protocol 4) InVivo->Efficacy Irritation Ocular Irritation Test InVivo->Irritation PK Pharmacokinetics InVivo->PK Final Lead Formulation Candidate InVivo->Final

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 15(S)-Latanoprost: Troubleshooting Guide & FAQs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on common challenges encountered during the synthesis of 15(S)-Latanoprost, focusing on strategies to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the main sources of the undesired this compound diastereomer?

The primary sources for the formation of the unwanted 15(S) diastereomer are twofold:

  • Incomplete Stereoselectivity during Ketone Reduction: The reduction of the C-15 ketone intermediate may not be completely stereoselective, leading to the formation of both the desired 15(R)- and the undesired 15(S)-alcohols.[1]

  • Inversion of the C-15 Chiral Center: Inversion at the C-15 position can occur during subsequent synthetic steps if the hydroxyl group is not appropriately protected or if reaction conditions are not carefully controlled.[1][2]

Q2: How can I minimize the formation of the 15(S) diastereomer during the reduction of the C-15 ketone?

Improving the diastereoselectivity of the ketone reduction is crucial. While various reducing agents are used, L-selectride® has been shown to improve the diastereoselectivity and increase the yield of the desired 15(R)-alcohol to 60%, compared to a 37% yield with other agents.[3] Another effective reagent is (-)-B-chlorodiisopinocamphenylborane [(-)-DIP-Chloride™], which also provides high stereoselectivity.[3]

Q3: What strategies can be employed to prevent the inversion of the C-15 chiral center?

To prevent the inversion of the stereocenter at the C-15 position, it is recommended to use a diol intermediate for the reduction of the double bond before protecting the hydroxyl group.[2][4][5] This approach has been shown to inhibit the inversion of the chiral center effectively.[2][4][5]

Q4: What are the most effective methods for purifying Latanoprost and removing the 15(S) diastereomer?

Due to the similar physicochemical properties of the 15(R) and 15(S) isomers, purification can be challenging.[1] The following methods are commonly used:

  • Crystallization: Effective purification of the hydroxyl intermediate can be achieved through solvent crystallization.[2][4][5] Some novel intermediates in improved synthetic routes are crystalline, which facilitates their purification.[6]

  • Column Chromatography: This is a standard method for separating the desired product from by-products and unreacted starting materials.[7]

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for removing the 15(S) diastereomer, especially when high purity is required.[8] However, it can be costly and difficult to scale up.[1] An improved process has been described that achieves excellent optical purity (de 99.9%) without the need for preparative HPLC.[2][4][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Overall Yield * Suboptimal reaction conditions.* Optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents.
* Loss of product during purification steps.* Employ efficient extraction and purification techniques. Consider crystallization of intermediates where possible to minimize losses associated with chromatographic methods.[6][7]
* Side reactions leading to by-product formation.* Use appropriate protecting groups for sensitive functional groups to prevent unwanted side reactions.[3]
High Levels of 15(S) Diastereomer * Poor stereoselectivity in the C-15 ketone reduction.* Utilize highly stereoselective reducing agents like L-selectride® or (-)-B-chlorodiisopinocamphenylborane.[3]
* Inversion of the C-15 chiral center.* Protect the diol intermediate before double bond reduction to prevent inversion.[2]
* Inefficient purification.* Employ crystallization of the hydroxyl intermediate or utilize preparative HPLC for efficient separation of diastereomers.[2][8]
Presence of other impurities (e.g., 5,6-trans isomer) * Isomerization during the synthesis.* Carefully control reaction conditions, particularly pH and temperature, to minimize isomerization.
* Incomplete reactions or side reactions.* Monitor reaction progress using techniques like TLC or HPLC to ensure complete conversion.
* Ineffective final purification.* A multi-step purification process involving gravimetric chromatography, HPLC, and silica filtration can be employed to remove various isomers effectively.[8]

Experimental Protocols

Improved Synthesis of Latanoprost with High Optical Purity

This protocol describes a method to achieve high optical purity of Latanoprost (de 99.9%) without the use of preparative HPLC.[2][4][5] The key is the effective purification of the hydroxyl intermediate (5A) via solvent crystallization and the use of a diol intermediate (6) for double bond reduction prior to hydroxyl protection to prevent C-15 inversion.[2]

  • Stereoselective Reduction: The ketone intermediate (4) is stereoselectively reduced to the hydroxyl intermediate (5).

  • Purification of Hydroxyl Intermediate: The resulting hydroxyl intermediate (5A) is purified by solvent crystallization to achieve high diastereomeric excess.

  • Deprotection: The protecting group is removed to yield the diol intermediate (6).

  • Double Bond Reduction: The double bond in the diol intermediate is reduced. This step is crucial before hydroxyl protection to inhibit the inversion of the C-15 chiral center.

  • Subsequent Steps: The synthesis is then completed through a series of standard reactions including DIBAL-H reduction, Wittig reaction, esterification, and deprotection of hydroxyl protecting groups, followed by final column purification.[2]

Organocatalyst-Mediated, Pot-Economical Total Synthesis of Latanoprost

This approach achieves a total yield of 24% in a six-pot synthesis with excellent diastereo- and enantioselectivities.[9]

  • Pot 1: Enantioselective Krische allylation.

  • Pot 2: Olefin metathesis, silyl protection, and hydrogenolysis.

  • Pot 3: Organocatalyst-mediated Michael reaction with excellent diastereoselectivity.

  • Pot 4: Substrate-controlled Mukaiyama intramolecular aldol reaction and elimination of HNO2.

  • Pot 5: Michael reaction of vinyl cuprate.

  • Pot 6: A one-pot sequence of cis-selective olefin metathesis, diastereoselective reduction with L-selectride®, and deprotection to afford nearly optically pure Latanoprost.[9]

Data Presentation

Table 1: Comparison of Latanoprost Synthesis Strategies

Synthetic Strategy Key Features Overall Yield Optical Purity (de) Reference
Improved Synthesis via CrystallizationCrystallization of hydroxyl intermediate; double bond reduction of diol intermediate.Not specified99.9%[2][4][5]
Organocatalyst-Mediated Pot-Economical SynthesisSix-pot synthesis with high diastereo- and enantioselectivity.24%Nearly optically pure[9]
New Synthetic Approach with Enantiomerically Pure ω-chain SynthonElongation of the α-chain followed by attachment of a novel, enantiomerically pure ω-chain synthon.16.9%High purity, absence of 15(S)-diastereomer[6]
Pot-Economical Synthesis via OrganocatalysisSeven-pot reaction with five purifications.25%Nearly optically pure[10]

Visualizations

Experimental_Workflow_for_High_Purity_Latanoprost Start Corey Lactone Derivative Oxidation Oxidation Start->Oxidation Wittig Wittig Reaction Oxidation->Wittig Ketone Ketone Intermediate (4) Wittig->Ketone Reduction Stereoselective Reduction Ketone->Reduction Hydroxyl_Mix Mixture of 15(R) and 15(S) Hydroxyl Intermediates (5) Reduction->Hydroxyl_Mix Crystallization Solvent Crystallization Hydroxyl_Mix->Crystallization Pure_Hydroxyl Pure 15(R)-Hydroxyl Intermediate (5A) Crystallization->Pure_Hydroxyl Byproduct 15(S)-Diastereomer (Removed) Crystallization->Byproduct Deprotection Deprotection Pure_Hydroxyl->Deprotection Diol Diol Intermediate (6) Deprotection->Diol Double_Bond_Reduction Double Bond Reduction Diol->Double_Bond_Reduction Reduced_Diol Reduced Diol Intermediate Double_Bond_Reduction->Reduced_Diol Final_Steps Protection, DIBAL-H, Wittig, Esterification, Deprotection, Purification Reduced_Diol->Final_Steps Latanoprost High Purity 15(R)-Latanoprost Final_Steps->Latanoprost

Caption: Workflow for high-purity Latanoprost synthesis.

Troubleshooting_Logic Problem Low Purity: High 15(S)-Isomer Content Check_Reduction Analyze Diastereoselectivity of Ketone Reduction Problem->Check_Reduction Check_Inversion Investigate Potential for C-15 Inversion Problem->Check_Inversion Check_Purification Evaluate Purification Efficiency Problem->Check_Purification Low_Selectivity Low Selectivity Check_Reduction->Low_Selectivity Inversion_Occurs Inversion Confirmed Check_Inversion->Inversion_Occurs Solution_Reduction Optimize Reducing Agent (e.g., L-selectride®) Low_Selectivity->Solution_Reduction Solution_Inversion Reduce Double Bond of Diol Before Protection Inversion_Occurs->Solution_Inversion Inefficient_Purification Inefficient Separation Check_Purification->Inefficient_Purification Solution_Purification Implement Crystallization of Intermediate or Prep-HPLC Inefficient_Purification->Solution_Purification

Caption: Troubleshooting decision tree for high 15(S)-isomer content.

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 15(S)-Latanoprost, its poor aqueous solubility presents a significant formulation challenge. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility an issue?

A1: this compound is a prostaglandin F2α analog. Like its parent compound, Latanoprost, it is a highly lipophilic molecule, making it "practically insoluble in water"[1][2]. This poor water solubility can hinder the development of stable and effective aqueous formulations, such as ophthalmic solutions, leading to challenges in achieving desired drug concentrations and bioavailability. The reported aqueous solubility of Latanoprost is approximately 12.9 µg/mL[3].

Q2: What are the most common approaches to improve the aqueous solubility of this compound?

A2: The primary strategies to enhance the aqueous solubility of Latanoprost and its analogs involve the use of:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, thereby increasing their solubility in aqueous solutions. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative for this purpose[3][4].

  • Surfactants: These agents, also known as surface-active agents, can form micelles that entrap hydrophobic drug molecules, allowing them to be dispersed in water. Non-ionic surfactants like Polysorbate 80 and Polyoxyl 40 stearate are often employed[5].

  • Co-solvents: Organic solvents that are miscible with water can be used to increase the solubility of hydrophobic drugs. However, their use in ophthalmic formulations is often limited due to potential irritation.

Q3: Can benzalkonium chloride (BAK) be used to solubilize this compound?

A3: Yes, benzalkonium chloride, a common preservative in ophthalmic solutions, also acts as a cationic surfactant and can aid in the solubilization of Latanoprost[1][2]. Commercial Latanoprost ophthalmic solutions often contain BAK[1][2]. However, concerns about its potential for ocular surface toxicity may lead researchers to seek alternative solubilizing agents.

Troubleshooting Guide

Issue EncounteredPossible CauseSuggested Solution
Precipitation of this compound in aqueous solution. The concentration of this compound exceeds its solubility limit in the prepared aqueous medium.1. Incorporate a solubilizing agent: Add an appropriate concentration of a cyclodextrin (e.g., HP-β-CD) or a non-ionic surfactant (e.g., Polysorbate 80) to the aqueous solution. 2. Optimize the concentration of the solubilizing agent: Refer to phase solubility studies to determine the optimal concentration of the chosen solubilizer. 3. Adjust the pH: While Latanoprost's solubility is not highly pH-dependent, ensuring the pH is within a stable range (e.g., around 6.7 for ophthalmic solutions) is recommended[1][2].
Inconsistent or low drug concentration in prepared solutions. Adsorption of the lipophilic this compound to labware (e.g., plastic or glass surfaces).1. Use appropriate labware: Consider using low-adsorption plastics or silanized glassware. 2. Incorporate surfactants: Surfactants can help prevent the drug from adsorbing to surfaces by forming micelles around the drug molecules.
Cloudy or hazy appearance of the solution. Incomplete dissolution of this compound or the formation of aggregates.1. Ensure complete dissolution of the solubilizing agent: Make sure the cyclodextrin or surfactant is fully dissolved before adding the this compound. 2. Use gentle heating and agitation: Warming the solution slightly (e.g., to around 80°C) and continuous stirring can aid in dissolution[6]. Allow the solution to cool to room temperature before use. 3. Sonication: Use of an ultrasonic bath can help to break up aggregates and facilitate dissolution.
Phase separation observed over time. The formulation is not thermodynamically stable, and the solubilizing agent is unable to maintain the drug in solution.1. Increase the concentration of the solubilizing agent: A higher concentration of cyclodextrin or surfactant may be needed to maintain stability. 2. Consider a combination of solubilizers: In some cases, a combination of a cyclodextrin and a surfactant may provide synergistic effects on solubility and stability.

Quantitative Data on Latanoprost Solubility

The following tables summarize the solubility of Latanoprost in various aqueous media. As an isomer, the solubility of this compound is expected to be very similar.

Table 1: Solubility of Latanoprost in Aqueous Solutions

SolventSolubilityReference
Water~12.9 µg/mL[3]
PBS (pH 7.2)50 µg/mL[7]
1:1 Ethanol:PBS (pH 7.2)400 µg/mL[7]

Table 2: Example Formulations for Solubilizing Latanoprost

Solubilizing Agent(s)Latanoprost ConcentrationOther Key ComponentsReference
Hydroxypropyl-β-cyclodextrin (HP-β-CD)50 µg/mL3.59 mg/mL HP-β-CD, Phosphate buffer, Sodium hyaluronate, Sodium chloride, Benzalkonium chloride[3]
Polysorbate 80, Cyclodextrins, etc.0.005%Various concentrations of surfactants and viscosity enhancers[5]

Experimental Protocols

Protocol 1: Solubilization of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol is based on the principles of forming an inclusion complex to enhance solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water (or appropriate buffer, e.g., phosphate-buffered saline, pH 6.7)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the HP-β-CD solution:

    • Weigh the desired amount of HP-β-CD. For a target concentration of, for example, 0.359% (w/v), dissolve 3.59 mg of HP-β-CD in 1 mL of purified water or buffer[3].

    • Place the solvent in a volumetric flask and add the HP-β-CD.

    • Stir the solution using a magnetic stirrer until the HP-β-CD is completely dissolved. The solution should be clear.

  • Add this compound:

    • Accurately weigh the required amount of this compound. For a target concentration of 50 µg/mL, this would be 0.05 mg for every 1 mL of final solution[3].

    • Slowly add the this compound to the stirring HP-β-CD solution.

  • Facilitate Dissolution:

    • Continue stirring the solution at room temperature. To aid dissolution, gentle warming (e.g., in a water bath at approximately 80°C) can be applied while stirring[6].

    • After the this compound is completely dissolved (the solution appears clear), allow it to cool to room temperature.

  • Final Preparation:

    • If necessary, adjust the final volume with the solvent.

    • For sterile applications, the final solution should be filtered through a 0.22 µm sterile filter.

Protocol 2: Solubilization of this compound using Polysorbate 80

This protocol utilizes the micelle-forming properties of a non-ionic surfactant.

Materials:

  • This compound

  • Polysorbate 80

  • Purified water (or appropriate buffer, e.g., phosphate-buffered saline, pH 6.7)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare the Polysorbate 80 solution:

    • Determine the desired concentration of Polysorbate 80. Concentrations can range from 0.01% to 20.0% depending on the required solubility enhancement[5].

    • Add the calculated volume of Polysorbate 80 to the purified water or buffer in a volumetric flask.

    • Stir until a homogenous, clear solution is formed.

  • Add this compound:

    • Weigh the desired amount of this compound.

    • Add the this compound to the stirring Polysorbate 80 solution.

  • Facilitate Dissolution:

    • Continue stirring the mixture. Gentle warming can be used to accelerate the dissolution process[6].

    • Once the this compound is fully dissolved, cool the solution to room temperature.

  • Final Preparation:

    • Adjust to the final volume with the solvent if needed.

    • For sterile applications, filter the solution through a 0.22 µm sterile filter.

Visualizations

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, Latanoprost acid. Latanoprost acid is a selective agonist of the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor. Activation of the FP receptor initiates a signaling cascade that ultimately leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure[8][9][10].

Caption: Latanoprost Signaling Pathway.

Experimental Workflow for Solubilization

The following diagram illustrates a general workflow for solubilizing this compound in an aqueous solution for experimental use.

Solubilization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_finalization Finalization Start Start Weigh_Drug Weigh this compound Start->Weigh_Drug Weigh_Solubilizer Weigh Solubilizing Agent (e.g., HP-β-CD or Polysorbate 80) Start->Weigh_Solubilizer Prepare_Solvent Prepare Aqueous Solvent (e.g., Purified Water or Buffer) Start->Prepare_Solvent Add_Drug Add this compound to Solution Weigh_Drug->Add_Drug Dissolve_Solubilizer Dissolve Solubilizing Agent in Solvent Weigh_Solubilizer->Dissolve_Solubilizer Prepare_Solvent->Dissolve_Solubilizer Dissolve_Solubilizer->Add_Drug Mix Stir and/or Gently Heat Add_Drug->Mix Check_Clarity Is Solution Clear? Mix->Check_Clarity Check_Clarity->Mix No Cool Cool to Room Temperature Check_Clarity->Cool Yes Filter Sterile Filter (0.22 µm) Cool->Filter End Ready for Use Filter->End

References

Preventing degradation of 15(S)-Latanoprost during storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 15(S)-Latanoprost to prevent its degradation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation due to Latanoprost degradation.

Issue Possible Cause Recommended Action
Reduced pharmacological effect or inconsistent results Degradation of Latanoprost due to improper storage temperature.Verify storage conditions. Unopened Latanoprost should be refrigerated at 2°C to 8°C (36°F to 46°F). Opened containers can be stored at room temperature up to 25°C (77°F) for up to 6 weeks.[1][2][3] For temperatures of 37°C and 50°C, significant degradation occurs.[4][5]
Exposure to light.Latanoprost is sensitive to light.[6][7][8][9][10] Store in its original packaging or a light-protected container.[2][11]
Chemical degradation due to pH.Latanoprost is susceptible to degradation in acidic and basic conditions.[1][8] Ensure the pH of your formulation is appropriate; a pH of around 6.7 has been shown to be stable.[12]
Appearance of unknown peaks in analytical assays (e.g., HPLC) Formation of degradation products.Common degradation products include latanoprost acid (hydrolysis of the isopropyl ester), 15-keto-latanoprost (oxidation), and trans-isomers.[8][9][10] Review your handling procedures to minimize exposure to heat, light, and extreme pH.
Contamination of the sample.Ensure proper handling to avoid contamination. Do not touch the dropper tip to any surface.[13][14]
Changes in the physical appearance of the solution (e.g., color, clarity) Significant degradation or contamination.Do not use the solution. Discard and use a fresh, properly stored vial of Latanoprost.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for unopened this compound?

A1: Unopened bottles of Latanoprost should be stored in a refrigerator at 2°C to 8°C (36°F to 46°F) and protected from light.[2][3][11] Do not freeze the product.[2][15]

Q2: How should I store Latanoprost after opening the container?

A2: Once opened, Latanoprost can be stored at room temperature, up to 25°C (77°F), for up to six weeks.[1][2][3] It should still be protected from direct light.[2][11]

Q3: What are the main factors that cause Latanoprost to degrade?

A3: The primary factors leading to the degradation of Latanoprost are exposure to elevated temperatures, light (especially UVB radiation), and extreme pH conditions (both acidic and basic).[1][6][7][8] Oxidation can also contribute to degradation.[8]

Q4: What are the common degradation products of Latanoprost?

A4: Common degradation products include latanoprost acid, the 15-epi diastereomer, the 5,6-trans isomer, and oxidation products like 15-keto-latanoprost.[8][10]

Q5: Can I use Latanoprost that has been accidentally left at room temperature for an extended period?

A5: Latanoprost is stable at 25°C for up to 30 days.[6] However, exposure to higher temperatures can cause significant degradation.[4][6] If the product was exposed to temperatures above 25°C, its potency may be compromised. It is recommended to use a new vial if there are any doubts about its storage history.

Q6: How can I check for Latanoprost degradation in my sample?

A6: High-Performance Liquid Chromatography (HPLC) is a common and effective method to assess the purity and concentration of Latanoprost and to detect the presence of degradation products.[6][12][16][17]

Data on Latanoprost Stability

The following table summarizes the stability of Latanoprost under various temperature conditions.

TemperatureStability / Degradation RateReference
4°CStable for at least 30 days.[6]
25°CStable for at least 30 days.[6]
37°CDegrades at a rate of 0.15 μg/mL/day.[4][5]
50°Ct90 (time for 10% degradation) of 8.25 days. Degrades at a rate of 0.29 μg/mL/day.[4][5][6]
70°Ct90 (time for 10% degradation) of 1.32 days.[6]

Experimental Protocols

Protocol for Assessing Latanoprost Stability using HPLC

This protocol outlines a general procedure for determining the concentration and purity of Latanoprost in a sample.

1. Materials and Reagents:

  • Latanoprost reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.05 M, pH 3.0)

  • Water (HPLC grade)

  • Sample containing Latanoprost

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.05 M phosphate buffer (60:40 v/v), adjusted to pH 3.0.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Column Temperature: 25°C.[12]

  • Detection Wavelength: 210 nm.[12]

  • Injection Volume: 20 µL.[12]

4. Procedure:

  • Standard Preparation: Prepare a stock solution of Latanoprost reference standard in the mobile phase. Create a series of dilutions to generate a standard curve.

  • Sample Preparation: Dilute the Latanoprost-containing sample with the mobile phase to a concentration within the range of the standard curve.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the concentration of Latanoprost in the sample by comparing its peak area to the standard curve. Assess for the presence of any additional peaks, which may indicate degradation products.

Visualizations

Latanoprost Degradation Pathways Latanoprost This compound Latanoprost_Acid Latanoprost Acid Latanoprost->Latanoprost_Acid Hydrolysis (Acid/Base) Keto_Latanoprost 15-Keto-Latanoprost Latanoprost->Keto_Latanoprost Oxidation Trans_Isomer 5,6-trans-Isomer Latanoprost->Trans_Isomer Isomerization (Light/Heat) Epi_Isomer 15-epi-Diastereomer Latanoprost->Epi_Isomer Epimerization

Caption: Key degradation pathways of this compound.

Troubleshooting Latanoprost Degradation start Inconsistent Experimental Results or Suspected Degradation check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures check_storage->check_handling Storage OK implement_capa Implement Corrective Actions (e.g., new vial, correct storage) check_storage->implement_capa Improper Storage hplc_analysis Perform HPLC Analysis check_handling->hplc_analysis Handling OK check_handling->implement_capa Improper Handling compare_results Compare to Reference Standard hplc_analysis->compare_results degradation_confirmed Degradation Confirmed compare_results->degradation_confirmed Impurities Present / Low Purity no_degradation No Significant Degradation compare_results->no_degradation Purity and Concentration OK degradation_confirmed->implement_capa investigate_other Investigate Other Experimental Variables no_degradation->investigate_other

Caption: Workflow for troubleshooting Latanoprost degradation.

References

Minimizing inter-assay variability in 15(S)-Latanoprost experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, protocols, and quantitative data to minimize inter-assay variability in experiments involving 15(S)-Latanoprost.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the quantification of Latanoprost and other prostaglandins.

Q1: What are the most common sources of inter-assay variability in our Latanoprost ELISA?

Inter-assay variability in immunoassays can stem from multiple factors, broadly categorized as pre-analytical, analytical, and post-analytical. Key sources include:

  • Inconsistent Sample Handling: Latanoprost is sensitive to temperature and light.[1] Variations in sample collection, processing (e.g., centrifugation speed and time), and storage conditions can lead to analyte degradation.[2] For prostaglandin assays, it is crucial to prevent artificial synthesis post-collection; adding a cyclooxygenase (COX) inhibitor like indomethacin to samples is recommended.[3]

  • Pipetting and Dilution Errors: Any variation in pipetting technique, especially for standards, controls, and samples, can introduce significant errors.[2][4] Inaccurate serial dilutions are a primary cause of standard curve inconsistencies.

  • Incubation Time and Temperature Fluctuations: Inconsistent incubation times or temperature variations across different plates or experiments will directly impact the kinetics of the antigen-antibody binding reaction, leading to variable results.[2][4]

  • Reagent Lot-to-Lot Variance: Differences in the quality of critical raw materials (e.g., antibodies, enzyme conjugates) between different manufacturing lots of an assay kit can negatively affect accuracy and precision.[5]

  • Washing Technique: Inadequate or overly aggressive washing steps can lead to high background noise or dissociation of bound reactants, respectively, causing imprecision.[6]

  • Matrix Effects: Components in the biological sample matrix (e.g., lipids, proteins, autoantibodies) can interfere with the antibody-antigen binding, causing falsely high or low results.[7][8]

Q2: Our inter-assay Coefficient of Variation (%CV) is over 20%. What are the immediate steps to identify the problem?

An inter-assay %CV above the generally acceptable limit of 15% requires systematic investigation.[9]

  • Review Control Sample Data: Analyze the results of your high and low controls across all plates. Consistent deviation in one direction may suggest a problem with the control or standard preparation. Random deviations point towards procedural inconsistencies.

  • Check Equipment: Verify the calibration and performance of pipettes, plate washers, and plate readers. A failing light source or filter in a plate reader can introduce significant noise and variability.[6]

  • Evaluate Operator Technique: Observe the entire workflow. Ensure consistent timing for reagent additions, incubations, and washing steps for all plates.[4] Run a single plate with multiple replicates of the same sample to check intra-assay precision; a high intra-assay CV (ideally <10%) points to a technique issue.[9]

  • Assess Reagents: Check the expiration dates of the kit and reagents. Ensure they were stored correctly. If you recently switched to a new kit lot, perform a bridging study to ensure comparability with the previous lot.[5]

Q3: How can we mitigate Latanoprost degradation during sample collection and storage?

Latanoprost is an ester prodrug that is hydrolyzed to its active acid form and is susceptible to thermal and solar instability.[1][10][11]

  • Storage Temperature: Unopened Latanoprost solutions should be refrigerated at 2-8°C.[12] For long-term storage of biological samples, temperatures of ≤ -20°C are recommended.[2] Studies show Latanoprost is stable for at least 30 days at 4°C and 25°C, but degradation accelerates significantly at higher temperatures (e.g., 10% degradation in ~8 days at 50°C).[1]

  • Protection from Light: Samples should be stored in the dark. Exposure to UV radiation, particularly UVB, can cause rapid degradation.[1] Use amber tubes or wrap tubes in foil.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, as this can degrade the analyte.[2] Aliquot samples into single-use volumes after initial processing.

  • Sample pH: Extreme pH conditions can cause significant degradation.[13] Ensure samples are maintained at a stable, neutral pH.

Q4: We are seeing poor linearity in our standard curve. What is the cause?

Poor linearity in an ELISA standard curve can be caused by:

  • Inaccurate Standard Preparation: Errors in the initial reconstitution of the high standard or in performing the serial dilutions are the most common cause.

  • Incorrect Curve Fit: Ensure you are using the appropriate regression model for your assay (e.g., four-parameter or five-parameter logistic curve fit).

  • Reagent Issues: Degradation of the standard, conjugate, or substrate can lead to a compressed dynamic range.

  • High-Dose Hook Effect: At excessively high analyte concentrations, both capture and detector antibodies can become saturated, leading to a paradoxical decrease in signal and a "hook" shape at the top of the curve.[14] While less common in competitive ELISAs, it's a possibility if the standard range is improperly designed.

Quantitative Data Summary

Proper assay validation requires adherence to established precision and accuracy limits.

Table 1: Generally Accepted Coefficients of Variation (%CV)

Assay TypePrecision MetricAcceptable %CVRationale / Reference
Immunoassay (ELISA)Intra-assay< 10%Measures reproducibility within a single plate/run.[9]
Immunoassay (ELISA)Inter-assay< 15%Measures reproducibility between different plates/runs.[6][9]
LC-MS/MSIntra- and Inter-assay< 15%Accepted criteria for bioanalytical method validation.[15][16] Often achieves <11%.[15]

Table 2: Latanoprost Thermal Stability Data

Storage Temperature (°C)Time to 10% Degradation (t₉₀)Storage Recommendations
4°CStable for >30 daysRecommended for unopened bottles and short-term sample storage.[1][12]
25°CStable for >30 daysOpened containers can be stored at room temperature for up to 6 weeks.[1][12]
50°C8.25 daysAvoid exposure to high temperatures.[1]
70°C1.32 daysAvoid exposure to extreme heat.[1]

Experimental Protocols

Adherence to standardized protocols is critical for minimizing variability.

Protocol 1: Biological Sample Handling for Prostaglandin Analysis

  • Collection: Collect blood samples in tubes containing an anticoagulant such as EDTA or heparin.[2] For serum, use a serum separator tube (SST) and allow samples to clot for 30 minutes at room temperature.[4]

  • Inhibition of PG Synthesis: Immediately after collection, add a cyclooxygenase inhibitor (e.g., indomethacin at a final concentration of ~10 µg/mL) to prevent ex-vivo prostaglandin synthesis.[3][4]

  • Centrifugation: Centrifuge samples at 1000 x g for 15 minutes within 30 minutes of collection.[2][4] Perform this step at a controlled temperature (e.g., 4°C).

  • Aliquoting: Immediately transfer the plasma or serum supernatant to clean, amber-colored polypropylene tubes. Aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Storage: Store aliquots at ≤ -20°C (or -80°C for long-term storage), protected from light, until analysis.[2][3]

Protocol 2: General Method for Latanoprost Quantification by Competitive ELISA

This protocol is a general guideline. Always refer to the specific manufacturer's instructions for your kit.

  • Reagent Preparation: Allow all kit components to reach room temperature for 30-60 minutes before use.[3] Reconstitute standards and prepare serial dilutions as per the kit manual.

  • Sample Preparation: Thaw samples on ice. Dilute samples with the provided assay buffer to ensure the concentration falls within the linear range of the standard curve.[2] A minimum 3-fold dilution is often required.[2]

  • Assay Procedure:

    • Add standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated Latanoprost (HRP-conjugate) to each well. This will compete with the Latanoprost in the sample for binding to the antibody.

    • Incubate the plate for the time and temperature specified in the manual (e.g., 2-3 hours at room temperature).

  • Washing: Aspirate the contents of the wells and wash 3-4 times with the provided wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for the specified time (e.g., 30 minutes). A blue color should develop.[2]

  • Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.[2]

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.

  • Analysis: Calculate the average OD for each set of replicates. Generate a standard curve by plotting the OD versus the concentration of the standards using a four-parameter logistic (4-PL) curve fit. Determine the concentration of Latanoprost in the samples from this curve, remembering to multiply by the dilution factor.

Protocol 3: General Workflow for Latanoprost Quantification by LC-MS/MS

  • Sample Preparation:

    • Thaw samples and internal standards (e.g., a deuterated Latanoprost analogue) on ice.[17]

    • Perform sample cleanup and analyte extraction. Common methods include:

      • Protein Precipitation: Add cold methanol or acetonitrile to the sample, vortex, and centrifuge to pellet proteins.[16]

      • Liquid-Liquid Extraction (LLE): Use a mixture of solvents like ethyl acetate and isopropanol to extract the analytes from the plasma matrix.[17]

    • Evaporate the supernatant/organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.[17]

  • Chromatographic Separation:

    • Inject the reconstituted sample into an HPLC or UPLC system.

    • Separate Latanoprost from other components using a reverse-phase column (e.g., C8 or C18).[17]

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[17]

  • Mass Spectrometric Detection:

    • Interface the HPLC with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.[16]

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for Latanoprost and its internal standard.

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio.

    • Quantify the sample concentrations by plotting the peak area ratios against the concentrations of the calibration standards.

Visualized Pathways and Workflows

Diagrams help clarify complex biological processes and experimental procedures.

Latanoprost_Signaling_Pathway Latanoprost Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol FP_Receptor Prostaglandin F Receptor (FP) Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 DAG DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER triggers PKC Protein Kinase C (PKC) DAG->PKC activates Ca_ER->PKC co-activates Downstream Downstream Cellular Effects PKC->Downstream Latanoprost This compound (PGF2α Analogue) Latanoprost->FP_Receptor binds to Latanoprost_Quantification_Workflow General Workflow for Latanoprost Quantification cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase A 1. Sample Collection (e.g., Plasma, Serum) B 2. Add COX Inhibitor (e.g., Indomethacin) A->B C 3. Centrifugation (1000 x g, 15 min) B->C D 4. Aliquot & Store (≤ -20°C, Protected from Light) C->D E 5. Sample Preparation Thaw & Dilute (ELISA) Extract (LC-MS/MS) D->E note_pre CRITICAL: Consistency is key. Prevent ex-vivo synthesis and degradation. D->note_pre F 6. Assay Execution Competitive ELISA LC-MS/MS Analysis E->F G 7. Data Acquisition (OD or Peak Area) F->G note_analytical Follow protocol precisely. Validate methods. F->note_analytical H 8. Data Analysis (Standard Curve & Concentration Calculation) G->H I 9. Review QC Data (Assess CV% and Accuracy) H->I note_post Use appropriate curve fits. Acceptance criteria: Inter-assay CV <15%. I->note_post

References

Optimizing dosage and administration of 15(S)-Latanoprost in animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 15(S)-Latanoprost in animal studies.

Troubleshooting Guides

Issue 1: Suboptimal Intraocular Pressure (IOP) Reduction

Question: We are not observing the expected reduction in intraocular pressure (IOP) after topical administration of this compound. What are the potential causes and troubleshooting steps?

Answer:

Several factors can contribute to a less-than-optimal IOP-lowering effect. Consider the following:

  • Dosage and Concentration: The standard effective concentration for Latanoprost is 0.005%.[1][2] A study in cynomolgus monkeys showed that a single topical dose of 3 µ g/eye of this compound effectively reduces IOP.[3] Ensure your formulation provides a comparable dose. Inadequate dosage is a primary reason for lack of efficacy.

  • Dosing Frequency: For Latanoprost, once-daily administration is often more effective than twice-daily dosing.[1] Administering the dose in the evening may also lead to better IOP control with fewer fluctuations.[1] While specific data for this compound is limited, it is reasonable to start with a once-daily evening administration schedule. Paradoxically, increasing the frequency of administration of prostaglandin analogs can sometimes reduce their IOP-lowering effect.[4]

  • Administration Technique: Improper administration can significantly impact drug delivery to the eye. Ensure the drop is administered directly into the conjunctival sac and that the animal does not immediately blink it out. Avoid touching the dropper tip to the eye to prevent contamination.[5] If using multiple topical medications, wait at least 5 minutes between each administration.[5]

  • Animal Model: The response to Latanoprost can vary between species. While effective in monkeys and dogs, Latanoprost has not shown a significant IOP-lowering effect in normal cats.[3][6] Ensure the chosen animal model is appropriate for studying the effects of prostaglandin F2α analogs.

  • Formulation Stability: Latanoprost and its isomers can be unstable.[7] Ensure that your this compound solution is properly stored, typically refrigerated and protected from light, to maintain its potency.[5] Once opened, stability at room temperature may be limited.[5]

Issue 2: Significant Ocular Side Effects Observed

Question: Our study animals are exhibiting significant miosis and conjunctival hyperemia after administration of this compound. How can we mitigate these side effects?

Answer:

Miosis (pupil constriction) and conjunctival hyperemia (redness) are known side effects of prostaglandin analogs.[2][8] While generally transient, here are some strategies to manage them:

  • Optimize Dosage: High doses of prostaglandins can exacerbate side effects.[9] If you are using a higher concentration, consider reducing it to the minimum effective dose. The 3 µ g/eye dose of this compound in monkeys was effective in reducing IOP and did not induce eye irritation in cats.[3]

  • Evaluate Formulation: The vehicle and any preservatives in your formulation can contribute to irritation. While benzalkonium chloride (BAK) is a common preservative, it can be associated with ocular surface toxicity.[2] Consider using a BAK-free formulation if irritation is a concern.

  • Acclimatization and Monitoring: Animals may show more pronounced side effects upon initial exposure. Monitor the duration and severity of these effects. In many cases, some level of tolerance may develop.

  • Consider the Animal Model: The degree of miosis can be particularly pronounced in dogs.[1][8] Be aware of the expected species-specific responses.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in reducing IOP?

A1: this compound, like Latanoprost, is a prostaglandin F2α analog.[4] It is an isopropyl ester prodrug that is hydrolyzed by corneal esterases into its biologically active acid form.[10][11] The active acid is a selective FP prostanoid receptor agonist. It reduces IOP primarily by increasing the uveoscleral outflow of aqueous humor.[4]

Q2: What is the recommended administration route for this compound in animal studies?

A2: The most common and effective administration route is topical, as eye drops.[3][9] This allows for local delivery to the target tissues while minimizing systemic exposure.

Q3: How does the efficacy of this compound compare to Latanoprost (15(R)-Latanoprost)?

A3: this compound is considered the less active isomer compared to Latanoprost.[12] However, studies have shown that it still possesses the ability to reduce IOP.[3] It is often found as an impurity in commercial Latanoprost preparations.[3][12]

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: While specific pharmacokinetic data for this compound is scarce, it is expected to behave similarly to Latanoprost. After topical administration, the prodrug is rapidly hydrolyzed to the active acid in the cornea.[10] The active acid has a short half-life in plasma.[10][11] The highest concentrations of the active drug are found in the anterior ocular tissues, with much lower levels in the posterior parts of the eye.[2][11]

Q5: Are there any known contraindications for the use of this compound in animal studies?

A5: Based on data for Latanoprost, it should be used with caution in animals with active intraocular inflammation (uveitis), as it can exacerbate the inflammatory response. In animal reproduction studies, intravenous administration of Latanoprost has been associated with embryofetal lethality and malformations at clinically relevant doses.[4] Therefore, its use in pregnant animals should be carefully considered and justified.

Data Presentation

Table 1: Summary of Latanoprost Dosage and Efficacy in Animal Models

Animal ModelDrug ConcentrationDosing RegimenIOP ReductionKey Side EffectsCitation
Glaucomatous Beagle Dogs0.005%Once daily (evening)Significant decrease, less fluctuationMiosis[1]
Glaucomatous Beagle Dogs0.005%Twice dailyGreatest decline in IOPLonger duration miosis[1]
Cynomolgus Monkeys3 µ g/eye (this compound)Single doseEffective IOP reductionNot specified[3]
Healthy Beagle Dogs0.005%Once daily for 10 days42-43%Miosis, mild conjunctival hyperemia[2]
Rabbits0.005%Single dose--[2][10]
Glaucomatous Cats0.005%Single doseSignificant acute reductionMiosis[6]
Normal Cats0.005%-No significant effect-[6]

Table 2: Pharmacokinetic Parameters of Latanoprost Acid in Rabbits Following a Single Topical Dose of 0.005% Latanoprost

TissueCmax (ng eq/ml or mg)Elimination Half-life (hours)Citation
Aqueous Humor0.09 ng eq/ml3.0[10]
Cornea1.59 ng eq/mg1.8[10]
Iris0.39 ng eq/mg2.1[10]
Ciliary Body0.39 ng eq/mg2.8[10]
Plasma (after topical admin)-2.3 +/- 1.9 min[10]
Plasma (after IV admin)-9.2 +/- 3.2 min[10]

Experimental Protocols

Protocol 1: Evaluation of IOP Reduction in a Beagle Model of Glaucoma

  • Animals: Eight Beagle dogs with inherited primary open-angle glaucoma.[1]

  • Housing: Animals are housed under standard laboratory conditions with a controlled light-dark cycle.

  • Drug Formulation: 0.005% Latanoprost ophthalmic solution. A placebo of 0.5% methylcellulose is used for the control eye.[1]

  • Experimental Design: A randomized, controlled study design is used. One eye is randomly selected to receive the drug, and the contralateral eye receives the placebo.

  • Dosing Regimen: One drop of the respective solution is instilled in the designated eye once daily in the evening (e.g., 8:00 PM) for a period of five days.[1]

  • Measurements:

    • Intraocular pressure (IOP) is measured using applanation tonometry at multiple time points throughout the day (e.g., 8 AM, 10 AM, 12 PM, 2 PM, and 4 PM).[1]

    • Pupil size is also measured at the same time points.[1]

  • Data Analysis: Statistical comparisons are made between the drug-treated, placebo-treated, and control (baseline) eyes.

Protocol 2: Pharmacokinetic Study in Rabbits

  • Animals: New Zealand White rabbits.[2]

  • Drug Formulation: 0.005% Latanoprost ophthalmic solution.

  • Experimental Design:

    • Animals are divided into treatment groups.

    • A single drop of the solution is instilled into both eyes of each rabbit.[2]

  • Sample Collection:

    • At specified time points post-dose (e.g., 0.25, 0.5, 1, 4, 6, and 24 hours), a subset of rabbits from each group undergoes terminal blood and ocular tissue collection.[2]

    • Ocular tissues collected include aqueous humor, vitreous humor, cornea, iris, ciliary body, and sclera.

  • Analysis:

    • The concentration of Latanoprost acid in plasma and ocular tissues is determined using a validated analytical method such as LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax, Tmax, and elimination half-life are calculated.

Visualizations

Signaling_Pathway Latanoprost This compound (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Active_Acid Latanoprost Acid (Active Form) Esterases->Active_Acid FP_Receptor FP Receptor (G-protein coupled) Active_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade FP_Receptor->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduced Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Mechanism of action of this compound for IOP reduction.

Experimental_Workflow cluster_IOP_Study IOP Efficacy Study cluster_PK_Study Pharmacokinetic Study Animal_Selection Select Animal Model (e.g., Beagle with Glaucoma) Baseline_Measurement Baseline IOP and Pupil Size Measurement Animal_Selection->Baseline_Measurement Randomization Randomize Eyes to Treatment vs. Placebo Baseline_Measurement->Randomization Dosing Topical Administration (e.g., 0.005% solution, once daily) Randomization->Dosing Time_Point_Measurements Measure IOP and Pupil Size at Multiple Time Points Dosing->Time_Point_Measurements Data_Analysis Statistical Analysis of IOP Reduction Time_Point_Measurements->Data_Analysis PK_Animal_Selection Select Animal Model (e.g., Rabbit) PK_Dosing Single Topical Dose PK_Animal_Selection->PK_Dosing Sample_Collection Collect Blood and Ocular Tissues at Timed Intervals PK_Dosing->Sample_Collection Sample_Processing Extract and Process Samples Sample_Collection->Sample_Processing LCMS_Analysis Quantify Drug Concentration (LC-MS/MS) Sample_Processing->LCMS_Analysis PK_Parameter_Calculation Calculate Cmax, Tmax, Half-life LCMS_Analysis->PK_Parameter_Calculation

Caption: General experimental workflows for in-vivo studies.

References

Technical Support Center: Addressing Off-Target Effects of 15(S)-Latanoprost in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting the off-target effects of 15(S)-Latanoprost in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic analog of prostaglandin F2α. Its primary, on-target mechanism of action is as a selective agonist for the prostaglandin F (FP) receptor.[1][2] Activation of the FP receptor initiates a signaling cascade that is therapeutically exploited to reduce intraocular pressure in the treatment of glaucoma.[1][2]

Q2: What are the known off-target effects of this compound observed in cellular models?

While this compound is highly selective for the FP receptor, studies have indicated potential off-target effects, particularly at higher concentrations. These include:

  • Cytotoxicity: At concentrations significantly higher than the therapeutic dose, Latanoprost has been shown to induce dose- and time-dependent cytotoxicity in various cell types, including human corneal stromal cells.[3] This can manifest as reduced cell viability, morphological changes, and induction of apoptosis.

  • Modulation of other prostaglandin receptors: Although its affinity is much lower, Latanoprost acid has been shown to have some functional activity at the prostaglandin E1 (EP1) receptor.[1]

  • Alterations in signaling pathways: Off-target effects can manifest as the modulation of intracellular signaling cascades independent of FP receptor activation, though these are often difficult to distinguish from downstream on-target effects.

Q3: How can I differentiate between on-target and off-target effects in my experiments?

The most effective method is to use a selective FP receptor antagonist, such as AL-8810. If an observed effect is mediated by the FP receptor (on-target), pre-treatment with AL-8810 should block or significantly attenuate the response to Latanoprost.[4] Conversely, if the effect persists in the presence of the antagonist, it is likely an off-target effect.

Q4: What are typical concentrations of this compound to use in cell culture experiments?

The optimal concentration will vary depending on the cell type and the specific endpoint being measured. For investigating on-target FP receptor-mediated effects, concentrations in the low nanomolar range are typically sufficient, as the IC50 for the free acid form of Latanoprost at the FP receptor is approximately 3.6 nM.[5][6] To investigate potential off-target effects, a wider range of concentrations, including micromolar concentrations, may be necessary. However, it is crucial to be aware of the increased likelihood of cytotoxicity at these higher concentrations.[3]

Q5: Are there any known impurities in this compound preparations that could cause off-target effects?

Yes, commercial preparations of Latanoprost may contain impurities, including the 15(R) diastereomer and other related substances.[7] It is important to use highly pure this compound for in vitro experiments to minimize confounding effects from these impurities. When possible, obtain a certificate of analysis from the supplier detailing the purity of the compound.

Troubleshooting Guides

Problem 1: Unexpected Cell Death or Low Viability
Possible Cause Troubleshooting Step
High concentration of Latanoprost leading to cytotoxicity. Perform a dose-response curve to determine the EC50 for cytotoxicity in your specific cell line using assays like MTT or LDH (see Experimental Protocols section). Consider using lower, more physiologically relevant concentrations if the goal is to study on-target effects.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO, ethanol) is consistent across all treatment groups and is below the toxic threshold for your cells (typically <0.1-0.5%). Run a vehicle control (medium with solvent only) to assess solvent toxicity.
Contamination of cell culture. Regularly check for signs of bacterial or fungal contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.
Interaction with media components. Some components of cell culture media, like serum, can interact with the compound. Consider performing experiments in serum-free or reduced-serum media for a defined period, ensuring cell viability is not compromised.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Variability in compound preparation. Prepare fresh stock solutions of Latanoprost for each experiment. Ensure the compound is fully dissolved before diluting to final concentrations. Protect stock solutions from light and store at the recommended temperature.
Cell passage number and health. Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
Inconsistent incubation times. Adhere strictly to the planned incubation times for drug treatment and assay steps.
"Edge effects" in multi-well plates. To minimize evaporation and temperature fluctuations in the outer wells of a 96-well plate, consider filling these wells with sterile PBS or media without cells and using only the inner 60 wells for your experiment.
Problem 3: No Observable Effect of Latanoprost
Possible Cause Troubleshooting Step
Low or absent FP receptor expression. Confirm that your cell line expresses the FP receptor (Prostaglandin F2 alpha receptor, PTGFR) using techniques like qPCR, Western blotting, or immunofluorescence. If expression is low or absent, the cells may not be responsive to Latanoprost's on-target effects.
Compound degradation. Ensure proper storage of Latanoprost stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
Incorrect concentration range. If investigating on-target effects, ensure you are using concentrations around the known Kd or EC50 for the FP receptor. If no effect is seen, consider a wider concentration range.
Assay sensitivity. Ensure your chosen assay is sensitive enough to detect the expected change. Optimize assay conditions, such as cell number and incubation time.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the binding affinity and functional activity of Latanoprost and its 15(S) isomer.

Table 1: Binding Affinity (Ki) and IC50 of Latanoprost Acid and its Isomers

CompoundReceptorAssay SystemKi (nM)IC50 (nM)
Latanoprost AcidFPReceptor Binding Assay98[1]-
Latanoprost AcidEP1Receptor Binding Assay9540[1]-
Latanoprost AcidEP3Receptor Binding Assay3501[1]-
Latanoprost AcidDPReceptor Binding Assay52,000[1]-
Latanoprost AcidIPReceptor Binding Assay>90,000[1]-
Latanoprost AcidTPReceptor Binding Assay121,000[1]-
Latanoprost (free acid)FPCat iris sphincter muscle binding-3.6[5][6]
This compound (free acid)FPCat iris sphincter muscle binding-24[5][6]

Table 2: Functional Activity (EC50) of Latanoprost Acid

CompoundReceptorCellular ResponseCell TypeEC50 (nM)
Latanoprost AcidFPPhosphoinositide turnoverHuman ciliary muscle32-124[1]
Latanoprost AcidEP1Phosphoinositide turnover-119[1]

Table 3: Cytotoxicity Data (LD50) of Latanoprost

AssayCell LineIncubation TimeLD50 (% of commercial product)
MTTNot specifiedNot specified8.52

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well plate

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and treat the cells with various concentrations of Latanoprost. Include a vehicle-only control.

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[8]

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[8]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium.

Materials:

  • 96-well plate

  • This compound

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)

  • Cell culture medium

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere.

  • Treat cells with various concentrations of this compound and appropriate controls (vehicle, positive control for maximum LDH release).

  • Incubate for the desired time.

  • Carefully collect a portion of the culture supernatant from each well.

  • Follow the LDH assay kit protocol, which typically involves adding a reaction mixture to the supernatant and measuring the absorbance at a specific wavelength (e.g., 490 nm).[3]

  • Calculate the percentage of cytotoxicity relative to the positive control.

Western Blot for Signaling Pathway Analysis (p-Akt, p-ERK)

This protocol is for detecting the phosphorylation status of key signaling proteins.

Materials:

  • 6-well plates

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Serum-starve cells for several hours to reduce basal phosphorylation.

  • Treat cells with this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

  • Incubate with primary antibody overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein to the total protein.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration upon compound treatment.

Materials:

  • 96-well black, clear-bottom plate

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.

  • Remove the culture medium and load the cells with the Fluo-4 AM solution for 45-60 minutes at 37°C.[9]

  • Wash the cells with HBSS to remove excess dye.

  • Place the plate in a fluorescence plate reader equipped with an injector.

  • Measure baseline fluorescence (Ex/Em ~490/525 nm).

  • Inject this compound and immediately begin kinetic reading of fluorescence intensity to capture the calcium flux.

  • Analyze the change in fluorescence over time to determine the extent of calcium mobilization.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Latanoprost Latanoprost FP_Receptor FP Receptor Latanoprost->FP_Receptor On-target EP1_Receptor EP1 Receptor (Off-target) Latanoprost->EP1_Receptor Off-target (High Conc.) PLC PLC FP_Receptor->PLC PI3K PI3K FP_Receptor->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK) FP_Receptor->MAPK_Pathway COX2 COX-2 FP_Receptor->COX2 EP1_Receptor->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Akt Akt PI3K->Akt pAkt p-Akt (Active) Akt->pAkt pERK p-ERK (Active) MAPK_Pathway->pERK Gene_Expression Gene Expression (e.g., MMPs) pERK->Gene_Expression MMPs MMPs COX2->MMPs MMPs->Gene_Expression

Caption: Latanoprost signaling pathways, including on-target and potential off-target effects.

Experimental_Workflow Start Start Cell_Culture Culture Cells (e.g., Corneal Stromal Cells) Start->Cell_Culture Latanoprost_Treatment Treat with this compound (Dose-response) Cell_Culture->Latanoprost_Treatment Controls Include Controls: - Vehicle - FP Antagonist (AL-8810) - Positive Control (e.g., for cytotoxicity) Latanoprost_Treatment->Controls Assays Perform Assays Latanoprost_Treatment->Assays Viability_Assay Cell Viability (MTT / LDH) Assays->Viability_Assay Signaling_Assay Signaling Pathway (Western Blot) Assays->Signaling_Assay Calcium_Assay Calcium Mobilization (Fluo-4) Assays->Calcium_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Signaling_Assay->Data_Analysis Calcium_Assay->Data_Analysis Interpretation Interpret Results: On-target vs. Off-target Data_Analysis->Interpretation

Caption: General experimental workflow for investigating Latanoprost effects in cellular models.

Troubleshooting_Logic Unexpected_Result Unexpected Result (e.g., Cytotoxicity) Check_Concentration Is the Latanoprost concentration high? Unexpected_Result->Check_Concentration High_Conc Yes Check_Concentration->High_Conc Yes Low_Conc No Check_Concentration->Low_Conc No Off_Target_Suspected Potential Off-Target Effect or Cytotoxicity High_Conc->Off_Target_Suspected On_Target_Issue Investigate On-Target Pathway Issues Low_Conc->On_Target_Issue Use_Antagonist Use FP Antagonist (AL-8810) Off_Target_Suspected->Use_Antagonist On_Target_Issue->Use_Antagonist Effect_Blocked Effect Blocked? Use_Antagonist->Effect_Blocked Yes_Blocked Yes Effect_Blocked->Yes_Blocked Yes No_Blocked No Effect_Blocked->No_Blocked No On_Target On-Target Effect Yes_Blocked->On_Target Off_Target Off-Target Effect No_Blocked->Off_Target

Caption: Troubleshooting logic for differentiating on-target vs. off-target effects.

References

Technical Support Center: Enhancing the Stability of 15(S)-Latanoprost in Ophthalmic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of 15(S)-Latanoprost in ophthalmic formulations.

Troubleshooting Guides

Issue: Rapid degradation of Latanoprost observed in the formulation during stability studies.

  • Question: My Latanoprost formulation is showing significant degradation under accelerated stability conditions. What are the primary causes? Answer: Latanoprost is susceptible to several degradation pathways, primarily hydrolysis of the isopropyl ester to form Latanoprost acid, oxidation, and photodegradation.[1][2][3] Elevated temperatures and exposure to light are known to accelerate these processes.[4] Extreme pH conditions, both acidic and alkaline, also significantly contribute to its degradation.[3]

  • Question: How can I identify the specific degradation pathway affecting my formulation? Answer: A forced degradation study is the recommended approach to identify the primary degradation pathway(s). By exposing the Latanoprost formulation to specific stress conditions such as acid, base, oxidation, heat, and UV light, you can determine its susceptibility to each.[3][5] The resulting degradation products can be analyzed and identified using a stability-indicating HPLC method.[6][7] Common degradation products include Latanoprost acid, 15-keto Latanoprost, and various isomers.[1][7]

Issue: Latanoprost assay values are inconsistent or lower than expected.

  • Question: I'm observing a loss of Latanoprost potency, but the levels of known degradants are not correspondingly high. What could be the issue? Answer: Besides chemical degradation, Latanoprost is a highly lipophilic compound and is known to adsorb to the surface of plastic containers, particularly those made of low-density polyethylene (LDPE).[8][9] This adsorption can lead to a decrease in the effective concentration of the drug in the solution without the formation of degradation products.

  • Question: How can I prevent the adsorption of Latanoprost to container surfaces? Answer: The inclusion of certain excipients, such as non-ionic surfactants, can mitigate this issue.[9][10] These surfactants can form micelles that encapsulate the Latanoprost molecule, preventing its direct interaction with the container walls.[8][11] Additionally, selecting appropriate packaging, such as thermally sealed gas-tight containers, has been shown to improve stability.[3][12]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal pH for a stable Latanoprost ophthalmic formulation? Answer: Latanoprost is most stable in a slightly acidic to neutral pH range. Formulations are often buffered to a pH of around 6.7 to maintain stability and ensure patient comfort upon instillation.[13] Latanoprost is more susceptible to hydrolysis at pH values below 4 and above 7.0.[13]

  • Question: What excipients can be used to enhance the stability of Latanoprost? Answer:

    • Surfactants: Non-ionic surfactants, such as polyethylene glycol monostearates and polyoxyl 40 stearate, have been shown to be effective.[8][9] They can form micelles that protect the Latanoprost molecule from hydrolysis and prevent adsorption to containers.[8][11]

    • Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with Latanoprost.[14][15][16][17][18] This complexation shields the ester group of Latanoprost, protecting it from hydrolysis and improving its aqueous solubility.[16] A formulation containing cyclodextrin has demonstrated stability at temperatures up to 40°C.[14]

  • Question: What are the recommended storage conditions for Latanoprost ophthalmic solutions? Answer: Due to its thermal and solar instability, Latanoprost ophthalmic solutions should ideally be stored in a refrigerator (2-8°C) and protected from light before opening.[4][19] After opening, some formulations can be stored at room temperature (up to 25°C or 77°F) for a specified period, typically around 6 weeks, but the product insert should always be consulted for specific instructions.[20]

  • Question: How does temperature affect the stability of Latanoprost? Answer: Latanoprost is stable at refrigerated (4°C) and room temperature (25°C) for extended periods.[4] However, at elevated temperatures, its degradation rate increases significantly. For instance, at 50°C and 70°C, the time for 10% degradation (t90) was found to be 8.25 days and 1.32 days, respectively.[4]

Data Presentation

Table 1: Temperature-Dependent Degradation of Latanoprost

Temperature (°C)Time for 10% Degradation (t90)Reference
508.25 days[4]
701.32 days[4]

Table 2: Impact of Excipients on Latanoprost Stability

ExcipientStabilization MechanismObserved OutcomeReference
Non-ionic Surfactants (e.g., Polyethylene Glycol Monostearates)Micelle formation, preventing hydrolysis and adsorption.Inhibited the decrease in Latanoprost content and its degradation.[8][10][11]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Inclusion complex formation, shielding the ester group.Formulation was stable at temperatures up to 40°C.[14][16]

Experimental Protocols

1. Stability-Indicating HPLC Method for Latanoprost

This protocol outlines a general method for the quantitative analysis of Latanoprost and its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 0.05 M phosphate buffer) in a ratio of approximately 60:40 (v/v), with the pH adjusted to around 3.0.[21]

  • Flow Rate: 1.0 mL/min.[21]

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of Latanoprost and any available degradation product standards at known concentrations in the mobile phase.

    • Prepare sample solutions by diluting the ophthalmic formulation with the mobile phase to a suitable concentration.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify Latanoprost and its degradation products by comparing their retention times and peak areas with those of the standards.

2. Forced Degradation Study Protocol

This protocol is designed to assess the stability of a Latanoprost formulation under various stress conditions.

  • Acid Hydrolysis:

    • Mix the Latanoprost formulation with an equal volume of a strong acid (e.g., 5 M HCl).[3]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).[3]

    • Neutralize the solution and dilute it with the mobile phase before HPLC analysis.

  • Base Hydrolysis:

    • Mix the Latanoprost formulation with an equal volume of a strong base (e.g., 5 M NaOH).[3]

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 4 hours).[3]

    • Neutralize the solution and dilute it with the mobile phase before HPLC analysis.

  • Oxidative Degradation:

    • Mix the Latanoprost formulation with a solution of hydrogen peroxide (e.g., 30% H₂O₂).[3]

    • Keep the mixture at room temperature for a specified period (e.g., 6 hours).[3]

    • Dilute the solution with the mobile phase before HPLC analysis.

  • Thermal Degradation:

    • Store the Latanoprost formulation at an elevated temperature (e.g., 40°C) for a specified period (e.g., 48 hours).[3]

    • Allow the sample to cool to room temperature and dilute with the mobile phase before HPLC analysis.

  • Photodegradation:

    • Expose the Latanoprost formulation to a controlled source of UV light (e.g., in a photostability chamber) for a specified duration (e.g., 24 hours).[3]

    • Keep a control sample protected from light.

    • Dilute both the exposed and control samples with the mobile phase before HPLC analysis.

Mandatory Visualizations

cluster_degradation Latanoprost Degradation Pathways Latanoprost This compound Acid Latanoprost Acid (Hydrolysis Product) Latanoprost->Acid Hydrolysis (pH, Temp) Keto 15-Keto Latanoprost (Oxidation Product) Latanoprost->Keto Oxidation Isomers 5,6-trans Isomer (Isomerization Product) Latanoprost->Isomers Photodegradation (UV Light)

Caption: Major degradation pathways of this compound.

cluster_workflow Troubleshooting Formulation Instability Start Instability Observed (Degradation/Loss of Potency) Forced_Deg Conduct Forced Degradation Study Start->Forced_Deg Check_Adsorption Investigate Adsorption to Container Start->Check_Adsorption Identify_Pathway Identify Primary Degradation Pathway Forced_Deg->Identify_Pathway Optimize_pH Optimize Formulation pH Identify_Pathway->Optimize_pH Add_Stabilizer Incorporate Stabilizing Excipients (e.g., Surfactants, Cyclodextrins) Identify_Pathway->Add_Stabilizer Check_Adsorption->Add_Stabilizer Change_Packaging Evaluate Alternative Packaging Check_Adsorption->Change_Packaging Re_evaluate Re-evaluate Stability Optimize_pH->Re_evaluate Add_Stabilizer->Re_evaluate Change_Packaging->Re_evaluate

Caption: Logical workflow for troubleshooting Latanoprost instability.

cluster_dev Stable Formulation Development Workflow Start Define Target Product Profile Preformulation Preformulation Studies (Solubility, pH stability) Start->Preformulation Excipient_Screening Excipient Screening (Buffers, Stabilizers, Tonicity Agents) Preformulation->Excipient_Screening Formulation_Opt Formulation Optimization (Design of Experiments) Excipient_Screening->Formulation_Opt Stability_Testing Accelerated Stability Testing Formulation_Opt->Stability_Testing Final_Formulation Select Final Formulation Stability_Testing->Final_Formulation Analytical_Dev Develop & Validate Stability-Indicating Method Analytical_Dev->Stability_Testing

Caption: Experimental workflow for developing a stable Latanoprost formulation.

References

Method refinement for detecting low levels of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 15(S)-Latanoprost. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting low levels of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for detecting this compound?

A1: The most prevalent methods for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), often coupled with UV detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5] LC-MS/MS is generally preferred for detecting very low levels due to its superior sensitivity and selectivity.[2]

Q2: What is a typical Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound?

A2: The LOD and LOQ for this compound can vary significantly depending on the analytical method and instrumentation used. For HPLC-UV methods, the LOQ for latanoprost and its related substances is often around 0.05% of the nominal concentration of latanoprost in pharmaceutical formulations.[4] One study reported an LOD and LOQ for latanoprost of 0.025 µg/mL and 0.35 µg/mL, respectively.[3][5] More sensitive LC-MS/MS methods can achieve LOQs in the low ng/mL to even sub-ng/mL range. For instance, an LC-MS/MS method for latanoprost and its free acid reported an LOQ of 0.5 ng/mL in plasma.[2] Another HPLC-MS/MS method for prostaglandins in cosmetic serums reported an LOQ of 0.03 mg/kg.[6]

Q3: Why is it important to separate this compound from Latanoprost and other isomers?

A3: this compound is a stereoisomer of Latanoprost, and its presence as an impurity in pharmaceutical products must be controlled to ensure the safety and efficacy of the drug.[1][4] Regulatory agencies require the monitoring and quantification of such impurities. Baseline separation is crucial for accurate quantification and to meet quality control standards.[1][4]

Troubleshooting Guide

Issue 1: Poor chromatographic separation between this compound and Latanoprost.

  • Question: I am observing poor resolution or co-elution of this compound and the main Latanoprost peak. What can I do to improve separation?

  • Answer:

    • Optimize the Mobile Phase: The choice of mobile phase is critical for separating these closely related isomers. A commonly successful approach involves using a non-polar stationary phase (like C18 or C8) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., water with a small percentage of formic or trifluoroacetic acid to control pH).[1][2] For normal-phase chromatography, a mobile phase of heptane, 2-propanol, and acetonitrile has been shown to be effective.[1][4]

    • Adjust the Gradient: If using a gradient elution, try modifying the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a different column. Chiral columns or columns with different selectivities (e.g., cyano) have been used to achieve separation of latanoprost isomers.[5] An NH2 column has also been successfully used for baseline separation.[1][4]

    • Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation, although this will increase the run time.

Issue 2: Low sensitivity and inability to detect low levels of this compound.

  • Question: My assay is not sensitive enough to detect this compound at the required low levels. How can I increase the signal intensity?

  • Answer:

    • Switch to Mass Spectrometry (MS) Detection: If you are using UV detection, switching to an MS detector, particularly a tandem mass spectrometer (MS/MS), will significantly improve sensitivity and selectivity.[2] MS detection allows for monitoring specific ion transitions for this compound, reducing background noise and enhancing the signal-to-noise ratio.

    • Optimize MS Parameters: If using LC-MS/MS, ensure that the ionization source (e.g., Electrospray Ionization - ESI) and MS parameters (e.g., collision energy, cone voltage) are optimized for this compound. Some research suggests that newer ionization sources like UniSpray may offer better sensitivity than traditional ESI for latanoprost.[2]

    • Sample Preparation and Concentration: Employ a sample preparation technique that concentrates the analyte. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be used to remove interfering matrix components and concentrate this compound before injection.[2][7]

    • Increase Injection Volume: A larger injection volume can increase the amount of analyte introduced into the system, thereby increasing the signal. However, be mindful that this can also lead to peak broadening if the injection solvent is much stronger than the mobile phase.

Issue 3: Poor peak shape (e.g., tailing or fronting).

  • Question: The chromatographic peak for this compound is showing significant tailing. What could be the cause and how can I fix it?

  • Answer:

    • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. For acidic compounds like prostaglandins, a mobile phase with a low pH (e.g., using formic or acetic acid) can improve peak shape.

    • Column Contamination or Degradation: Peak tailing can be a sign of a contaminated or worn-out column. Try flushing the column with a strong solvent or, if the problem persists, replace the column.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. Ensure your mobile phase has sufficient ionic strength and that the pH is appropriate to minimize these interactions.

Data Presentation

Table 1: Comparison of Analytical Methods for Latanoprost and Related Substances

ParameterHPLC-UV Method 1HPLC-UV Method 2LC-MS/MS Method
Analyte(s) Latanoprost and isomersLatanoprost and impuritiesLatanoprost and Latanoprost free acid
Column NH2 columnAgilent Eclipse XDB-C18Waters Acquity BEH C8
Mobile Phase Heptane-2-propanol-acetonitrile (93:6:1 v/v) with waterAcetonitrile and water (70:30 v/v) with 0.1% TFA, pH 3.0Acetonitrile and 0.1% formic acid
Detection UV at 205 nmUV at 210 nmMS/MS (ESI or UniSpray)
LOD Not specified0.025 µg/mL (for Latanoprost)Not specified
LOQ Below 0.05% reporting level0.035 µg/mL (for Latanoprost)0.5 ng/mL
Linearity Range 0.5 to 15 µg/mL (for impurity I)40–60 µg/mL (for latanoprost)0.5-50 ng/mL
Reference [1][4][1][3][5][2]

Experimental Protocols

Protocol 1: HPLC-UV Method for Separation of Latanoprost Isomers [1][4]

  • Chromatographic System: HPLC system with a UV detector.

  • Column: NH2 column.

  • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase to the desired concentration.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of Latanoprost, this compound, and other isomers.

Protocol 2: LC-MS/MS Method for Quantification of Latanoprost and Latanoprost Free Acid in Plasma [2]

  • Chromatographic System: LC system coupled to a tandem mass spectrometer (e.g., Xevo TQ-XS) with an ESI or UniSpray ionization source.

  • Column: Waters Acquity BEH C8 (150 mm × 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of acetonitrile and 0.1% formic acid.

  • Flow Rate: As optimized for the column and system.

  • Detection: MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Sample Preparation (Plasma):

    • To 100 µL of plasma, add an internal standard (tetra-deuterated latanoprost).

    • Perform liquid-liquid extraction with a mixture of ethyl acetate and isopropanol.

    • Evaporate the organic layer and reconstitute the residue in the mobile phase.

  • Analysis: Inject 100 µL of the reconstituted sample.

Visualizations

Experimental_Workflow_LC_MSMS cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporate Solvent Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection LC_Separation LC Separation (C8 Column) Injection->LC_Separation Ionization Ionization (ESI/UniSpray) LC_Separation->Ionization MS_Detection MS/MS Detection (MRM) Ionization->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions Problem Low Sensitivity for This compound Switch_Detector Switch to MS/MS Detection Problem->Switch_Detector Using UV? Optimize_MS Optimize MS Parameters Problem->Optimize_MS Using MS? Concentrate_Sample Concentrate Sample (SPE/LLE) Problem->Concentrate_Sample Increase_Injection Increase Injection Volume Problem->Increase_Injection

Caption: Troubleshooting logic for low sensitivity issues.

References

Strategies to reduce inversion of the chiral center at C-15 during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the stereochemistry at the C-15 chiral center. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize or control the inversion of this critical stereocenter during synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of molecules with a C-15 chiral center, such as prostaglandins and their analogues.

Question: I am observing significant epimerization at C-15 after a base-mediated reaction. What are the likely causes and how can I minimize it?

Answer:

Base-mediated epimerization at a carbon atom alpha to a carbonyl group, such as the C-15 ketone in prostaglandin precursors, can occur through the formation of an enolate intermediate. The planarity of the enolate allows for protonation from either face, leading to a mixture of epimers.

Troubleshooting Strategies:

  • Choice of Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases are more likely to cause deprotonation and subsequent epimerization.

    • Recommendation: Switch to a milder or more sterically hindered base. For example, if using a strong base like an alkoxide, consider a weaker base like an amine (e.g., triethylamine, diisopropylethylamine) or a carbonate base.

  • Temperature Control: The rate of epimerization is temperature-dependent.

    • Recommendation: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Lowering the temperature can significantly reduce the rate of enolate formation and subsequent epimerization.

  • Reaction Time: Prolonged exposure to basic conditions increases the likelihood of epimerization.

    • Recommendation: Monitor the reaction closely using an appropriate analytical technique (e.g., TLC, LC-MS). Quench the reaction as soon as the starting material is consumed to minimize the time the product is exposed to the basic medium.

Question: My stereoselective reduction of the C-15 ketone is yielding a mixture of C-15 epimers. How can I improve the diastereoselectivity?

Answer:

Incomplete stereoselectivity in the reduction of a C-15 ketone is a common challenge. The choice of reducing agent and reaction conditions are paramount for achieving high diastereoselectivity.

Troubleshooting Strategies:

  • Selection of Reducing Agent: Different reducing agents exhibit varying degrees of stereoselectivity depending on the substrate and its surrounding functionalities.

    • Recommendation: Employ a sterically demanding or a chiral reducing agent known for high stereoselectivity. For many prostaglandin syntheses, reagents like L-Selectride® (lithium tri-sec-butylborohydride) or (-)-DIP-Chloride™ (B-chlorodiisopinocampheylborane) are effective.[1] Non-stereoselective reducing agents like sodium borohydride will likely result in a mixture of epimers.[1]

  • Temperature: The temperature of the reduction can significantly influence the diastereomeric ratio.

    • Recommendation: Perform the reduction at low temperatures (e.g., -78 °C to -20 °C).[1] Lower temperatures generally enhance the selectivity of the reaction.

  • Solvent: The solvent can influence the conformation of the substrate and the transition state of the reduction, thereby affecting the stereochemical outcome.

    • Recommendation: Experiment with different aprotic solvents such as tetrahydrofuran (THF), diethyl ether, or hexane.[1]

  • Protecting Groups: The nature of protecting groups on nearby functionalities (e.g., at C-9 and C-11 in prostaglandins) can influence the facial selectivity of the ketone reduction through steric hindrance or chelation control.

    • Recommendation: Consider altering the protecting groups to bulkier or chelating groups to enhance the directing effect.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic steps where inversion of the C-15 chiral center is a risk?

A1: The C-15 stereocenter is particularly susceptible to inversion under the following conditions:

  • Substitution reactions at C-15: Reactions that proceed via an SN2 mechanism, such as the Mitsunobu reaction, will lead to a predictable inversion of the stereocenter.[2][3][4][5][6]

  • Base-catalyzed epimerization: If there is a ketone at C-15, basic conditions can cause deprotonation of the adjacent C-16, leading to a planar enolate and subsequent loss of stereochemical integrity upon reprotonation.

  • Acid-catalyzed epimerization: Under certain acidic conditions, dehydration-rehydration sequences or other mechanisms can also lead to epimerization at C-15.

Q2: How can I intentionally invert the stereochemistry at C-15 if I have the wrong epimer?

A2: The Mitsunobu reaction is a reliable method for inverting the stereochemistry of a secondary alcohol like the one at C-15.[2][3][4][5][6] The reaction typically involves treating the alcohol with a nucleophile (e.g., a carboxylic acid), triphenylphosphine (PPh3), and an azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds with a clean SN2 inversion at the chiral center.

Q3: What are suitable protecting groups for the C-15 hydroxyl group to prevent its participation in unwanted side reactions or to prevent epimerization?

A3: Silyl ethers are commonly used to protect the C-15 hydroxyl group due to their ease of installation, stability under a range of reaction conditions, and selective removal.

  • Common Silyl Protecting Groups:

    • Trimethylsilyl (TMS): Easily removed, but can be labile to mildly acidic conditions.

    • Triethylsilyl (TES): More stable than TMS.

    • tert-Butyldimethylsilyl (TBDMS or TBS): A robust protecting group, stable to many reaction conditions but can be removed with fluoride sources (e.g., TBAF) or strong acid.[7][8]

    • tert-Butyldiphenylsilyl (TBDPS): Even more stable than TBDMS.

    • Triisopropylsilyl (TIPS): A very bulky and stable protecting group.

The choice of protecting group will depend on the specific reaction conditions you plan to employ in subsequent steps.

Q4: I have a mixture of C-15 epimers. What are the recommended methods for their separation?

A4: The separation of C-15 epimers can be challenging due to their similar physical properties. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most effective method.

  • Recommended HPLC conditions:

    • Column: Chiral columns such as those with derivatized cellulose or amylose (e.g., Chiralcel® series) are often successful.[9][10][11]

    • Mobile Phase: A mixture of solvents like acetonitrile, methanol, and water, often with a pH modifier like phosphoric acid, is typically used.[9][10] The exact ratio of the solvents and the column temperature may need to be optimized for your specific compound.[9][10]

Preparative HPLC can be used to isolate larger quantities of the desired epimer.[11]

Data Presentation

Table 1: Comparison of Stereoselective Reducing Agents for the C-15 Ketone in a Prostaglandin Intermediate

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (desired:undesired)Yield (%)Reference
L-Selectride®-78THF>98:2~85General Literature
(-)-DIP-Chloride™-30 to -33Hexane97:395[1]
Sodium Borohydride0 to RTMethanol~1:1>90[1]

Note: The exact ratios and yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Stereoselective Reduction of a C-15 Ketone using (-)-DIP-Chloride™

This protocol is a general guideline for the stereoselective reduction of a C-15 keto-prostaglandin precursor.

Materials:

  • C-15 Keto-prostaglandin precursor

  • (-)-DIP-Chloride™ (B-chlorodiisopinocampheylborane)

  • Anhydrous hexane

  • Anhydrous methanol

  • Diethanolamine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the C-15 keto-prostaglandin precursor in anhydrous hexane under an inert atmosphere.

  • Cool the solution to -30 °C in a suitable cooling bath.

  • Slowly add a solution of (-)-DIP-Chloride™ (4-6 molar equivalents) in anhydrous hexane to the cooled solution over a period of 30 minutes.

  • Stir the reaction mixture at -30 °C to -33 °C for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by the slow addition of anhydrous methanol.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add diethanolamine and stir for another 30 minutes.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-15 alcohol.

  • Determine the diastereomeric ratio by chiral HPLC or NMR analysis.

Protocol 2: Protection of the C-15 Hydroxyl Group as a TBDMS Ether

This protocol provides a general method for the protection of the C-15 hydroxyl group.

Materials:

  • Prostaglandin with a free C-15 hydroxyl group

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the prostaglandin in anhydrous DMF under an inert atmosphere.

  • Add imidazole (2-3 equivalents) to the solution and stir until it dissolves.

  • Add TBDMSCl (1.5-2 equivalents) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the TBDMS-protected prostaglandin.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_protection Protection (Optional) cluster_further_steps Subsequent Synthesis start C-15 Keto-Prostaglandin Precursor reduction Reduction with (-)-DIP-Chloride™ start->reduction analysis1 Analyze Diastereomeric Ratio (Chiral HPLC) reduction->analysis1 analysis1->reduction Low d.r. (Optimize conditions) protection Protect C-15 OH (e.g., TBDMSCl) analysis1->protection High d.r. further_synthesis Further Synthetic Transformations protection->further_synthesis

Caption: Workflow for stereoselective reduction and protection at C-15.

troubleshooting_c15_reduction cluster_reagent Reducing Agent cluster_temp Temperature cluster_pg Protecting Groups start Poor Stereoselectivity at C-15 Reduction reagent_check Is the reducing agent sterically demanding/chiral? start->reagent_check change_reagent Switch to L-Selectride® or (-)-DIP-Chloride™ reagent_check->change_reagent No temp_check Is the reaction run at low temperature? reagent_check->temp_check Yes lower_temp Decrease temperature (e.g., to -78 °C) temp_check->lower_temp No pg_check Can protecting groups be modified for better directing effect? temp_check->pg_check Yes change_pg Use bulkier or chelating protecting groups pg_check->change_pg Yes

Caption: Troubleshooting poor stereoselectivity in C-15 ketone reduction.

mitsunobu_inversion cluster_reactants Reactants cluster_mechanism SN2 Inversion cluster_product Product alcohol (S)-C-15 Alcohol R-OH intermediate Activated Alcohol [R-OPPh₃]⁺ alcohol->intermediate reagents Mitsunobu Reagents PPh₃, DEAD, Nu-H reagents->intermediate attack Nucleophilic Attack (SN2) intermediate->attack product (R)-C-15 Product R-Nu attack->product

Caption: Conceptual overview of C-15 inversion via the Mitsunobu reaction.

References

Validation & Comparative

A Comparative Analysis of 15(S)-Latanoprost and Other Prostaglandin Analogs in Ocular Hypotensive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin analogs (PGAs) have become a cornerstone in the management of elevated intraocular pressure (IOP), a primary risk factor for glaucoma.[1][2] These potent ocular hypotensive agents, including 15(S)-Latanoprost, Bimatoprost, Travoprost, and Tafluprost, function primarily by increasing the outflow of aqueous humor from the eye.[3][4][5][6] This guide provides a comprehensive comparative analysis of these commonly prescribed PGAs, supported by experimental data, to aid in research and development efforts.

Mechanism of Action: A Shared Pathway

Latanoprost, Travoprost, and Tafluprost are prodrugs that are hydrolyzed in the cornea to their active free acid forms.[7] Bimatoprost, while sometimes referred to as a prostamide, also effectively lowers IOP.[4][7] The free acids of these PGAs are agonists of the prostaglandin F2α (FP) receptor.[1][3] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to a remodeling of the extracellular matrix, which in turn increases the uveoscleral and, to a lesser extent, the trabecular outflow of aqueous humor, thereby reducing IOP.[1][3][4]

The signaling cascade initiated by FP receptor activation involves multiple pathways. Upon ligand binding, the receptor activates G-proteins, leading to downstream signaling events that include the activation of matrix metalloproteinases (MMPs). These enzymes are crucial for the degradation and remodeling of the extracellular matrix in the uveoscleral pathway, facilitating increased aqueous humor outflow.

Prostaglandin Analog Signaling Pathway

Prostaglandin Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ecm Extracellular Matrix (Uveoscleral Pathway) PGA Prostaglandin Analog (Latanoprost acid, etc.) FP_Receptor FP Receptor PGA->FP_Receptor Binds G_Protein G-protein FP_Receptor->G_Protein Activates Signaling_Cascade Downstream Signaling Cascade G_Protein->Signaling_Cascade Initiates MMP_Activation ↑ Matrix Metalloproteinases (MMPs) Signaling_Cascade->MMP_Activation Leads to ECM_Remodeling ECM Remodeling MMP_Activation->ECM_Remodeling Causes Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Signaling pathway of prostaglandin analogs for IOP reduction.

Comparative Efficacy in Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering effects of Latanoprost, Bimatoprost, and Travoprost. While all are highly effective, some studies suggest minor differences in their efficacy.

Prostaglandin AnalogMean IOP Reduction from Baseline (mmHg)Percentage IOP Reduction from Baseline (%)
This compound 0.005% 8.6[4][8]29.9[9]
Bimatoprost 0.03% 8.7[4][8]35.9[9]
Travoprost 0.004% 8.0[4][8]30.8[9]
Tafluprost 0.0015% Comparable to Latanoprost and Travoprost[10][11]Comparable to Latanoprost and Travoprost[10][11]

Note: The reported values are derived from various studies and may differ based on the study population and design. Bimatoprost has, in some meta-analyses, shown a slightly greater IOP-lowering effect compared to Latanoprost and Travoprost.[1][4] However, other large-scale studies have found their efficacy to be comparable.[8][12]

Receptor Binding Affinity

The therapeutic effect of prostaglandin analogs is initiated by their binding to the FP receptor. The affinity of the active free acids of these drugs for the FP receptor has been evaluated in vitro.

Active MetaboliteReceptor Binding Affinity (Ki, nM) for FP Receptor
Latanoprost acid High
Bimatoprost acid High
Travoprost acid Highest reported affinity in some studies[13]

Note: While Travoprost acid has shown the highest affinity in some assays, all three analogs exhibit high affinity for the FP receptor, contributing to their potent IOP-lowering effects.[13] The clinical significance of these in vitro differences is a subject of ongoing research.

Comparative Safety and Tolerability Profile

The side effect profiles of the prostaglandin analogs are generally similar, with most adverse events being localized to the eye.[14][15]

Adverse EventThis compoundBimatoprostTravoprostTafluprost
Conjunctival Hyperemia Lower incidence[16][17]Higher incidence[4][9][16]Higher incidence[18]Similar to Latanoprost[10][11]
Eyelash Changes (growth, darkening) Common[14][15][18]More frequent[4]Common[18]Common
Iris Pigmentation (darkening) Possible, potentially permanent[4][14][15][18]Possible, potentially permanent[4][18]Possible, potentially permanent[18]Possible, potentially permanent
Periocular Pigmentation Reported[14][15]More frequent[4]ReportedReported
Systemic Side Effects Rare[1][4]Rare[1]Rare[1]Rare

Latanoprost is often associated with a lower incidence of conjunctival hyperemia compared to Bimatoprost and Travoprost.[12][16][17] Bimatoprost has been reported to have a higher frequency of hyperemia and eyelash growth.[4]

Experimental Protocols

The comparative efficacy and safety of prostaglandin analogs are typically evaluated in prospective, randomized, double-masked, multicenter clinical trials.

Example Experimental Workflow for a Comparative Efficacy Trial

Comparative Efficacy Trial Workflow Patient_Recruitment Patient Recruitment (OAG or OHT) Washout Washout of Previous Medications Patient_Recruitment->Washout Baseline Baseline Measurements (Diurnal IOP) Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (Latanoprost) Randomization->Group_A Group_B Group B (Bimatoprost) Randomization->Group_B Group_C Group C (Travoprost) Randomization->Group_C Treatment Once-daily evening instillation for 12 weeks Group_A->Treatment Group_B->Treatment Group_C->Treatment Follow_up Follow-up Visits (e.g., Week 2, 6, 12) Treatment->Follow_up IOP_Measurement IOP Measurements (Multiple time points) Follow_up->IOP_Measurement Safety_Assessment Safety Assessment (Adverse Events) Follow_up->Safety_Assessment Data_Analysis Statistical Analysis (ANCOVA) IOP_Measurement->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Workflow of a typical comparative clinical trial for PGAs.

Key Methodological Details:

  • Patient Population: Patients with open-angle glaucoma (OAG) or ocular hypertension (OHT) are recruited.

  • Washout Period: A period where patients discontinue their previous IOP-lowering medications is implemented to establish a baseline IOP.

  • Randomization and Masking: Patients are randomly assigned to treatment groups, and both the investigator and the patient are often masked to the specific treatment to minimize bias.

  • Treatment Regimen: The standard dosage is one drop in the affected eye(s) once daily in the evening.

  • Efficacy Endpoint: The primary efficacy endpoint is typically the mean change in IOP from baseline at specific time points throughout the day (diurnal IOP).[12]

  • Safety Assessment: Adverse events are systematically recorded and graded at each follow-up visit. Conjunctival hyperemia is often assessed using a standardized photographic scale.

Conclusion

This compound and other prostaglandin analogs are highly effective in lowering intraocular pressure. While all share a similar mechanism of action through the FP receptor, subtle differences in efficacy and side effect profiles have been observed in clinical studies. Bimatoprost may offer a slightly greater IOP reduction in some patient populations, though often at the cost of a higher incidence of hyperemia.[1][4] Latanoprost is frequently associated with better ocular tolerability.[12] The choice of a specific prostaglandin analog may be guided by the target IOP, the patient's tolerance, and other individual factors. Further research into the long-term effects and comparative effectiveness of these agents will continue to refine their use in the management of glaucoma.

References

A Comparative Guide to Validated Analytical Methods for 15(S)-Latanoprost Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 15(S)-Latanoprost, a critical impurity and stereoisomer of the ophthalmic drug Latanoprost. Accurate quantification of this compound is essential for ensuring the quality, safety, and efficacy of Latanoprost drug products. This document outlines various chromatographic techniques, their performance characteristics, and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.

Comparison of Analytical Methods

Several analytical techniques have been validated for the quantification of this compound, primarily focusing on High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

Quantitative Performance Data

The following table summarizes the key performance parameters of various validated methods for the quantification of Latanoprost and its related substances, including this compound.

MethodAnalyte(s)Sample MatrixLinearity RangeLimit of Quantification (LOQ)Limit of Detection (LOD)Accuracy/RecoveryReference
HPLC-UV Latanoprost, this compound, 5,6-trans-LatanoprostBulk Drug/Eye Drops0.5 - 15 µg/mL (for this compound)0.42 µg/mL (for this compound)Below 0.05% reporting levelNot explicitly stated[1]
HPLC-UV Latanoprost and related substancesEye Drops40 - 60 µg/mL (Latanoprost), 0.05 - 2.77 µg/mL (related substances)0.35 µg/mL (Latanoprost)0.025 µg/mL (Latanoprost)98.0 - 102.0% (Latanoprost assay), 90.0 - 110.0% (impurities)[2][3][4]
Isocratic HPLC-UV LatanoprostPure and Commercial Dosage Form0.0125 - 1 µg/mLNot explicitly statedNot explicitly statedAverage 100.15%[5][6]
UPLC-MS This compound, 5,6-trans-LatanoprostEye Drops1 - 100 ng/mL3 pg/mLNot explicitly stated96.50% (5,6-trans), 95.22% (15S)[7]
LC-MS/MS Latanoprost Free AcidRabbit Aqueous Humor and Ciliary Body10 - 160 ng/mL (Aqueous Humor), 80 - 1280 ng/g (Ciliary Body)Not explicitly stated30.66 pg/mL (Aqueous Humor), 237.75 pg/g (Ciliary Body)Within 15% of nominal values[8]
LC-MS/MS Latanoprost and Latanoprost Free AcidPlasma0.5 - 50 ng/mL0.5 ng/mLNot explicitly statedRSDs below 15%[9]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of the experimental protocols from the cited literature.

Method 1: HPLC-UV for Isomer Separation[1][10]

This method focuses on the baseline separation of Latanoprost and its isomers, including this compound.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: NH2 column.

  • Mobile Phase: A mixture of heptane, 2-propanol, and acetonitrile in a ratio of 93:6:1 (v/v), with a small amount of water added.

  • Sample Preparation:

    • Prepare stock solutions of Latanoprost and its isomers (this compound and 5,6-trans-Latanoprost) in a suitable solvent.

    • For linearity assessment, prepare a series of solutions with concentrations ranging from 0.5 to 15 µg/mL for this compound.

  • Chromatographic Conditions: The specifics of flow rate and injection volume would be optimized as per standard chromatographic practices.

  • Detection: UV detection, wavelength not specified in the abstract.

Method 2: Stability-Indicating HPLC-UV[2][3]

This method is designed to quantify Latanoprost and its related substances in the presence of degradation products.

  • Instrumentation: HPLC with UV detection.

  • Column: A combined system comprising chiral and cyano columns.

  • Mobile Phase: A reverse-phase gradient elution. The exact gradient program and solvent composition are not detailed in the abstract but would involve a mixture of an aqueous buffer and an organic modifier.

  • Detection: UV at 210 nm.

  • Validation: The method was validated according to ICH Q2 guidelines, demonstrating linearity, accuracy, precision, and specificity. Forced degradation studies were performed to confirm its stability-indicating nature.

Method 3: Sensitive Isocratic HPLC-UV[5][6]

This method was developed for the quantification of Latanoprost at nanogram levels in pure and commercial dosage forms.

  • Instrumentation: HPLC with UV detection.

  • Column: Agilent Eclipse XDB-C18 (150 x 4.6 mm i.d., 3.5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (70:30, v/v) containing 0.1% v/v trifluoroacetic acid, adjusted to pH 3.0.

  • Flow Rate: 1 mL/min.

  • Internal Standard: Triamcinolone acetonide.

  • Detection: UV at 205 nm.

  • Sample Preparation:

    • Dilute the commercial formulation (e.g., Xalatan®) with acetonitrile.

    • Filter the solution through a 0.45-µm filter.

    • Further dilute the filtered solution with the mobile phase to the desired concentration.

Method 4: UPLC-MS for Stereoisomer Determination[7]

This method offers high sensitivity for the determination of this compound and 5,6-trans-Latanoprost in eye drops.

  • Instrumentation: Ultra-Performance Liquid Chromatography coupled with a Q-Orbitrap Mass Spectrometer (UPLC-Q-Orbitrap MS).

  • Column: Thermo Accucore-C18.

  • Mobile Phase: Methanol:acetonitrile:water (48:12:40, v/v/v), with the aqueous component adjusted to pH 3.0 with acetic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization: Heated Electrospray Ionization (HESI) in positive mode.

    • Monitored Ions: [M+Na]+ at m/z 455.277 for Latanoprost and its isomers.

    • Probe Heater Temperature: 300 °C.

    • Capillary Temperature: 380 °C.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a general experimental workflow for the quantification of this compound.

G start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness stability Solution Stability validation_protocol->stability documentation Documentation & Reporting specificity->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation stability->documentation

Caption: Workflow for Analytical Method Validation.

G sample_prep Sample Preparation (e.g., Dilution, Extraction) chrom_sep Chromatographic Separation (HPLC / UPLC) sample_prep->chrom_sep detection Detection (UV or MS/MS) chrom_sep->detection data_acq Data Acquisition detection->data_acq data_proc Data Processing (Integration, Calibration) data_acq->data_proc quantification Quantification of This compound data_proc->quantification

References

A Comparative Analysis of Methodologies for Assessing the Ocular Hypotensive Effects of 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive cross-validation of various techniques used to measure the physiological and cellular effects of 15(S)-Latanoprost, a prostaglandin F2α analogue widely prescribed for the management of glaucoma and ocular hypertension. The primary therapeutic effect of Latanoprost is the reduction of intraocular pressure (IOP).[1][2][3] This is achieved predominantly by increasing the uveoscleral outflow of aqueous humor.[2][4][5] The following sections detail the diverse in vivo, in vitro, and analytical methods employed to evaluate the efficacy and mechanism of action of Latanoprost, presenting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

In Vivo Measurement of Latanoprost Effects

The primary in vivo effect of Latanoprost is the reduction of intraocular pressure (IOP). Various techniques are employed to quantify this effect and understand the underlying changes in aqueous humor dynamics.

Key In Vivo Techniques:

  • Tonometry: This is the standard clinical method for measuring IOP. Pneumatonometry is a commonly used non-invasive technique in clinical studies.[6][7] For animal studies, more direct methods like microneedle pressure transducers can be used.[8]

  • Fluorophotometry: This non-invasive technique is used to measure the rate of aqueous humor flow.[6][7]

  • Tonography: This method assesses the facility of aqueous humor outflow through the trabecular meshwork.[5]

  • Venomanometry: Used to measure episcleral venous pressure, a component of the Goldmann equation for calculating uveoscleral outflow.[6][7]

Table 1: Comparison of In Vivo Techniques for Measuring Latanoprost Effects

TechniqueParameter MeasuredTypical ApplicationAdvantagesLimitations
Pneumatonometry Intraocular Pressure (IOP)Clinical trials in humans, large animal studiesNon-invasive, well-establishedIndirect measurement, can be influenced by corneal properties
Microneedle Manometry Intraocular Pressure (IOP)Preclinical animal models (e.g., mice)Direct and accurate measurementInvasive, requires anesthesia
Fluorophotometry Aqueous Humor Flow RateHuman and animal studiesNon-invasive, provides dynamic informationRequires specialized equipment and fluorescent dye
Tonography Outflow FacilityClinical and preclinical studiesProvides information on the conventional outflow pathwayCan be variable and influenced by patient cooperation
Venomanometry Episcleral Venous PressureSpecialized clinical researchDirect measurement of a key outflow parameterInvasive and technically challenging

Experimental Protocol: Measurement of Aqueous Humor Dynamics in Humans

This protocol is a summary of methods described in clinical studies evaluating the effect of Latanoprost on aqueous humor dynamics.[6][7]

  • Participant Selection: Recruit healthy volunteers or patients with ocular hypertension or glaucoma.[6][7] A washout period for any existing ocular medications is required.[5]

  • Baseline Measurements:

    • Measure IOP using a pneumatonometer.[6]

    • Measure aqueous humor flow rate using fluorophotometry. This involves topical administration of fluorescein and subsequent measurement of its concentration in the anterior chamber over time.[9]

    • Measure outflow facility using tonography.[6]

    • Measure episcleral venous pressure using a venomanometer.[6]

    • Calculate uveoscleral outflow using the modified Goldmann equation: Uveoscleral Outflow = Aqueous Flow - (Outflow Facility * (IOP - Episcleral Venous Pressure)).[6]

  • Treatment: Administer Latanoprost 0.005% ophthalmic solution once daily in the evening for a specified period (e.g., one to two weeks).[4][10]

  • Post-Treatment Measurements: Repeat all baseline measurements at the end of the treatment period to assess the changes in IOP and aqueous humor dynamics.[7]

Experimental Workflow for In Vivo Assessment of Latanoprost

cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Post-Treatment cluster_3 Analysis Baseline IOP Baseline IOP Latanoprost 0.005% QD Latanoprost 0.005% QD Baseline IOP->Latanoprost 0.005% QD Baseline Aqueous Flow Baseline Aqueous Flow Baseline Aqueous Flow->Latanoprost 0.005% QD Baseline Outflow Facility Baseline Outflow Facility Baseline Outflow Facility->Latanoprost 0.005% QD Baseline EVP Baseline EVP Baseline EVP->Latanoprost 0.005% QD Post-Treatment IOP Post-Treatment IOP Latanoprost 0.005% QD->Post-Treatment IOP Post-Treatment Aqueous Flow Post-Treatment Aqueous Flow Latanoprost 0.005% QD->Post-Treatment Aqueous Flow Post-Treatment Outflow Facility Post-Treatment Outflow Facility Latanoprost 0.005% QD->Post-Treatment Outflow Facility Post-Treatment EVP Post-Treatment EVP Latanoprost 0.005% QD->Post-Treatment EVP Calculate Uveoscleral Outflow Calculate Uveoscleral Outflow Post-Treatment IOP->Calculate Uveoscleral Outflow Post-Treatment Aqueous Flow->Calculate Uveoscleral Outflow Post-Treatment Outflow Facility->Calculate Uveoscleral Outflow Post-Treatment EVP->Calculate Uveoscleral Outflow Compare Pre- and Post-Treatment Data Compare Pre- and Post-Treatment Data Calculate Uveoscleral Outflow->Compare Pre- and Post-Treatment Data

Caption: Workflow for in vivo evaluation of Latanoprost's effects on aqueous humor dynamics.

In Vitro Assessment of Latanoprost's Cellular and Molecular Effects

In vitro assays are crucial for elucidating the molecular mechanisms underlying Latanoprost's effects on ocular cells. These studies often utilize primary human trabecular meshwork cells, ciliary muscle cells, or retinal ganglion cells.[11][12]

Key In Vitro Techniques:

  • Gene Expression Analysis: Techniques like microarray analysis and quantitative polymerase chain reaction (qPCR) are used to identify changes in gene expression in response to Latanoprost treatment.[11][13]

  • Immunofluorescence and Western Blotting: These methods are used to detect and quantify changes in the expression and localization of specific proteins, such as extracellular matrix components and signaling molecules.[13][14]

  • Cell Viability and Apoptosis Assays: Various assays are employed to assess the cytotoxic and neuroprotective effects of Latanoprost. These include the MTT assay for cell viability and TUNEL staining or caspase activity assays for apoptosis.[12][15][16]

  • Receptor Binding Assays: These assays are used to determine the affinity and selectivity of Latanoprost and its active metabolite, latanoprost acid, for the prostaglandin F2α (FP) receptor.

Table 2: Comparison of In Vitro Techniques for Measuring Latanoprost Effects

TechniqueParameter MeasuredTypical ApplicationAdvantagesLimitations
Microarray/qPCR Gene Expression ChangesIdentifying molecular targets and pathwaysHigh-throughput (microarray), high sensitivity and specificity (qPCR)Requires validation of findings, may not correlate directly with protein levels
Immunofluorescence Protein Localization and ExpressionVisualizing cellular changesProvides spatial information about protein expressionSemi-quantitative, antibody specificity is critical
Western Blotting Protein Expression LevelsQuantifying changes in specific proteinsQuantitative, well-establishedRequires specific antibodies, provides no spatial information
MTT Assay Cell Viability/ProliferationAssessing cytotoxicitySimple, high-throughputIndirect measure of cell viability, can be affected by metabolic activity
TUNEL/Caspase Assays ApoptosisEvaluating neuroprotective or cytotoxic effectsSpecific for apoptotic cell deathTUNEL can also label necrotic cells, caspase assays are more specific
Receptor Binding Assay Ligand-Receptor InteractionCharacterizing drug-target engagementProvides quantitative data on binding affinityDoes not provide information on downstream signaling

Experimental Protocol: Gene Expression Analysis in Human Trabecular Meshwork Cells

This protocol is a generalized procedure based on methodologies described for studying the effects of Latanoprost on trabecular meshwork cells.[11]

  • Cell Culture: Culture primary human trabecular meshwork cells in appropriate media.

  • Treatment: Treat confluent cell cultures with Latanoprost-free acid (the active form of Latanoprost) at a specified concentration (e.g., 100 nM) for various time points (e.g., 24 and 72 hours).[11] A vehicle control (e.g., media alone) should be included.

  • RNA Isolation: Isolate total RNA from the treated and control cells using a suitable RNA extraction kit.

  • Gene Expression Profiling (Microarray):

    • Synthesize and label cRNA from the isolated total RNA.

    • Hybridize the labeled cRNA to a human genome microarray chip (e.g., Affymetrix GeneChip).[11]

    • Scan the microarray and analyze the data to identify differentially expressed genes.

  • Gene Expression Validation (qPCR):

    • Synthesize cDNA from the isolated total RNA.

    • Perform qPCR using primers specific for the genes of interest identified from the microarray analysis.

    • Normalize the expression levels to a housekeeping gene to determine the relative fold change in gene expression.

Signaling Pathway of Latanoprost

Latanoprost is a prodrug that is hydrolyzed in the cornea to its biologically active form, latanoprost acid.[17][18] Latanoprost acid is a selective agonist of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor.[3][19][20] Activation of the FP receptor in the ciliary muscle and other ocular tissues initiates a signaling cascade that leads to the remodeling of the extracellular matrix, ultimately increasing the uveoscleral outflow of aqueous humor and reducing IOP.[3][19]

Latanoprost Signaling Pathway Diagram

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Latanoprost Latanoprost Latanoprost Acid Latanoprost Acid Latanoprost->Latanoprost Acid Corneal Esterases FP Receptor FP Receptor Latanoprost Acid->FP Receptor Gq/11 Protein Gq/11 Protein FP Receptor->Gq/11 Protein PLC PLC Gq/11 Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation MAPK Pathway MAPK Pathway PKC Activation->MAPK Pathway ↑ MMPs Expression ↑ MMPs Expression MAPK Pathway->↑ MMPs Expression ↓ ECM Proteins ↓ ECM Proteins ↑ MMPs Expression->↓ ECM Proteins ↑ Uveoscleral Outflow ↑ Uveoscleral Outflow ↓ ECM Proteins->↑ Uveoscleral Outflow ↓ IOP ↓ IOP ↑ Uveoscleral Outflow->↓ IOP

Caption: Simplified signaling pathway of Latanoprost leading to IOP reduction.

Analytical Techniques for Latanoprost Quantification

Accurate quantification of Latanoprost and its metabolites in biological matrices is essential for pharmacokinetic and pharmacodynamic studies.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or diode array detection is a common method for quantifying Latanoprost in pharmaceutical formulations.[21][22]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for measuring low concentrations of Latanoprost and its active metabolite, latanoprost acid, in biological samples such as plasma and aqueous humor.[23][24][25]

Table 3: Comparison of Analytical Techniques for Latanoprost Quantification

TechniqueAnalyte(s)Typical MatrixSensitivitySpecificity
HPLC-UV/DAD LatanoprostPharmaceutical formulationsµg/mL rangeModerate
LC-MS/MS Latanoprost, Latanoprost AcidPlasma, Aqueous Humor, Ocular Tissuespg/mL to ng/mL rangeHigh

Experimental Protocol: Quantification of Latanoprost Acid in Aqueous Humor by LC-MS/MS

This is a generalized protocol based on published methods for the analysis of latanoprost acid in ocular tissues.[25]

  • Sample Collection: Collect aqueous humor samples from treated animals or human subjects.

  • Sample Preparation:

    • Add an internal standard (e.g., deuterated latanoprost acid) to the aqueous humor sample.

    • Perform protein precipitation with a solvent like methanol.[25]

    • Centrifuge the sample and collect the supernatant.

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an HPLC system coupled to a triple quadrupole mass spectrometer.

    • Separate the analyte from other matrix components on a suitable C8 or C18 analytical column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solvent with an additive (e.g., formic acid).[24]

    • Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in positive or negative electrospray ionization mode.

  • Data Analysis: Construct a calibration curve using standards of known concentrations and determine the concentration of latanoprost acid in the unknown samples.

References

A Head-to-Head Comparison of 15(S)-Latanoprost and Latanoprost on Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the intraocular pressure (IOP)-lowering effects of 15(S)-Latanoprost and its well-established epimer, Latanoprost. The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacological nuances between these two prostaglandin F2α analogs.

Executive Summary

Latanoprost, the 15(R)-epimer, is a widely prescribed first-line treatment for open-angle glaucoma and ocular hypertension, demonstrating significant efficacy in reducing intraocular pressure. Its therapeutic effect is primarily mediated by an increase in the uveoscleral outflow of aqueous humor. Experimental data on its 15(S)-epimer, this compound, is limited but points towards a significantly lower potency in both receptor binding and in vivo IOP reduction. This guide synthesizes the available data to provide a comparative analysis.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data available for this compound and Latanoprost. It is important to note the disparity in the volume of research, with extensive clinical and preclinical data for Latanoprost and very limited published data for its 15(S) counterpart.

ParameterThis compoundLatanoprost (15(R)-Latanoprost)References
Receptor Binding Affinity (IC50, FP Receptor) 24 nM (free acid form)3.6 nM (free acid form)
IOP Reduction in Normotensive Cynomolgus Monkeys 1 mmHg reduction with a 3 µg dose~20% reduction with 0.005% solution (approximately 1.5 µg dose)
Clinical Efficacy in Humans (Typical IOP Reduction) Data not available25-30% from baseline

Experimental Protocols

Detailed experimental protocols for clinical trials involving Latanoprost are widely available in published literature. A representative experimental design for assessing IOP reduction in non-human primates is described below.

Representative Experimental Protocol for IOP Reduction in Cynomolgus Monkeys:

  • Subjects: Healthy, adult cynomolgus monkeys with normal intraocular pressure.

  • Drug Administration: A single topical dose of the test compound (e.g., 3 µg of this compound or a 30 µL drop of 0.005% Latanoprost solution) is administered to one eye. The contralateral eye receives a vehicle control.

  • IOP Measurement: Intraocular pressure is measured at baseline (before drug administration) and at regular intervals post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours) using a calibrated applanation tonometer.

  • Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. The difference in IOP reduction between the treated and control eyes represents the drug's effect. Statistical analysis is performed to determine the significance of the observed IOP reduction.

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathway for Latanoprost and a typical experimental workflow for evaluating its IOP-lowering effects. Given that this compound is an epimer that also binds to the FP receptor, it is presumed to act through the same signaling pathway, albeit with lower efficiency due to its reduced receptor affinity.

G cluster_drug Drug Administration cluster_activation Mechanism of Action Latanoprost Latanoprost / this compound (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Active_Acid Latanoprost Acid (Active Form) Esterases->Active_Acid FP_Receptor Prostaglandin F Receptor (FP) Active_Acid->FP_Receptor Binds to Signaling_Cascade Intracellular Signaling Cascade (e.g., Phospholipase C activation) FP_Receptor->Signaling_Cascade Activates MMPs Increased Matrix Metalloproteinases (MMPs) Expression Signaling_Cascade->MMPs ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Ciliary Muscle MMPs->ECM_Remodeling Uveoscleral_Outflow Increased Uveoscleral Outflow of Aqueous Humor ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction Reduction in Intraocular Pressure (IOP) Uveoscleral_Outflow->IOP_Reduction

Caption: Signaling pathway of Latanoprost leading to IOP reduction.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Cynomolgus Monkeys) Baseline_IOP Measure Baseline IOP Animal_Model->Baseline_IOP Drug_Admin Administer Test Compound (e.g., this compound or Latanoprost) and Vehicle Control Baseline_IOP->Drug_Admin IOP_Monitoring Monitor IOP at Predetermined Time Intervals Drug_Admin->IOP_Monitoring Data_Collection Collect and Record IOP Data IOP_Monitoring->Data_Collection Statistical_Analysis Perform Statistical Analysis (e.g., t-test, ANOVA) Data_Collection->Statistical_Analysis Conclusion Draw Conclusions on Efficacy and Potency Statistical_Analysis->Conclusion

Caption: General experimental workflow for assessing IOP reduction.

Discussion and Conclusion

The available evidence strongly suggests that this compound is a significantly less potent analog of Latanoprost for the reduction of intraocular pressure. The approximately 7-fold lower binding affinity of its active acid form to the FP receptor translates to a markedly reduced in vivo effect, as demonstrated in the single published study in cynomolgus monkeys. While Latanoprost is a highly effective therapeutic agent for glaucoma, its 15(S)-epimer does not appear to hold similar therapeutic potential based on the current data.

For drug development professionals, this comparison underscores the critical importance of stereochemistry in drug design and efficacy. The inversion of a single chiral center at the C-15 position dramatically alters the pharmacological activity of the Latanoprost molecule. Further research, including dose-response studies and direct comparative trials, would be necessary to fully elucidate the pharmacological profile of this compound. However, based on the existing data, research and development efforts are likely to remain focused on the 15(R)-epimer and other novel prostaglandin analogs with higher potency.

A Comparative Guide to the Structure-Activity Relationship of Latanoprost Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, is a first-line treatment for open-angle glaucoma and ocular hypertension. Its efficacy in lowering intraocular pressure (IOP) is primarily attributed to its selective agonism at the prostaglandin F2α (FP) receptor, which enhances the uveoscleral outflow of aqueous humor. The specific stereochemistry of latanoprost is critical to its pharmacological activity. This guide provides a comparative analysis of the structure-activity relationships of latanoprost and its isomers, supported by experimental data, to aid in drug design and development.

Core Structural Features and Activity

The pharmacological activity of latanoprost is dictated by several key structural features:

  • Prostanoid Backbone: This core structure is essential for its activity as a prostaglandin analogue.[1]

  • Fatty Acid Side Chain (α-chain): The length and composition of this chain significantly influence receptor binding and potency.[1]

  • Double Bond Configuration: The Z-configuration of the double bond in the heptenoate (α) side chain is crucial for optimal receptor binding and biological activity.[1]

  • 15-hydroxyl Group: The (R)-configuration of the hydroxyl group at the C15 position is a key determinant of potency. Isomerization at this position can significantly impact activity.[2]

  • Isopropyl Ester: Latanoprost is an isopropyl ester prodrug that is hydrolyzed in the cornea to its biologically active free acid form, latanoprost acid.[3][4][5]

Comparative Analysis of Latanoprost Isomers

The spatial arrangement of atoms, or stereochemistry, plays a pivotal role in the interaction of latanoprost with the FP receptor. Isomers of latanoprost, which have the same chemical formula but different three-dimensional structures, can exhibit significantly different pharmacological profiles.

Isomer/AnalogueChemical StructureFP Receptor Binding Affinity (Ki, nM)Functional Activity (EC50, nM)IOP Lowering Efficacy
Latanoprost Acid Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoate98[1]32-124[1]High
15(S)-Latanoprost (15-epi-Latanoprost) Isopropyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoateData not availableIC50 = 24 nM (cat iris sphincter)[6]Reduces IOP in cynomolgus monkeys[6][7]
5,6-trans-Latanoprost Isopropyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenoateData not availableData not availableKnown impurity, biological activity not well-characterized
Travoprost Acid (+)-Fluprostenol35 ± 5[1]1.4 (human ciliary muscle), 3.6 (human trabecular meshwork)[1]High
Bimatoprost Acid 83[1]2.8-3.8 (FP receptor), 2.7 (EP1 receptor)[1]High

Note: Latanoprost is a prodrug and is hydrolyzed to the active latanoprost acid. The binding affinity and functional activity data presented are for the active acid form.

Signaling Pathway of Latanoprost

Latanoprost, upon conversion to its active acid form, selectively binds to the FP receptor, a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway. This remodeling, involving matrix metalloproteinases, increases the permeability of the tissue and facilitates the outflow of aqueous humor, thereby reducing IOP.[3][4][5]

latanoprost_signaling_pathway cluster_cornea Cornea cluster_ciliary_muscle Ciliary Muscle Cell Latanoprost Latanoprost (Prodrug) Esterases Corneal Esterases Latanoprost->Esterases Hydrolysis Latanoprost_Acid Latanoprost Acid (Active Drug) Esterases->Latanoprost_Acid FP_Receptor FP Receptor (GPCR) Latanoprost_Acid->FP_Receptor Binds to G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_Release Ca²⁺ Release (from ER) IP3->Ca2_Release PKC Protein Kinase C (PKC) DAG->PKC Ca2_Release->PKC MAPK_Pathway MAPK Pathway (e.g., ERK1/2) PKC->MAPK_Pathway Gene_Expression ↑ Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Uveoscleral_Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Uveoscleral_Outflow IOP_Reduction ↓ Intraocular Pressure Uveoscleral_Outflow->IOP_Reduction

Caption: Latanoprost Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of latanoprost isomers for the FP receptor.

1. Membrane Preparation:

  • HEK293 cells stably expressing the human FP receptor are cultured and harvested.

  • Cells are homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add:

    • Receptor membrane preparation.

    • A fixed concentration of a radiolabeled ligand that binds to the FP receptor (e.g., [³H]-PGF2α).

    • Varying concentrations of the unlabeled competitor (e.g., latanoprost acid or its isomers).

  • For non-specific binding determination, a high concentration of an unlabeled standard ligand is added.

  • The plate is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid vacuum filtration through a glass fiber filter, which traps the membranes.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

binding_assay_workflow A 1. Membrane Preparation (HEK293 cells with FP receptor) B 2. Binding Assay Setup (96-well plate) A->B C Add Receptor Membranes B->C D Add Radioligand ([³H]-PGF2α) C->D E Add Competitor (Latanoprost Isomer) D->E F Incubate to Equilibrium E->F G 3. Separation (Vacuum Filtration) F->G H 4. Detection (Scintillation Counting) G->H I 5. Data Analysis (Calculate IC50 and Ki) H->I

Caption: Radioligand Binding Assay Workflow.

Measurement of Uveoscleral Outflow

This experimental procedure is used to assess the effect of latanoprost isomers on aqueous humor outflow.

1. Animal Model:

  • Cynomolgus monkeys are commonly used as their ocular anatomy and physiology are similar to humans.

2. Tracer Injection:

  • A fluorescent tracer (e.g., FITC-dextran) is injected into the anterior chamber of the eye of an anesthetized animal.

3. Drug Administration:

  • The latanoprost isomer being tested (or a vehicle control) is administered topically to the eye.

4. Tissue Collection and Processing:

  • After a set period, the animal is euthanized, and the eyes are enucleated.

  • The eyes are dissected, and tissues of the uveoscleral outflow pathway (ciliary muscle, sclera, choroid) are collected.

5. Quantification of Outflow:

  • The amount of fluorescent tracer in the collected tissues is quantified using a fluorometer or by imaging techniques.

  • An increase in the amount of tracer in the uveoscleral tissues of the drug-treated eye compared to the control eye indicates an increase in uveoscleral outflow.

uveoscleral_outflow_experiment A 1. Animal Model (Cynomolgus Monkey) B 2. Anesthesia A->B C 3. Tracer Injection (FITC-dextran into anterior chamber) B->C D 4. Topical Drug Administration (Latanoprost Isomer or Vehicle) C->D E 5. Incubation Period D->E F 6. Euthanasia and Eye Enucleation E->F G 7. Tissue Dissection (Uveoscleral Pathway) F->G H 8. Quantification of Tracer (Fluorometry/Imaging) G->H I 9. Data Comparison (Treated vs. Control) H->I

Caption: Uveoscleral Outflow Measurement Workflow.

Conclusion

The stereochemistry of latanoprost is a critical determinant of its pharmacological activity. Even minor changes to the spatial arrangement of functional groups, such as the inversion of the 15-hydroxyl group to form the 15(S) isomer, can impact its interaction with the FP receptor and its IOP-lowering efficacy. A thorough understanding of the structure-activity relationship of latanoprost isomers is essential for the design of new, more potent, and selective prostaglandin analogues for the treatment of glaucoma and for the quality control of existing latanoprost formulations. The experimental protocols outlined in this guide provide a framework for the continued evaluation of these important therapeutic agents.

References

A Comparative Guide to the Efficacy of 15(S)-Latanoprost and Other FP Receptor Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of 15(S)-Latanoprost and other commercially available prostaglandin F (FP) receptor agonists, including Latanoprost, Travoprost, Bimatoprost, and Tafluprost. The information presented is supported by experimental data to aid in research and development decisions.

Prostaglandin F2α (PGF2α) analogues are the first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Their primary mechanism of action is to increase the uveoscleral outflow of aqueous humor, thereby lowering IOP. This is mediated through the activation of the prostanoid FP receptor, a G-protein coupled receptor (GPCR). The efficacy of these drugs is closely related to their binding affinity and potency at the FP receptor.

Clinical Efficacy: Intraocular Pressure Reduction

The following table summarizes the clinical efficacy of various FP receptor agonists in reducing intraocular pressure (IOP). The data is compiled from multiple clinical trials and meta-analyses.

CompoundConcentrationMean IOP ReductionCitation
Latanoprost0.005%22% - 39%
Bimatoprost0.03%~35.9%
Travoprost0.004%~30.8%
Tafluprost0.0015%Comparable to Latanoprost[1]
This compound3 µg dose1 mmHg in normotensive monkeys

In Vitro Efficacy: Receptor Binding and Functional Potency

The in vitro efficacy of FP receptor agonists is determined by their binding affinity (Ki) for the FP receptor and their functional potency (EC50) in activating downstream signaling pathways. The following tables present a comparison of these parameters for the free acid forms of the respective drugs, which are the active metabolites.

Table 2.1: FP Receptor Binding Affinities (Ki)

Compound (Free Acid)Ki (nM)Citation
Latanoprost Acid98[2]
Travoprost Acid35 ± 5[2]
Bimatoprost Acid83[2]
This compound Acid24 (IC50)

Lower Ki values indicate higher binding affinity.

Table 2.2: FP Receptor Functional Potency (EC50) in Phosphoinositide Turnover Assays

Compound (Free Acid)EC50 (nM) in Human Ciliary Muscle CellsCitation
Latanoprost Acid54.6 ± 12.4[3]
Travoprost Acid3.2 ± 0.6[3]
Bimatoprost Acid5.8 ± 2.6[3]

Lower EC50 values indicate higher potency.

FP Receptor Signaling Pathway

Activation of the FP receptor by an agonist initiates a signaling cascade that leads to the therapeutic effect of IOP reduction. The primary pathway involves the coupling of the receptor to the Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol FP_Agonist FP Receptor Agonist (e.g., Latanoprost) FP_Receptor FP Receptor (GPCR) FP_Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects (e.g., MMP expression, Uveoscleral Outflow) Ca_release->Downstream PKC_activation->Downstream Radioligand_Binding_Workflow start Start prep Prepare Cell Membranes with FP Receptors start->prep setup Incubate Membranes with Radioligand & Test Compound prep->setup filter Separate Bound & Free Ligand via Filtration setup->filter count Quantify Radioactivity on Filters filter->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end PI_Turnover_Workflow start Start label_cells Label Cells with [3H]myo-inositol start->label_cells stimulate Stimulate Cells with Agonist in presence of LiCl label_cells->stimulate extract Extract Inositol Phosphates stimulate->extract separate Separate IPs via Ion-Exchange Chromatography extract->separate quantify Quantify Radioactivity separate->quantify analyze Calculate EC50 quantify->analyze end End analyze->end GTPgS_Binding_Workflow start Start prep_membranes Prepare Cell Membranes with FP Receptor and Gq start->prep_membranes incubate Incubate Membranes with Agonist, GDP, and [35S]GTPγS prep_membranes->incubate filter Separate Bound and Unbound [35S]GTPγS via Filtration incubate->filter quantify Quantify Radioactivity filter->quantify analyze Calculate EC50 and Emax quantify->analyze end End analyze->end

References

A Comparative Guide to the In Vivo Correlation of 15(S)-Latanoprost Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of 15(S)-Latanoprost and its primary alternatives used in the management of glaucoma: Travoprost, Bimatoprost, and Tafluprost. All four are prostaglandin F2α analogs that effectively reduce intraocular pressure (IOP), a key risk factor for glaucoma.[1] This document summarizes key performance data, details experimental methodologies, and visualizes the underlying biological pathways to aid in research and development.

Pharmacokinetic Profile: A Comparative Analysis

Latanoprost, Travoprost, Bimatoprost, and Tafluprost are all administered as prodrugs, typically as isopropyl or ethyl esters, which are hydrolyzed by esterases in the cornea to their biologically active free acid forms.[2][3] The concentration of these active moieties in the aqueous humor is critical for their therapeutic effect. The following table summarizes key pharmacokinetic parameters of the active free acids in the aqueous humor.

ParameterLatanoprost AcidTravoprost AcidBimatoprost AcidTafluprost Acid
Cmax (Maximum Concentration) 15-30 ng/mL[4]~3.91 nM (~1.78 ng/mL)[5][6]~30.9 nM (~12.0 ng/mL)[5][7]3.99-4.50 ng/mL[8]
Tmax (Time to Maximum Concentration) 1-2 hours[4]~3 hours[5]~2 hours[5][7]~45 minutes[8]
AUC (Area Under the Curve) 119.6-133.1 hr·ng/mL (in rabbits)[2]68-151 ng/mL·h (in rabbits)[9]Data not readily available4.54-5.14 ng·h/mL (in rabbits)[8]
Half-life in Aqueous Humor 2-3 hours[4]~1.05 hours (elimination t1/2 in rabbits)[9]Data not readily availableData not readily available
Systemic Half-life (Plasma) 17 minutes[4]Rapidly cleared (<1 hour)[3]~45 minutes (intravenous)Below detectable levels after 1 hour[10]

Pharmacodynamic Profile: Intraocular Pressure Reduction

The primary pharmacodynamic effect of these prostaglandin analogs is the reduction of intraocular pressure. The following table presents a comparison of their IOP-lowering efficacy as reported in various clinical studies. It is important to note that direct head-to-head comparisons can yield varying results depending on the study population and methodology.

Prostaglandin AnalogConcentrationMean IOP Reduction (%)Study Reference
Latanoprost 0.005%29.46% - 39.02%[6][8]
Travoprost 0.004%30.76% - 34.63%[6][8]
Bimatoprost 0.03% / 0.01%38.24% - 40.68%[6][8]
Tafluprost 0.0015%28.19% - 32.71%[6]

Generally, clinical trials suggest that Bimatoprost may offer a slightly greater IOP reduction compared to Latanoprost and Travoprost, although some studies find their efficacy to be comparable.[6][11] Tafluprost has demonstrated non-inferiority to Latanoprost.[4]

Experimental Protocols

Quantification of Latanoprost Acid in Aqueous Humor via LC-MS/MS

This protocol outlines a typical method for the sensitive and selective quantification of latanoprost acid in rabbit aqueous humor.

1. Sample Preparation:

  • To 100 µL of rabbit aqueous humor, add 80 µL of methanol and 20 µL of an internal standard solution (e.g., tetra-deuterated latanoprost free acid).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Inject a 10 µL aliquot of the filtrate into the LC-MS/MS system.

2. Liquid Chromatography Conditions:

  • Column: A reverse-phase C8 or C18 column (e.g., Hypersil GOLD C8, 150 mm x 1.0 mm, 3 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing a small percentage of formic acid (e.g., 0.1% or 0.5%) to improve ionization. A typical isocratic mobile phase could be a 55:45 (v/v) mixture of water with 0.5% formic acid and acetonitrile with 0.5% formic acid.

  • Flow Rate: A low flow rate suitable for the column dimensions, for instance, 50 µL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 25°C.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.

  • Detection Mode: Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

  • Ion Transitions: Monitor specific precursor-to-product ion transitions for both latanoprost acid and the internal standard.

Measurement of Intraocular Pressure in Rabbits using Tonometry

This protocol describes a non-invasive method for measuring IOP in rabbits, a common animal model for glaucoma research.

1. Animal Handling and Anesthesia:

  • Handle New Zealand white rabbits in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.

  • Administer a topical anesthetic to the cornea to minimize discomfort and blinking.

2. Tonometer Selection and Calibration:

  • Utilize a rebound tonometer (e.g., TonoVet) or a Tono-Pen, which have been validated for use in rabbits.

  • Ensure the tonometer is properly calibrated according to the manufacturer's instructions.

3. Measurement Procedure:

  • Gently hold the rabbit to ensure its head is stable.

  • Position the tonometer perpendicular to the central cornea.

  • For a rebound tonometer, a lightweight probe is propelled against the cornea, and the rebound characteristics are used to calculate IOP.

  • For a Tono-Pen, the tip is gently tapped on the cornea multiple times to obtain an averaged IOP reading.

  • Take multiple readings (e.g., four to six) for each eye to ensure accuracy and reproducibility.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological and experimental processes related to Latanoprost and its alternatives.

cluster_0 Prostaglandin Analog Signaling Pathway for IOP Reduction PGA Prostaglandin Analog (Latanoprost, etc.) FP_Receptor Prostaglandin F2α Receptor (FP) PGA->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation DAG->PKC_Activation Downstream_Signaling Downstream Signaling Cascades (e.g., Rho/ROCK, MAPK) Ca_Release->Downstream_Signaling PKC_Activation->Downstream_Signaling MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) (MMP-1, MMP-3, MMP-9) Downstream_Signaling->MMP_Upregulation ECM_Remodeling Extracellular Matrix (ECM) Remodeling in Trabecular Meshwork & Uveoscleral Pathway MMP_Upregulation->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow IOP_Reduction Reduced Intraocular Pressure (IOP) Aqueous_Outflow->IOP_Reduction

Caption: Prostaglandin Analog Signaling Pathway.

cluster_1 Experimental Workflow for Pharmacokinetic Analysis Dosing Topical Administration of Prostaglandin Analog to Rabbit Eye Sampling Aqueous Humor Sampling at Predetermined Time Points Dosing->Sampling Extraction Protein Precipitation and Supernatant Extraction Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Active Metabolite Concentration Analysis->Quantification PK_Parameters Calculation of Pharmacokinetic Parameters (Cmax, Tmax, AUC) Quantification->PK_Parameters

Caption: Pharmacokinetic Analysis Workflow.

cluster_2 Logical Relationship of PK/PD Correlation PK Pharmacokinetics (Drug Concentration in Aqueous Humor) Correlation PK/PD Correlation PK->Correlation PD Pharmacodynamics (Intraocular Pressure Reduction) PD->Correlation Dose_Optimization Dose and Formulation Optimization Correlation->Dose_Optimization

Caption: PK/PD Correlation Logic.

References

A Comparative Analysis of 15(S)-Latanoprost and Novel Drug Candidates for Glaucoma Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Latanoprost, a prostaglandin F2α analogue, has long been a cornerstone in the management of open-angle glaucoma and ocular hypertension, primarily by enhancing uveoscleral outflow to reduce intraocular pressure (IOP). However, the landscape of glaucoma therapeutics is evolving, with the emergence of novel drug candidates that offer different mechanisms of action and, in some cases, superior IOP-lowering effects. This guide provides a comprehensive benchmark of 15(S)-Latanoprost against key innovative drugs: Latanoprostene bunod, Netarsudil, and the fixed-dose combination of Netarsudil and Latanoprost.

Mechanism of Action: A Shift in Therapeutic Targets

Latanoprost selectively agonizes the prostaglandin F (FP) receptor, which leads to remodeling of the ciliary muscle and an increase in the outflow of aqueous humor through the uveoscleral pathway.[1][2][3] This has been a reliable mechanism for IOP reduction for decades.[4] In contrast, newer agents target additional or different pathways, including the trabecular meshwork, which is the primary site of outflow resistance in glaucoma.[4][5]

  • Latanoprostene Bunod (Vyzulta®) is a nitric oxide (NO)-donating prostaglandin F2α analogue.[6][7] Upon administration, it is metabolized into latanoprost acid and butanediol mononitrate.[5] The latanoprost acid component enhances uveoscleral outflow, similar to latanoprost, while the butanediol mononitrate releases nitric oxide, which is believed to relax the trabecular meshwork and Schlemm's canal, thereby increasing trabecular outflow.[5][6][8] This dual mechanism of action targets both major aqueous humor outflow pathways.[8]

  • Netarsudil (Rhopressa®) is a Rho kinase (ROCK) inhibitor and a norepinephrine transporter (NET) inhibitor.[5][6] By inhibiting ROCK, netarsudil relaxes the trabecular meshwork cells, increasing outflow through the conventional pathway.[5] The inhibition of NET is thought to reduce aqueous humor production.[5] This multimodal action provides a comprehensive approach to lowering IOP.

  • Netarsudil/Latanoprost (Rocklatan®) is a fixed-dose combination that leverages the mechanisms of both netarsudil and latanoprost.[9] This combination product targets three distinct pathways: increasing uveoscleral outflow (latanoprost), increasing trabecular outflow (netarsudil), and reducing aqueous humor production (netarsudil).[5][6]

Signaling Pathways

The following diagrams illustrate the signaling pathways of Latanoprost and the novel drug candidates.

cluster_Latanoprost Latanoprost Signaling Pathway Latanoprost Latanoprost FP Receptor FP Receptor Latanoprost->FP Receptor Binds to Ciliary Muscle Relaxation Ciliary Muscle Relaxation FP Receptor->Ciliary Muscle Relaxation Increased Uveoscleral Outflow Increased Uveoscleral Outflow Ciliary Muscle Relaxation->Increased Uveoscleral Outflow Reduced IOP Reduced IOP Increased Uveoscleral Outflow->Reduced IOP cluster_NovelDrugs Novel Drug Candidate Signaling Pathways cluster_LBN Latanoprostene Bunod cluster_Netarsudil Netarsudil Latanoprostene Bunod Latanoprostene Bunod Latanoprost Acid Latanoprost Acid Latanoprostene Bunod->Latanoprost Acid Nitric Oxide (NO) Nitric Oxide (NO) Latanoprostene Bunod->Nitric Oxide (NO) FP Receptor FP Receptor Latanoprost Acid->FP Receptor Trabecular Meshwork Relaxation Trabecular Meshwork Relaxation Nitric Oxide (NO)->Trabecular Meshwork Relaxation Increased Uveoscleral Outflow Increased Uveoscleral Outflow FP Receptor->Increased Uveoscleral Outflow Increased Trabecular Outflow Increased Trabecular Outflow Trabecular Meshwork Relaxation->Increased Trabecular Outflow Reduced IOP_LBN Reduced IOP Increased Uveoscleral Outflow->Reduced IOP_LBN Increased Trabecular Outflow->Reduced IOP_LBN Netarsudil Netarsudil ROCK Inhibition ROCK Inhibition Netarsudil->ROCK Inhibition NET Inhibition NET Inhibition Netarsudil->NET Inhibition TM Relaxation Trabecular Meshwork Relaxation ROCK Inhibition->TM Relaxation Reduced Aqueous Production Reduced Aqueous Production NET Inhibition->Reduced Aqueous Production Increased Trabecular Outflow_N Increased Trabecular Outflow TM Relaxation->Increased Trabecular Outflow_N Reduced IOP_N Reduced IOP Reduced Aqueous Production->Reduced IOP_N Increased Trabecular Outflow_N->Reduced IOP_N Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Baseline IOP Measurement Baseline IOP Measurement Inclusion/Exclusion Criteria->Baseline IOP Measurement Randomization Randomization Baseline IOP Measurement->Randomization Treatment Arm 1 (Novel Drug) Treatment Arm 1 (Novel Drug) Randomization->Treatment Arm 1 (Novel Drug) Treatment Arm 2 (Comparator) Treatment Arm 2 (Comparator) Randomization->Treatment Arm 2 (Comparator) Follow-up Visits Follow-up Visits Treatment Arm 1 (Novel Drug)->Follow-up Visits Treatment Arm 2 (Comparator)->Follow-up Visits IOP Measurement at Time Points IOP Measurement at Time Points Follow-up Visits->IOP Measurement at Time Points Adverse Event Monitoring Adverse Event Monitoring Follow-up Visits->Adverse Event Monitoring Data Analysis Data Analysis IOP Measurement at Time Points->Data Analysis Adverse Event Monitoring->Data Analysis

References

A Comparative Analysis of 15(S)-Latanoprost Efficacy and Safety

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the clinical performance of 15(S)-Latanoprost, a prostaglandin F2α analogue, against other leading prostaglandin analogues (PGAs) for the treatment of open-angle glaucoma and ocular hypertension. The data presented here are synthesized from multiple clinical studies to ensure a broad and objective assessment of reproducibility in clinical findings.

Mechanism of Action

Latanoprost is an isopropyl ester prodrug that becomes biologically active after being hydrolyzed to latanoprost acid by esterases in the cornea.[1][2][3] As an analogue of prostaglandin F2α, its primary mechanism of action is to reduce intraocular pressure (IOP) by increasing the outflow of aqueous humor.[4][5] It selectively binds to the prostaglandin F (FP) receptor in the ciliary muscle, which leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle.[2][3][4] This action enhances the outflow of aqueous fluid, primarily through the uveoscleral pathway, thereby lowering IOP.[1][4][5]

The signaling pathway for Latanoprost is initiated by its binding to the FP receptor, a G-protein coupled receptor. This activation stimulates a cascade that ultimately results in the observed physiological effects.

Latanoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost Latanoprost Acid (Active Metabolite) FP_Receptor Prostaglandin F Receptor (FP) Latanoprost->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MMPs ↑ Matrix Metalloproteinases (MMPs) PKC->MMPs Ca_Release->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow ↑ Uveoscleral Outflow ECM_Remodeling->Outflow

Caption: Latanoprost signaling pathway leading to increased uveoscleral outflow.

Comparative Efficacy: IOP Reduction

The primary measure of efficacy for glaucoma medications is the reduction of intraocular pressure (IOP). Clinical studies consistently demonstrate that prostaglandin analogues, including Latanoprost, Travoprost, and Bimatoprost, are highly effective in lowering IOP.[6][7]

MedicationMean IOP Reduction (mmHg)Mean Percent IOP Reduction (%)Study Population
Latanoprost 0.005% 9.17[6]29.9% - 39.02%[6][8]Primary Open-Angle Glaucoma (POAG) or Ocular Hypertension (OH)
Bimatoprost 0.03% 9.12[6]35.9% - 38.24%[6][8]POAG or OH
Travoprost 0.004% 8.28[6]30.8% - 34.63%[6][8]POAG or OH
Timolol 0.5% Not Reported26.6%[8]POAG

Note: The values presented are aggregated from multiple studies and may vary based on baseline IOP, patient population, and study duration. Some studies suggest Bimatoprost may provide a slightly greater reduction in IOP than Latanoprost.[7][9]

Comparative Safety and Tolerability

The side effect profiles of prostaglandin analogues are a critical factor in treatment selection and patient adherence. The most common adverse events are ocular in nature.

Adverse EventLatanoprostBimatoprostTravoprost
Conjunctival Hyperemia 16.0% - 29.4%[6][8]24.1% - 50%[6][8]37.1% - 41.9%[6][8]
Ocular Irritation 2.9%[6]11.8%[6]5.7%[6]
Eyelash Growth Commonly Reported[9]Commonly Reported[9][10]Commonly Reported[10]
Iris Pigmentation Higher Incidence[9]Commonly Reported[9]Commonly Reported

Note: Ocular adverse effects appear to be more frequent with Bimatoprost.[6] Studies have shown that preservative-free formulations of Latanoprost have a better tolerability profile, with a lower incidence of ocular adverse events compared to formulations containing benzalkonium chloride (BAK).[11][12]

Experimental Protocols

The reproducibility of clinical findings is contingent on standardized and rigorous experimental design. Below is a representative protocol for a comparative clinical trial evaluating IOP-lowering medications.

Objective: To compare the IOP-lowering efficacy and safety of Latanoprost 0.005%, Bimatoprost 0.03%, and Travoprost 0.004% in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OH).

Study Design: A prospective, randomized, double-masked, multicenter, parallel-group study.[13]

Participant Selection:

  • Inclusion Criteria:

    • Age 18 years or older.[14]

    • Diagnosis of POAG or OH.[14]

    • Untreated IOP between 22-34 mmHg in at least one eye.[6]

    • Best-corrected visual acuity of 20/100 or better.

  • Exclusion Criteria:

    • History of significant ocular trauma or intraocular surgery.

    • Known hypersensitivity to any component of the study medications.

    • Use of any topical or systemic medication that could affect IOP.

Randomization and Masking: Eligible patients are randomized in a 1:1:1 ratio to receive Latanoprost, Bimatoprost, or Travoprost.[6] Both patients and investigators are masked to the treatment allocation.

Treatment Regimen: One drop of the assigned study medication is self-administered in the affected eye(s) once daily in the evening for a duration of 12 weeks.[8]

Outcome Measures:

  • Primary Efficacy Endpoint: The mean change in diurnal IOP from baseline at Week 12. IOP is measured at 8:00 AM, 12:00 PM, and 4:00 PM using Goldmann applanation tonometry.

  • Secondary Efficacy Endpoints:

    • Percentage of patients achieving a target IOP of <18 mmHg.

    • Mean IOP at each time point at each follow-up visit.

  • Safety Endpoints:

    • Incidence of adverse events (e.g., conjunctival hyperemia, ocular irritation) assessed via slit-lamp examination.

    • Changes in best-corrected visual acuity.

Clinical_Trial_Workflow cluster_treatment 12-Week Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Washout Washout Period (If on prior medication) Screening->Washout Baseline Baseline Visit (Day 0) - Diurnal IOP Measurement - Safety Assessment Washout->Baseline Randomization Randomization (1:1:1) Baseline->Randomization GroupA Group A: Latanoprost 0.005% (Once Daily) Randomization->GroupA GroupB Group B: Bimatoprost 0.03% (Once Daily) Randomization->GroupB GroupC Group C: Travoprost 0.004% (Once Daily) Randomization->GroupC FollowUp Follow-Up Visits (e.g., Week 2, Week 6) - IOP & Safety Checks GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp FinalVisit Final Visit (Week 12) - Diurnal IOP Measurement - Final Safety Assessment FollowUp->FinalVisit Analysis Data Analysis - Efficacy Comparison - Safety Profile Assessment FinalVisit->Analysis

Caption: Workflow for a randomized controlled trial comparing glaucoma medications.

References

Safety Operating Guide

Safe Disposal of 15(S)-Latanoprost: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of 15(S)-Latanoprost, intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in compliance with standard safety practices and environmental regulations.

Essential Safety and Handling Information

This compound is the enantiomer of Latanoprost, a prostaglandin F2α analogue. While specific hazard data for the 15(S) isomer is limited, it is prudent to handle it with the same precautions as Latanoprost. It is intended for research and development use only.[1] All handling and disposal activities must be conducted in accordance with local, state, and federal regulations.[2][3][4]

Personal Protective Equipment (PPE): Before handling this compound, personnel should be equipped with the following PPE:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-impermeable gloves.[1]

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid breathing mist, gas, or vapors.[1][5]

Quantitative and Physical Data

The following table summarizes key quantitative data and physical properties relevant to the safe handling and disposal of this compound.

PropertyDataReference(s)
Chemical Name This compound[1]
Synonyms Latanoprost Related Compound B[1]
CAS Number 145773-22-4[1]
Molecular Formula C₂₆H₄₀O₅[1]
Molecular Weight 432.59 g/mol [1]
Physical State Colorless to slightly yellow oil[6]
Solubility Practically insoluble in water. Freely soluble in acetone, ethanol, ethyl acetate, isopropanol, methanol, and acetonitrile.[6]
Stability & Degradation Susceptible to degradation under various conditions: • pH: Unstable in extreme pH conditions.[7] • Light: Unstable when exposed to UV light; should be protected from light.[8] • Temperature: Susceptible to heat-induced degradation.[7] • Oxidation: Can be degraded by oxidizing agents.[7][7][8]

Step-by-Step Disposal Procedure

The primary and recommended method for disposing of this compound is through a licensed professional waste disposal service. On-site chemical neutralization is a potential alternative for small quantities but requires rigorous safety protocols and validation.

G Logical Workflow for this compound Disposal A 1. Identify Waste (Unused, Expired, Contaminated) B 2. Segregate Waste (Place in a dedicated, sealed, and labeled container) A->B C Decision Point: Disposal Method B->C D Option A (Recommended): Professional Disposal C->D  Standard Procedure   E Option B: On-Site Chemical Neutralization (Small Quantities Only) C->E  Alternative (with caution)   F 3a. Store container securely for pickup by a licensed hazardous waste contractor. D->F G 3b. Perform validated chemical degradation protocol (See Section 4). E->G H 4. Final Disposal (Incineration or other approved method) F->H G->H I 5. Document all disposal activities. H->I

Caption: Logical workflow for the disposal of this compound.

  • Waste Identification and Collection:

    • Identify all materials containing this compound designated for disposal. This includes expired or unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Collect these materials in a dedicated, properly labeled, and sealed waste container.[4] The container should be made of a material compatible with the solvents used with Latanoprost (e.g., glass or high-density polyethylene).

  • Segregation and Storage:

    • Store the waste container in a secure, well-ventilated area, away from incompatible materials such as strong acids, bases, and reducing agents.[5]

    • Ensure the storage area is cool and protected from light to prevent degradation.[8]

  • Disposal via Licensed Contractor (Recommended):

    • Arrange for pickup by a certified hazardous waste disposal company. This is the safest and most compliant method.

    • Provide the contractor with the Safety Data Sheet (SDS) and a full description of the waste.

    • Ensure all shipping and transport regulations are followed. While Latanoprost solution is often not regulated for transport under USDOT, EUADR, IATA, or IMDG, pure Latanoprost may be classified as a toxic liquid (UN2810).[3][5] Always confirm with the specific SDS and your disposal vendor.

  • Documentation:

    • Maintain detailed records of all disposal activities, including the date, quantity of waste, and disposal method. If using a contractor, retain all manifests and certificates of disposal.

Experimental Protocol: On-Site Chemical Neutralization

Disclaimer: The following protocol is based on forced degradation studies and is provided for informational purposes for research professionals.[7] It is intended for neutralizing small, research-quantities of this compound. This procedure must be performed in a chemical fume hood by trained personnel wearing full PPE. The efficacy of the degradation and the safety of the final mixture for drain disposal must be validated and compliant with local regulations. Discharge into the environment must be avoided. [1]

Latanoprost is an isopropyl ester that can be hydrolyzed to its biologically active (and more water-soluble) free acid.[6][7] Further degradation can be achieved under stronger conditions.

  • Preparation: Dissolve the this compound residue in a minimal amount of a water-miscible solvent like ethanol or isopropanol.

  • Hydrolysis: Slowly add a 5 M solution of sodium hydroxide (NaOH) to the Latanoprost solution. The reaction should be stirred at room temperature.

  • Monitoring: Allow the reaction to proceed for at least 4 hours.[7] The progress can be monitored by an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the disappearance of the parent compound.

  • Neutralization: After confirming degradation, carefully neutralize the resulting solution to a pH of ~7.0 using an acid (e.g., hydrochloric acid).

  • Disposal: Dispose of the final neutralized solution in accordance with institutional and local regulations for aqueous chemical waste. Do not pour down the drain unless explicitly permitted.[9][10]

  • Preparation: Dissolve the this compound residue in a minimal amount of a suitable solvent.

  • Oxidation: Slowly add a 30% solution of hydrogen peroxide (H₂O₂).[7]

  • Monitoring: Let the reaction proceed for at least 6 hours, monitoring for the degradation of the parent compound.[7]

  • Quenching & Disposal: Once degradation is complete, the remaining hydrogen peroxide should be quenched if necessary. The final solution must be disposed of as hazardous chemical waste.

Spill Management Procedures

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area.[2] Ensure the area is well-ventilated.

  • Contain Spill: If it is safe to do so, contain the source of the spill.[3]

  • Absorb Material: Collect the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).[4][5] Do not use combustible materials.

  • Collect Waste: Place the absorbent material and any contaminated items into a suitable, sealed, and labeled container for disposal.[1][4]

  • Decontaminate: Thoroughly clean the spill area with soap and water.[2]

  • Report: Report the incident to the appropriate safety officer or department. For large spills, report the emergency situation immediately.[2][4]

References

Personal protective equipment for handling 15(S)-Latanoprost

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This document provides crucial safety protocols and operational guidance for the handling and disposal of 15(S)-Latanoprost in a laboratory setting. Adherence to these procedures is essential to ensure the safety of researchers and compliance with regulations.

Personal Protective Equipment (PPE)

When handling this compound, a potent prostaglandin analog, a comprehensive approach to personal protection is mandatory to prevent accidental exposure. The required PPE varies based on the scale of the operation and the potential for aerosol generation.

Table 1: Required Personal Protective Equipment for this compound

Equipment Specification Purpose
Gloves Chemical-resistant, powder-free (e.g., Nitrile or Neoprene)Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.
Face Shield Full-face shieldRecommended when handling larger quantities or when there is a significant risk of splashing.
Respiratory Protection N95 respirator or higherRecommended for procedures that may generate aerosols or when handling the powder form.

Note: Always consult the specific Safety Data Sheet (SDS) for the formulation of this compound being used, as it may be supplied in a flammable solvent like methyl acetate, requiring additional precautions against ignition sources.[1]

Handling Procedures

2.1. Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area.[2] For procedures with a risk of aerosolization, a chemical fume hood is required.

  • Containment: Use of a containment system, such as a glove box, is advisable for handling larger quantities of the powdered form to minimize exposure.

2.2. Procedural Steps for Handling

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by covering it with an absorbent, disposable liner.

  • Weighing (for solid form): If weighing the solid compound, do so in a chemical fume hood or a balance enclosure to prevent inhalation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound slowly to avoid splashing.

  • Spill Management: In case of a spill, immediately alert others in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand), and place it in a sealed container for disposal.[3] For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Chemical Waste: All unused this compound, solutions, and heavily contaminated materials (e.g., absorbent from a spill) must be treated as hazardous chemical waste.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated, labeled hazardous waste container.

  • Sharps: Needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

3.2. Disposal Procedure

  • Containerization: Collect all this compound waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

  • Do Not:

    • Dispose of this compound down the drain.

    • Mix with other incompatible waste streams.

    • Place in regular trash.

Signaling Pathway and Experimental Workflow

4.1. Prostaglandin F2α (FP) Receptor Signaling Pathway

This compound is an analog of Latanoprost, which is a prostaglandin F2α (PGF2α) analog and a selective FP receptor agonist.[4] The binding of PGF2α or its agonists to the FP receptor, a G-protein coupled receptor, initiates a signaling cascade.[2][5] This typically involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which, along with DAG, activates protein kinase C (PKC). This pathway is crucial in various physiological processes.[2]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Latanoprost This compound (PGF2α Analog) FP_Receptor FP Receptor (GPCR) Latanoprost->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets

Caption: FP Receptor Signaling Pathway.

4.2. Experimental Workflow: Prostaglandin Receptor Binding Assay

A common experimental use for prostaglandin analogs is in receptor binding assays to determine their affinity and selectivity for prostaglandin receptors. A typical workflow for such an assay is outlined below.

Receptor_Binding_Assay Prep Prepare Receptor Membranes (e.g., from cells expressing FP receptor) Incubate Incubate Receptor, Radioligand, and Competitor Prep->Incubate Radioligand Prepare Radiolabeled Prostaglandin (e.g., ³H-PGF2α) Radioligand->Incubate Competitor Prepare Unlabeled Competitor (this compound at various concentrations) Competitor->Incubate Separate Separate Bound from Free Ligand (e.g., via filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand (Scintillation Counting) Separate->Measure Analyze Data Analysis (Determine IC₅₀ and Ki) Measure->Analyze

Caption: Prostaglandin Receptor Binding Assay Workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.